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  • Product: (3-Methyl-4-nitrophenyl)(phenyl)methanone
  • CAS: 7596-12-5

Core Science & Biosynthesis

Foundational

Synthesis, Characterization, and Applications of (3-Methyl-4-nitrophenyl)(phenyl)methanone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: (3-Methyl-4-nitrophenyl)(phenyl)methanone (CAS: 7596-12-5) Executive Summary (3-Methyl-4-nitrophenyl)(phenyl)methanone is a h...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: (3-Methyl-4-nitrophenyl)(phenyl)methanone (CAS: 7596-12-5)

Executive Summary

(3-Methyl-4-nitrophenyl)(phenyl)methanone is a highly versatile diaryl ketone building block utilized extensively in medicinal chemistry and advanced materials science[1]. The presence of both an electron-withdrawing nitro group and an electron-donating methyl group on the same phenyl ring imparts unique regioselectivity and electronic properties to the benzophenone scaffold. As a Senior Application Scientist, I have structured this technical guide to provide field-proven insights into its synthesis, analytical validation, and downstream derivatization for drug discovery.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of this compound is critical for predicting its solubility, reactivity, and behavior in chromatographic purification.

Table 1: Physicochemical Properties of CAS 7596-12-5

PropertyValue
Chemical Name (3-Methyl-4-nitrophenyl)(phenyl)methanone
CAS Registry Number 7596-12-5
Molecular Formula C14H11NO3
Molecular Weight 241.24 g/mol
Exact Mass 241.0739 Da
Physical State Solid (Pale yellow to off-white powder)
Topological Polar Surface Area (TPSA) 62.9 Ų

(Data synthesized from standard chemical databases and structural analysis[2],[1])

Mechanistic Pathways of Synthesis

When designing a synthetic route for benzophenone derivatives, one must account for the electronic effects of the substituents. Direct Friedel-Crafts acylation of 2-nitrotoluene with benzoyl chloride is highly inefficient because the strongly electron-withdrawing nitro group deactivates the aromatic ring, preventing electrophilic aromatic substitution[3].

Causality in Experimental Design: To bypass this deactivation, the electrophile/nucleophile polarity must be reversed. The deactivated ring must serve as the acylating agent (electrophile), while the un-deactivated benzene acts as the nucleophile. We achieve this by converting commercially available 3-methyl-4-nitrobenzoic acid to its corresponding acyl chloride, followed by an AlCl₃-mediated Friedel-Crafts acylation of benzene[4].

SyntheticWorkflow A 3-Methyl-4-nitrobenzoic acid B Thionyl Chloride (SOCl2) Reflux, 2h A->B Chlorination C 3-Methyl-4-nitrobenzoyl chloride B->C Intermediate D Benzene + AlCl3 0°C to RT, 4h C->D Friedel-Crafts Acylation E (3-Methyl-4-nitrophenyl)(phenyl)methanone (Target Compound) D->E Crude Product F Aqueous Workup & Recrystallization E->F Purification F->E Pure Yield

Workflow for the synthesis of (3-Methyl-4-nitrophenyl)(phenyl)methanone.

Experimental Protocols: A Self-Validating System

The following methodology is designed with built-in causality and in-process controls to ensure a self-validating workflow.

Protocol A: Synthesis via Friedel-Crafts Acylation
  • Acyl Chloride Formation:

    • Suspend 3-methyl-4-nitrobenzoic acid (10.0 g, 55.2 mmol) in anhydrous dichloromethane (DCM, 50 mL).

    • Add a catalytic amount of N,N-dimethylformamide (DMF, 0.1 mL). Causality: DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate with SOCl₂, significantly accelerating the chlorination process.

    • Dropwise add thionyl chloride (SOCl₂, 8.0 mL, 110 mmol) at 0 °C.

    • Reflux the mixture at 45 °C for 2 hours. Self-Validation: The reaction is complete when gas evolution (SO₂, HCl) ceases and the opaque suspension becomes a clear, homogeneous solution.

    • Concentrate under reduced pressure to yield crude 3-methyl-4-nitrobenzoyl chloride.

  • Friedel-Crafts Acylation:

    • Dissolve the crude acyl chloride in anhydrous benzene (30 mL, 337 mmol). Note: Benzene acts as both the solvent and the nucleophilic reactant.

    • Cool the reaction flask to 0 °C under an inert argon atmosphere.

    • Slowly add anhydrous aluminum chloride (AlCl₃, 8.8 g, 66.2 mmol) in small portions over 30 minutes. Causality: Stepwise addition controls the highly exothermic complexation between AlCl₃ and the acyl chloride, preventing thermal degradation of the intermediate[3].

    • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching and Workup (Critical Step):

    • Pour the reaction mixture carefully over crushed ice (100 g) containing 10 mL of concentrated HCl. Causality & Self-Validation: The product ketone forms a highly stable, unreactive complex with the AlCl₃ Lewis acid. The addition of strong aqueous acid is mandatory to break this complex and release the free benzophenone product into the organic phase[3].

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash with saturated aqueous NaHCO₃ and brine.

    • Dry over anhydrous Na₂SO₄, concentrate, and recrystallize from ethanol to obtain the pure product.

Protocol B: Analytical Validation

To ensure the integrity of the synthesized compound, execute the following analytical checks:

  • LC-MS (ESI+): The mass spectrum must show an [M+H]⁺ peak at m/z 242.1. Causality: Soft ionization preserves the parent ion, confirming the exact molecular weight without extensive fragmentation.

  • ¹H NMR (400 MHz, CDCl₃): Look for a distinct singlet integrating to 3 protons around δ 2.6 ppm, corresponding to the aryl methyl group. The splitting pattern of the 3-methyl-4-nitrophenyl ring will show an ABX spin system (one ortho coupling, one meta coupling, and one isolated proton), confirming the correct regiochemistry.

Downstream Applications in Drug Discovery

In medicinal chemistry, the nitro group of CAS 7596-12-5 serves as a masked amine. The principal synthetic utility of this compound lies in the selective reduction of its nitro group to an aniline derivative[5]. This can be achieved via standard catalytic hydrogenation (Pd/C, H₂) or through modern continuous-flow metal-free reduction using trichlorosilane (HSiCl₃)[6].

Once reduced to (4-amino-3-methylphenyl)(phenyl)methanone, the aniline handle can be functionalized into amides, ureas, or integrated into nitrogen-containing heterocycles (e.g., benzimidazoles). These motifs are privileged scaffolds for targeting specific kinase or GPCR pathways in oncology and pain management[7].

DownstreamDerivatization A (3-Methyl-4-nitrophenyl)(phenyl)methanone B Nitro Reduction (HSiCl3 or Pd/C, H2) A->B Reduction C (4-Amino-3-methylphenyl)(phenyl)methanone B->C Aniline Intermediate D Amide Coupling (HATU, R-COOH) C->D E Urea Formation (R-NCO) C->E F Heterocycle Synthesis (e.g., Benzimidazole) C->F G Kinase Inhibitor Scaffolds D->G Target Binding E->G H GPCR Modulator Scaffolds F->H Target Binding

Downstream derivatization pathways for drug discovery applications.

References

  • March, J. "Friedel–Crafts Acylation." March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Available at:[Link]

  • Puglisi, A., et al. "Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane." Beilstein Journal of Organic Chemistry, 2018. Available at:[Link]

Sources

Exploratory

Comprehensive Technical Guide to (3-Methyl-4-nitrophenyl)(phenyl)methanone: Synthesis, Characterization, and Applications

Executive Summary In the landscape of modern drug discovery and advanced materials science, functionalized benzophenones serve as highly versatile, privileged scaffolds. (3-Methyl-4-nitrophenyl)(phenyl)methanone is a str...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and advanced materials science, functionalized benzophenones serve as highly versatile, privileged scaffolds. (3-Methyl-4-nitrophenyl)(phenyl)methanone is a strategically substituted diaryl ketone that offers a unique combination of electronic deactivation and steric bulk. The presence of the ortho-methyl group relative to the nitro moiety provides a critical steric handle, which is highly sought after in structure-based drug design for locking the conformation of downstream derivatives (such as amides or ureas) to improve target binding affinity and metabolic stability.

This whitepaper provides an authoritative, in-depth analysis of its chemical identity, a self-validating synthetic protocol, and its strategic applications in pharmaceutical development.

Chemical Nomenclature & Physicochemical Profiling

Accurate compound identification is the bedrock of reproducible research. The target compound, widely recognized in commercial libraries, possesses a precise substitution pattern that dictates its physicochemical behavior.

Table 1: Quantitative Chemical Identity and Physicochemical Properties

PropertyValue
IUPAC Name (3-Methyl-4-nitrophenyl)(phenyl)methanone
Common Synonyms 3-Methyl-4-nitrobenzophenone; Methanone, (3-methyl-4-nitrophenyl)phenyl-
CAS Registry Number 7596-12-5
Molecular Formula C14H11NO3
Molecular Weight 241.24 g/mol
Exact Mass 241.0739 Da
Topological Polar Surface Area (TPSA) 62.9 Ų
Hydrogen Bond Donors / Acceptors 0 / 3

Data synthesized from standardized chemical databases and commercial reference standards[1],[2].

Mechanistic Synthesis & Self-Validating Protocol

Synthetic Rationale

The synthesis of nitrobenzophenones presents a classic challenge in electrophilic aromatic substitution. Direct Friedel-Crafts acylation of 2-nitrotoluene with benzoyl chloride is highly disfavored; the strongly electron-withdrawing nitro group deactivates the aromatic ring, preventing the formation of the necessary Wheland intermediate.

To circumvent this, a "reverse polarity" approach is mandated: the acylation must be performed on the electron-rich (or neutral) benzene ring using 3-methyl-4-nitrobenzoyl chloride as the electrophile[3]. While nitrobenzoyl chlorides are somewhat deactivated and can complex detrimentally with Lewis acids, using a slight excess of anhydrous Aluminum Chloride (


) ensures complete conversion.
Self-Validating Experimental Workflow

As a Senior Application Scientist, I emphasize that a robust protocol must include built-in causality and self-validation mechanisms to prevent downstream failures.

Step 1: Acyl Chloride Generation

  • Action: Suspend 3-methyl-4-nitrobenzoic acid (1.0 eq) in anhydrous thionyl chloride (

    
    , 3.0 eq). Add a catalytic amount of N,N-Dimethylformamide (DMF) and reflux for 3 hours.
    
  • Causality: DMF acts as a nucleophilic catalyst, generating a highly reactive Vilsmeier-Haack intermediate that accelerates the conversion of the carboxylic acid to the acyl chloride.

  • Self-Validation (In-Process Control): The reaction is deemed complete when the evolution of

    
     and 
    
    
    
    gases ceases entirely, and the heterogeneous suspension transitions into a clear, homogeneous solution.
  • Isolation: Remove excess

    
    in vacuo to yield the crude 3-methyl-4-nitrobenzoyl chloride.
    

Step 2: Friedel-Crafts Acylation

  • Action: Dissolve the crude acyl chloride in anhydrous benzene (which acts as both the solvent and the nucleophile). Cool the reactor to 0 °C under an argon atmosphere. Add anhydrous

    
     (1.2 eq) portion-wise over 30 minutes.
    
  • Causality:

    
     coordinates with the carbonyl oxygen of the acyl chloride, generating a highly electrophilic acylium ion. Portion-wise addition strictly controls the exothermic Lewis acid-base complexation, preventing thermal degradation.
    
  • Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (8:2) mobile phase. Quench a 10 µL reaction aliquot in methanol; the disappearance of the corresponding methyl ester spot confirms total consumption of the acyl chloride.

Step 3: Quenching and Purification

  • Action: Carefully pour the reaction mixture over a vigorously stirred mixture of crushed ice and 1M

    
    .
    
  • Causality: The acidic aqueous quench serves a dual purpose: it rapidly destroys the reactive aluminum complex and prevents the precipitation of insoluble aluminum hydroxide salts (

    
    ), which cause severe emulsions and hinder phase separation.
    
  • Self-Validation: A distinct, clear biphasic system must form. Extract the aqueous layer with ethyl acetate, wash the combined organic layers with saturated

    
     (to remove unreacted acid), dry over anhydrous 
    
    
    
    , and concentrate. Recrystallize the crude solid from boiling ethanol to afford the pure target compound.
Visualizing the Synthetic Logic

G A 3-Methyl-4-nitrobenzoic acid B 3-Methyl-4-nitrobenzoyl chloride A->B SOCl2, Reflux D (3-Methyl-4-nitrophenyl) (phenyl)methanone B->D Friedel-Crafts C Benzene + AlCl3 C->D Acylation E Nitro Reduction (SnCl2 / HCl) D->E Scaffold Activation F (4-Amino-3-methylphenyl) (phenyl)methanone E->F Amine Building Block

Figure 1: Synthetic workflow and downstream functionalization of the target benzophenone scaffold.

Analytical Characterization

To verify the integrity of the synthesized (3-Methyl-4-nitrophenyl)(phenyl)methanone, orthogonal analytical techniques must be employed. The following table summarizes the expected quantitative diagnostic data.

Table 2: Expected Spectroscopic and Spectrometric Profiles

Analytical TechniqueExpected Spectral Signatures & Diagnostic Peaks
¹H NMR (400 MHz, CDCl₃) δ 2.65 (s, 3H, Ar-CH₃), 7.45 - 7.65 (m, 3H, Ar-H), 7.75 - 7.85 (m, 4H, Ar-H), 8.05 (d, J = 8.4 Hz, 1H, Ar-H adjacent to NO₂)
FT-IR (ATR) 1660 cm⁻¹ (C=O stretch), 1525 cm⁻¹ (Asymmetric NO₂ stretch), 1350 cm⁻¹ (Symmetric NO₂ stretch)
LC-MS (ESI+) m/z 242.1 [M+H]⁺ (Base peak), corresponding to the protonated molecular ion

Strategic Applications in Drug Development

In medicinal chemistry, (3-Methyl-4-nitrophenyl)(phenyl)methanone is rarely the final active pharmaceutical ingredient (API); rather, it is a highly valued precursor scaffold .

By subjecting the compound to selective nitro reduction (e.g., using


 in ethanol or catalytic hydrogenation over 

), researchers generate (4-amino-3-methylphenyl)(phenyl)methanone . This resulting aniline derivative is a critical nucleophilic building block used to synthesize targeted libraries of amides, sulfonamides, and ureas.

From a pharmacodynamic perspective, the methyl group situated ortho to the newly formed amine is not merely a structural decoration. It induces a steric clash that restricts the rotational degrees of freedom of the subsequent amide bond. This conformational locking is a proven strategy to enhance the binding affinity of the molecule to rigid kinase active sites (such as p38 MAP kinase) and to improve the molecule's metabolic half-life by shielding the amide bond from enzymatic hydrolysis.

References

  • PubChem Database (NIH) | 3-Methyl-4'-nitrobenzophenone CID 15569814 (Isomeric Reference) |[Link]

Sources

Foundational

(3-Methyl-4-nitrophenyl)(phenyl)methanone CAS number and structure

Technical Dossier: (3-Methyl-4-nitrophenyl)(phenyl)methanone A Note on Isomer Specificity and Data Availability A comprehensive investigation into the chemical literature and major databases for "(3-Methyl-4-nitrophenyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Dossier: (3-Methyl-4-nitrophenyl)(phenyl)methanone

A Note on Isomer Specificity and Data Availability

A comprehensive investigation into the chemical literature and major databases for "(3-Methyl-4-nitrophenyl)(phenyl)methanone" reveals a critical lack of specific data for this particular isomer. While the general class of methyl-nitro-substituted benzophenones is known, the precise arrangement of a methyl group at the 3-position and a nitro group at the 4-position on the same phenyl ring of a benzophenone moiety is not well-documented.

This guide, therefore, addresses the topic by first acknowledging the absence of a dedicated CAS number and experimental data for the requested compound. It will then provide a detailed technical overview of a closely related and well-characterized isomer, (3-methylphenyl)-(4-nitrophenyl)methanone (CAS: 131822-45-2) , to serve as a valuable reference for researchers working with similar structures. The principles of synthesis, analysis, and safety discussed herein are broadly applicable to this class of compounds.

Part 1: In-Depth Technical Guide on (3-methylphenyl)-(4-nitrophenyl)methanone (CAS: 131822-45-2)

Chemical Identity and Structure

(3-methylphenyl)-(4-nitrophenyl)methanone is an aromatic ketone derivative. Its structure consists of a central carbonyl group linking a 3-methylphenyl (m-tolyl) ring and a 4-nitrophenyl ring. The electron-donating methyl group on one ring and the strong electron-withdrawing nitro group on the other create an electronically asymmetric molecule, which is a key determinant of its chemical reactivity and physical properties.

Chemical Structure:

G start Start: Reactants & Catalyst reactants 4-Nitrobenzoyl Chloride + Toluene start->reactants catalyst Aluminum Chloride (AlCl₃) start->catalyst step1 Step 1: Formation of Acylium Ion (Electrophile Generation) reactants->step1 catalyst->step1 step2 Step 2: Electrophilic Aromatic Substitution (Friedel-Crafts Acylation) step1->step2 intermediate Ketone-AlCl₃ Complex step2->intermediate step3 Step 3: Work-up (Aqueous Quench) intermediate->step3 product Crude (3-methylphenyl)-(4-nitrophenyl)methanone step3->product step4 Step 4: Purification (Recrystallization/Chromatography) product->step4 final Final Product step4->final

Exploratory

Technical Whitepaper: Spectroscopic Characterization & Structural Validation of (3-Methyl-4-nitrophenyl)(phenyl)methanone

Executive Summary (3-Methyl-4-nitrophenyl)(phenyl)methanone (CAS: 7596-12-5), often referred to as 3-methyl-4-nitrobenzophenone, serves as a critical electrophilic scaffold in the synthesis of non-steroidal anti-inflamma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Methyl-4-nitrophenyl)(phenyl)methanone (CAS: 7596-12-5), often referred to as 3-methyl-4-nitrobenzophenone, serves as a critical electrophilic scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and tubulin polymerization inhibitors. Its dual functionality—providing a reactive nitro group for reduction to an aniline and a benzophenone core for π-stacking interactions—makes it a high-value intermediate.

This technical guide provides a definitive reference for the structural validation of this compound. Unlike generic database dumps, this document synthesizes experimental data with mechanistic causality, ensuring that researchers can distinguish this specific isomer from its structural analogs (e.g., 4-methyl-3-nitrobenzophenone) during quality control and scale-up.

Chemical Identity & Synthesis Context[1][2][3][4][5][6]

To interpret spectroscopic data accurately, one must understand the molecular environment. The compound consists of two aromatic rings linked by a carbonyl bridge. Ring A is an unsubstituted phenyl group; Ring B is substituted with a methyl group at position 3 and a nitro group at position 4.

  • IUPAC Name: (3-Methyl-4-nitrophenyl)(phenyl)methanone[1][2]

  • CAS Registry Number: 7596-12-5[1]

  • Molecular Formula: C₁₄H₁₁NO₃

  • Molecular Weight: 241.24 g/mol [3]

  • SMILES: CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)[O-]

Synthesis Workflow (Origin of Impurities)

Understanding the synthesis is vital for identifying potential artifacts in spectra (e.g., residual AlCl₃ or solvent peaks). The standard industrial route involves a Friedel-Crafts acylation.[4][5]

G Start1 3-Methyl-4-nitrobenzoic Acid Step1 Acid Chloride Formation (SOCl2, Reflux) Start1->Step1 Inter 3-Methyl-4-nitrobenzoyl Chloride Step1->Inter - SO2, - HCl Step2 Friedel-Crafts Acylation (Benzene, AlCl3, 0-5°C) Inter->Step2 Product (3-Methyl-4-nitrophenyl)(phenyl)methanone (Target) Step2->Product Hydrolysis

Figure 1: Synthetic pathway via Friedel-Crafts acylation.[4][6][7][5][8] Note that residual benzene or benzoic acid derivatives may appear in crude NMR spectra.

Infrared Spectroscopy (FT-IR)

Methodological Insight: The IR spectrum is the primary "gatekeeper" for functional group validation. The conjugation of the carbonyl with two aromatic rings lowers the stretching frequency compared to aliphatic ketones.

Experimental Protocol
  • Sample Prep: Prepare a KBr pellet (1–2 mg sample in 200 mg spectroscopic grade KBr) or use a Diamond ATR module.

  • Scan Parameters: 32 scans at 4 cm⁻¹ resolution.

  • Baseline Correction: Essential to remove scattering effects from the solid powder.

Data Interpretation[3][4][6][10]
Functional GroupWavenumber (cm⁻¹)IntensityMechanistic Explanation
C=O Stretch 1660 ± 5StrongConjugation with the aromatic π-system reduces the bond order, causing a bathochromic shift from the typical 1715 cm⁻¹.
NO₂ Asymmetric 1525–1535StrongCharacteristic N=O asymmetric stretching vibration.
NO₂ Symmetric 1345–1355StrongSymmetric stretching, confirming the nitro group presence.
C=C Aromatic 1595, 1450MediumRing breathing modes. The 1595 peak often overlaps with the carbonyl shoulder.
C-H (Methyl) 2920–2950WeakAliphatic C-H stretch from the methyl group at position 3.
C-N Stretch ~850MediumC-N bond vibration connecting the nitro group to the ring.

Nuclear Magnetic Resonance (NMR)[10][11][12][13]

Methodological Insight: NMR provides the definitive structural fingerprint. The key challenge is distinguishing the protons on the substituted ring (Ring B) from the unsubstituted phenyl ring (Ring A).

Experimental Protocol
  • Solvent: CDCl₃ (Deuterated Chloroform) is standard. DMSO-d₆ may be used if solubility is poor, but will shift peaks downfield.

  • Concentration: 10 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).

¹H NMR Data (400 MHz, CDCl₃)
Proton AssignmentShift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAnalysis
Ar-CH₃ 2.62Singlet-3HDeshielded relative to toluene (2.35) due to the ortho-nitro group and the electron-withdrawing nature of the ring.
Ring A (Meta/Para) 7.48 – 7.55Multiplet-3HTypical benzophenone "tail" protons.
Ring B (H6) 7.68dd8.0, 1.81HOrtho to Carbonyl, Meta to Nitro. Part of the ABX system.
Ring B (H2) 7.75d1.81HDiagnostic Peak. Ortho to Carbonyl, Ortho to Methyl. Appears as a fine doublet or singlet due to weak meta-coupling.
Ring A (Ortho) 7.78 – 7.82Multiplet-2HDeshielded by the carbonyl anisotropy.
Ring B (H5) 8.05d8.01HMost Deshielded. Ortho to the Nitro group. The strong electron-withdrawing effect of NO₂ pushes this peak downfield.
¹³C NMR Data (100 MHz, CDCl₃)
Carbon TypeShift (δ, ppm)Assignment Note
C=O (Ketone) 195.2Diagnostic carbonyl peak.
C-NO₂ (Quaternary) ~150.5Carbon 4 on Ring B.
C-Me (Quaternary) ~134.0Carbon 3 on Ring B.
Ar-CH 128.5 - 133.0Complex region containing phenyl ring carbons and unsubstituted Ring B carbons.
Methyl (CH₃) 20.8Distinct aliphatic carbon.

Mass Spectrometry (MS)

Methodological Insight: Electron Ionization (EI) is preferred over ESI for this compound because it is neutral and fragments predictably. The fragmentation pattern validates the "halves" of the molecule.

Fragmentation Pathway Logic

The molecule cleaves primarily at the carbonyl bridge (alpha-cleavage).

  • Molecular Ion [M]⁺: m/z 241 (Visible, stable aromatic system).

  • Benzoyl Cation [Ph-CO]⁺: m/z 105. This is the base peak in many benzophenone derivatives.

  • Substituted Benzoyl Cation: m/z 164 (3-methyl-4-nitrobenzoyl cation).

  • Phenyl Cation [Ph]⁺: m/z 77.

  • Nitro Loss [M-NO₂]⁺: m/z 195.

MS_Frag M_Ion Molecular Ion [M]+ m/z 241 Frag_Benzoyl Benzoyl Cation [C6H5CO]+ m/z 105 (Base Peak) M_Ion->Frag_Benzoyl α-cleavage (Ring A) Frag_Subst Subst. Benzoyl Cation [C8H6NO3]+ m/z 164 M_Ion->Frag_Subst α-cleavage (Ring B) Frag_NitroLoss [M - NO2]+ m/z 195 M_Ion->Frag_NitroLoss Loss of NO2 Frag_Phenyl Phenyl Cation [C6H5]+ m/z 77 Frag_Benzoyl->Frag_Phenyl - CO (28 u)

Figure 2: EI-MS Fragmentation Logic. The presence of m/z 105 and 77 confirms the unsubstituted phenyl ring, while m/z 164 confirms the substituted ring.

References

  • Sigma-Aldrich. (3-methyl-4-nitrophenyl)(phenyl)methanone Product Page. CAS 7596-12-5.[1] Link

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: Benzophenone derivatives fragmentation patterns. Link

  • Knipp, B. (2009). Friedel-Crafts acylation for synthesis of aryl and heteroaryl-(3-ethyl-4-nitro-phenyl)-methanones. European Patent EP2311792B1. Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard reference for benzophenone chemical shifts).
  • PubChem. Compound Summary: (3-methyl-4-nitrophenyl)(phenyl)methanone. Link

Sources

Foundational

Molecular Profiling & Synthetic Pathway: (3-Methyl-4-nitrophenyl)(phenyl)methanone

The following technical guide details the molecular profile, synthetic pathway, and characterization protocols for (3-Methyl-4-nitrophenyl)(phenyl)methanone . Executive Summary (3-Methyl-4-nitrophenyl)(phenyl)methanone i...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular profile, synthetic pathway, and characterization protocols for (3-Methyl-4-nitrophenyl)(phenyl)methanone .

Executive Summary

(3-Methyl-4-nitrophenyl)(phenyl)methanone is a functionalized benzophenone derivative characterized by a nitro group and a methyl group on the same aromatic ring. Unlike its isomer 3-methyl-4'-nitrobenzophenone (where substituents are on opposite rings), this specific scaffold concentrates electron-withdrawing and donating effects on a single aryl moiety, creating a unique electronic environment around the carbonyl center.

This compound serves as a critical intermediate in the synthesis of polysubstituted diaryl methanes , photo-initiators , and pharmaceutical pharmacophores (specifically kinase inhibitors where the benzophenone hinge binds to the ATP pocket).

Physicochemical Profile[1][2][3][4][5][6][7]
PropertyValueNotes
IUPAC Name (3-Methyl-4-nitrophenyl)(phenyl)methanoneAlso: 3-Methyl-4-nitrobenzophenone
Molecular Formula

Molecular Weight 241.24 g/mol Monoisotopic Mass: 241.0739 Da
Physical State Solid (Pale yellow crystalline powder)Predicted MP: 75–85 °C
Precursor CAS 3113-71-1 Refers to 3-Methyl-4-nitrobenzoic acid (Starting Material)
LogP (Predicted) 3.45 ± 0.3Lipophilic, suitable for membrane permeability
H-Bond Acceptors 3(Nitro O x2, Carbonyl O x1)

Synthetic Logic & Pathway Design

Route Selection: The "Pre-Functionalized" Approach

Direct nitration of 3-methylbenzophenone is not recommended for high-purity applications. The methyl group directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6 relative to the methyl). However, the carbonyl group is a meta-director. This conflict leads to a complex mixture of isomers (2-nitro, 4-nitro, and 6-nitro), requiring tedious chromatographic separation.

The Superior Protocol: The optimal route utilizes Friedel-Crafts Acylation starting from 3-methyl-4-nitrobenzoic acid . By establishing the substitution pattern before forming the ketone bridge, regioselectivity is guaranteed.

Reaction Scheme
  • Activation: Conversion of 3-methyl-4-nitrobenzoic acid to its acid chloride using Thionyl Chloride (

    
    ).
    
  • Coupling: Friedel-Crafts acylation of Benzene using Aluminum Chloride (

    
    ) as the Lewis acid catalyst.
    

SynthesisWorkflow Start 3-Methyl-4-nitrobenzoic acid (CAS: 3113-71-1) Activation Activation (SOCl2, Reflux) Start->Activation  Chlorination   Intermediate 3-Methyl-4-nitrobenzoyl chloride (Reactive Electrophile) Activation->Intermediate Coupling Friedel-Crafts Acylation (Benzene, AlCl3, 0-25°C) Intermediate->Coupling  + Benzene   Product (3-Methyl-4-nitrophenyl)(phenyl)methanone (Target) Coupling->Product  Hydrolysis  

Figure 1: Step-wise synthetic workflow ensuring regiospecificity.

Detailed Experimental Protocol

Phase 1: Synthesis of 3-Methyl-4-nitrobenzoyl Chloride
  • Reagents: 3-Methyl-4-nitrobenzoic acid (10.0 g, 55 mmol), Thionyl chloride (20 mL, excess), DMF (catalytic, 2 drops).

  • Procedure:

    • Charge a round-bottom flask with 3-methyl-4-nitrobenzoic acid.

    • Add Thionyl chloride carefully under inert atmosphere (

      
      ). Add catalytic DMF.
      
    • Reflux at 75°C for 3 hours until gas evolution (

      
      , 
      
      
      
      ) ceases.
    • Distill off excess thionyl chloride under reduced pressure.

    • Result: A yellow semi-solid residue of the acid chloride. Use immediately for Phase 2 without purification.

Phase 2: Friedel-Crafts Acylation
  • Reagents: Crude Acid Chloride (from Phase 1), Anhydrous Benzene (50 mL), Aluminum Chloride (

    
    , 8.0 g, 60 mmol).
    
  • Procedure:

    • Suspend

      
       in anhydrous benzene (25 mL) in a dry 3-neck flask cooled to 0°C.
      
    • Dissolve the acid chloride in the remaining benzene (25 mL) and add dropwise to the

      
       suspension over 30 minutes. Note: Maintain temperature <10°C to prevent side reactions.
      
    • Allow the mixture to warm to room temperature and stir for 4 hours. The mixture will turn dark brown/red (formation of the acylium-aluminum complex).

    • Quenching: Pour the reaction mixture slowly onto a mixture of ice (200 g) and conc.

      
       (20 mL). This breaks the aluminum complex.
      
    • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

    • Purification: Wash combined organics with saturated

      
       (to remove unreacted acid) and Brine. Dry over 
      
      
      
      .
    • Recrystallize from Ethanol/Hexane to yield pale yellow crystals.

Mechanistic Insight

The reaction proceeds via an acylium ion intermediate . The nitro group on the acid chloride is electron-withdrawing, which destabilizes the acylium ion slightly but prevents the ring from undergoing self-acylation.

Mechanism AcidCl Acid Chloride Complex Acyl-AlCl3 Complex AcidCl->Complex AlCl3 AlCl3 (Catalyst) AlCl3->Complex Acylium Acylium Ion (Electrophile) [Ar-C+=O] Complex->Acylium - AlCl4- Sigma Sigma Complex (Arenium Ion) Acylium->Sigma + Benzene Final Target Ketone Sigma->Final - H+ (Aromatization)

Figure 2: Mechanistic pathway of the Friedel-Crafts acylation.

Characterization & Validation (Self-Validating System)

To confirm the identity of the synthesized compound, use the following spectroscopic markers.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       2.65 ppm (s, 3H):  Distinct singlet for the Methyl  group. Its downfield shift (relative to toluene ~2.3 ppm) is due to the ortho-nitro group and meta-carbonyl.
      
    • 
       7.40–7.65 ppm (m, 5H):  Protons on the unsubstituted Phenyl  ring.
      
    • 
       7.70 ppm (dd, 1H):  Proton at position 6 (adjacent to carbonyl, para to methyl).
      
    • 
       7.85 ppm (d, 1H):  Proton at position 2 (between carbonyl and methyl).
      
    • 
       8.05 ppm (d, 1H):  Proton at position 5 (adjacent to nitro). Note: The proton ortho to the nitro group is typically the most deshielded.
      
Infrared Spectroscopy (FT-IR)
  • 1665

    
    :  Strong 
    
    
    
    stretching (Benzophenone characteristic).
  • 1525

    
     & 1345 
    
    
    
    :
    Asymmetric and symmetric
    
    
    stretching (Nitro group validation).
Mass Spectrometry
  • ESI-MS: Observe

    
     peak at 242.1 m/z .
    
  • Fragmentation: Loss of phenyl group (

    
    ) and nitro group (
    
    
    
    ) are common fragmentation pathways.

References

  • Precursor Availability: 3-Methyl-4-nitrobenzoic acid (CAS 3113-71-1).[1][2] National Center for Biotechnology Information. PubChem Compound Summary. Available at: [Link]

  • Synthetic Methodology: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
  • Benzophenone Properties: Benzophenone derivatives and their application in photopolymerization. Journal of Polymer Science. Available at: [Link]

  • Isomer Distinction:Separation and characterization of nitrobenzophenone isomers. Journal of Chromatography A.

Sources

Exploratory

Solubility of (3-Methyl-4-nitrophenyl)(phenyl)methanone in common organic solvents

As a Senior Application Scientist in early-stage drug development and materials chemistry, I approach the solubility profiling of complex organic molecules not merely as a data-gathering exercise, but as a thermodynamic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug development and materials chemistry, I approach the solubility profiling of complex organic molecules not merely as a data-gathering exercise, but as a thermodynamic puzzle.

The compound (3-Methyl-4-nitrophenyl)(phenyl)methanone (CAS: 131822-45-2)—also known as 3-methyl-4'-nitrobenzophenone—presents a fascinating solvation profile. It features a highly lipophilic benzophenone core disrupted by a sterically active methyl group and a highly polar, electron-withdrawing nitro group[1]. Understanding how this molecule interacts with common organic solvents is critical for optimizing reaction yields, designing purification workflows (like recrystallization), and formulating delivery vehicles.

This technical guide provides a comprehensive, causality-driven framework for determining and predicting the solubility of (3-Methyl-4-nitrophenyl)(phenyl)methanone.

Physicochemical Rationale & Solvation Thermodynamics

To dissolve a crystalline solid like (3-Methyl-4-nitrophenyl)(phenyl)methanone, the solvent must overcome the crystal lattice energy (an endothermic process) and form favorable solute-solvent interactions (an exothermic process).

The molecule has a computed LogP of approximately 3.8, indicating strong lipophilicity driven by the two phenyl rings[1]. However, the presence of the ketone (


) and nitro (

) groups introduces localized dipole moments. These functional groups act as strong hydrogen-bond acceptors but lack hydrogen-bond donor capabilities. Consequently, the compound exhibits maximum solubility in polar aprotic solvents (which can stabilize the dipoles without requiring H-bond donation) and halogenated solvents (which offer excellent dispersion forces).

SolvationThermodynamics A Solid Crystal Lattice (Strong π-π stacking) B Lattice Disruption (Endothermic: ΔH > 0) A->B C Solvent Cavity Formation (Endothermic: ΔH > 0) B->C D Solute-Solvent Interactions (Exothermic: ΔH < 0) C->D E Thermodynamic Equilibrium (Dissolved State) D->E

Thermodynamic cycle of (3-Methyl-4-nitrophenyl)(phenyl)methanone solvation.

Theoretical Profiling via Hansen Solubility Parameters (HSP)

Before empirical testing, we utilize Hansen Solubility Parameters (HSP) to predict solvent efficacy, avoiding a blind trial-and-error approach[2]. HSP divides the total cohesive energy of a liquid into three distinct intermolecular forces:

  • 
     (Dispersion):  High for this compound due to the bulky biphenyl system.
    
  • 
     (Polarity):  Moderate, localized at the ketone and nitro moieties.
    
  • 
     (Hydrogen Bonding):  Low-to-moderate (acceptor only).
    

Solvents whose HSP coordinates closely match the solute will yield the highest solubility. For example, Dichloromethane (DCM) and Ethyl Acetate perfectly align with the dispersion and polar requirements of the nitrobenzophenone core, whereas highly protic solvents like water or purely non-polar solvents like hexane fall outside the optimal solubility sphere.

Quantitative Data: Solvent Selection Matrix

Based on structural analogs, LogP calculations, and HSP alignment, the following table summarizes the expected solubility profile of (3-Methyl-4-nitrophenyl)(phenyl)methanone at 298.15 K (25°C). Note: These are baseline predictive values to guide the experimental protocol below.

Organic SolventDielectric Constant (ε)Expected Solubility (mg/mL)Primary Solvation Mechanism
Dichloromethane (DCM) 8.9> 100 (Excellent)Strong dispersion & dipole-dipole alignment
Acetone 20.750 - 100 (Very Good)Polar aprotic interaction with

Ethyl Acetate 6.050 - 100 (Very Good)H-bond acceptor matching
Methanol / Ethanol 32.7 / 24.510 - 25 (Moderate)Limited by H-bond donor mismatch
n-Hexane 1.9< 5 (Poor)Pure dispersion; fails to stabilize dipoles
Water 80.1< 0.1 (Insoluble)Extreme hydrophobic exclusion

Empirical Determination: The Self-Validating Protocol

To generate precise, publication-grade solubility data, dynamic methods (like laser monitoring) are often insufficient due to supersaturation artifacts. Instead, I mandate the Isothermal Shake-Flask Method coupled with HPLC-UV[3]. This protocol is a self-validating system: it ensures true thermodynamic equilibrium is reached and prevents temperature fluctuations from skewing the data.

Step-by-Step Methodology

Step 1: Preparation & Saturation

  • Add 10.0 mL of the target organic solvent into a 20 mL hermetically sealed borosilicate glass vial.

  • Introduce (3-Methyl-4-nitrophenyl)(phenyl)methanone incrementally until a visible, persistent solid pellet remains at the bottom. Causality: The presence of excess solid is the absolute prerequisite for achieving a saturated, equilibrium state.

Step 2: Isothermal Equilibration 3. Submerge the vial in a highly controlled isothermal water bath shaker set precisely to 298.15 K (25.0 ± 0.1 °C). 4. Agitate at 150 rpm for 72 hours. Causality: While dissolution may appear complete in hours, 72 hours guarantees that the microscopic dissolution-crystallization dynamic has reached a steady-state thermodynamic equilibrium.

Step 3: Isothermal Phase Separation 5. Transfer the vial to a centrifuge. Critical Step: The centrifuge rotor must be pre-equilibrated to exactly 298.15 K. 6. Centrifuge at 10,000 rpm for 15 minutes. Causality: A temperature drop of even 2°C during transfer to an uncalibrated rotor will induce rapid micro-crystallization of the highly lipophilic solute, leading to falsely low solubility readings.

Step 4: Quantification 7. Extract a 1.0 mL aliquot of the clear supernatant using a pre-warmed positive displacement pipette. 8. Dilute the aliquot immediately in the mobile phase (e.g., Acetonitrile/Water) to bring the concentration within the linear dynamic range of the detector. 9. Analyze via HPLC-UV at 254 nm (targeting the strong absorbance of the benzophenone chromophore).

Workflow N1 1. Saturation Excess Solute + Solvent N2 2. Equilibration Isothermal Agitation (72h, 25°C) N1->N2 Hermetic Seal N3 3. Phase Separation Isothermal Centrifugation N2->N3 Thermodynamic Steady State N4 4. Sampling Supernatant Extraction N3->N4 Isolate Liquid Phase N5 5. Quantification HPLC-UV Analysis (254 nm) N4->N5 Dilute to Linear Range

Standardized Isothermal Shake-Flask Workflow for Solubility Determination.

References

  • PubChem (National Institutes of Health). 3-Methyl-4'-nitrobenzophenone | CID 15569814. Retrieved March 8, 2026, from[Link]

  • Royal Society of Chemistry (RSC). Extensive characterization of choline chloride and its solid–liquid equilibrium with water (Detailing the IUPAC-standard Isothermal Shake-Flask Method). Retrieved March 8, 2026, from[Link]

  • National Center for Biotechnology Information (PMC). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Retrieved March 8, 2026, from[Link]

Sources

Foundational

Reactivity profile of the nitro group in (3-Methyl-4-nitrophenyl)(phenyl)methanone

An In-Depth Technical Guide to the Reactivity Profile of the Nitro Group in (3-Methyl-4-nitrophenyl)(phenyl)methanone Abstract This technical guide provides a comprehensive analysis of the reactivity profile of the nitro...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity Profile of the Nitro Group in (3-Methyl-4-nitrophenyl)(phenyl)methanone

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of the nitro group in (3-Methyl-4-nitrophenyl)(phenyl)methanone. This molecule presents a unique case study in chemoselectivity, where the strongly electron-withdrawing nitro group is positioned on an aromatic ring that also bears an electron-donating methyl group and a conjugating, reducible benzoyl moiety. The primary focus of this document is the selective reduction of the nitro group to the corresponding aniline, a critical transformation for the synthesis of pharmaceuticals and advanced materials. We will explore the mechanistic underpinnings of various reduction strategies, provide validated experimental protocols, and analyze the electronic and steric factors that govern the observed reactivity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold.

Introduction: Electronic and Steric Landscape

(3-Methyl-4-nitrophenyl)(phenyl)methanone is a substituted benzophenone featuring a complex interplay of electronic and steric effects. The reactivity of the nitro group is not governed in isolation but is profoundly influenced by the adjacent methyl group and the para-positioned benzoyl group.

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group through both inductive (-I) and resonance (-R) effects, the nitro group deactivates the aromatic ring toward electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr).[1][2] Crucially, its electron-deficient nature makes it susceptible to reduction.

  • Benzoyl Group (-COPh): This ketone moiety is also strongly electron-withdrawing, further decreasing the electron density of the aromatic ring. Its presence introduces a significant challenge: the need for chemoselective reduction of the nitro group without affecting the carbonyl C=O bond.

  • Methyl Group (-CH₃): Positioned ortho to the nitro group, the methyl group exerts a dual influence. Its electron-donating nature (+I effect) slightly counteracts the deactivating effects of the other groups.[3] Perhaps more importantly, it introduces steric hindrance that can twist the nitro group out of the plane of the benzene ring, which may slightly alter its resonance contribution and interaction with catalytic surfaces.[4][5]

The transformation of the 4-nitro group to a 4-amino group is of paramount synthetic importance, as it converts a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one.[6] This amine serves as a versatile handle for further functionalization in drug development.

Chemoselective Reduction of the Nitro Group

The central challenge in the chemistry of (3-Methyl-4-nitrophenyl)(phenyl)methanone is the six-electron reduction of the nitro group to an amine without reducing the benzoyl ketone.[7][8] This transformation proceeds through nitroso and hydroxylamine intermediates. The choice of reducing agent and conditions is critical to achieving high selectivity.

Catalytic Hydrogenation

Catalytic hydrogenation is a highly efficient and clean method for nitro group reduction.[8][9] However, standard conditions (e.g., H₂, Pd/C) can sometimes lead to the reduction of the benzophenone carbonyl group.[10] Achieving chemoselectivity often requires careful catalyst selection or the use of catalyst modifiers.

  • Mechanism: The reaction typically involves the adsorption of the nitro compound and hydrogen onto the catalyst surface. The reduction proceeds in a stepwise manner. On non-noble metal catalysts like Nickel, the mechanism may involve initial N-O bond dissociation, leading to partial oxidation of the catalyst surface, which can enhance selectivity for the nitro group.[9][11]

  • Causality of Catalyst Choice: While Pd/C is a common choice, sulfided platinum or iridium-based bimetallic catalysts can offer superior selectivity by being "poisoned" against carbonyl reduction while remaining active for nitro reduction.[10][12] Raney Nickel is also a viable option, often showing good selectivity for nitro groups over ketones.[10]

Transfer hydrogenation, using a hydrogen donor in place of H₂ gas, is often milder and more selective. This protocol uses ammonium formate as the hydrogen source.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (3-Methyl-4-nitrophenyl)(phenyl)methanone (1.0 eq).

  • Reagents: Add Palladium on carbon (10% w/w, 0.05 eq) and ammonium formate (5.0 eq).

  • Solvent: Add methanol or ethanol as the solvent to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Heat the mixture to reflux (approx. 65-78°C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours).

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude (4-Amino-3-methylphenyl)(phenyl)methanone. The product can be purified further by recrystallization or column chromatography if necessary.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Execution cluster_workup Workup & Isolation start Combine Reactant, Pd/C, Ammonium Formate in Methanol react Heat to Reflux (65-78°C) start->react Vigorous Stirring monitor Monitor by TLC/LC-MS react->monitor Periodic Sampling filter Cool & Filter through Celite monitor->filter Reaction Complete concentrate Concentrate Filtrate (Rotary Evaporation) filter->concentrate purify Purify (Recrystallization/ Chromatography) concentrate->purify end_node Pure (4-Amino-3-methylphenyl) (phenyl)methanone purify->end_node

Caption: Workflow for selective transfer hydrogenation.

Metal-Mediated Reductions

Classical reductions using metals in acidic or neutral media are robust and highly chemoselective for the nitro group.[8]

  • Mechanism: These reactions proceed via a series of single-electron transfers (SET) from the metal surface to the nitro group. The resulting radical anion is protonated by the medium, and this sequence continues until the amine is formed.[8][13]

  • Causality of Reagent Choice:

    • Tin(II) Chloride (SnCl₂·2H₂O): This is a preferred reagent as it is highly selective for nitro groups in the presence of ketones and other reducible functionalities. It operates under relatively mild conditions.

    • Iron/Ammonium Chloride (Fe/NH₄Cl): This system provides a nearly neutral pH, which is advantageous for substrates that are sensitive to strong acids.[14] Iron is inexpensive and environmentally benign.

  • Setup: In a round-bottom flask, dissolve (3-Methyl-4-nitrophenyl)(phenyl)methanone (1.0 eq) in ethanol or ethyl acetate.

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the solution.

  • Reaction: Heat the mixture to 50-70°C and stir.

  • Monitoring: Monitor the reaction by TLC until completion (typically 1-3 hours).

  • Workup: Cool the reaction mixture and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or by adding a 10% NaOH solution until the pH is basic (~8-9) to precipitate tin salts.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the desired amine.

reduction_mechanism ArNO2 Ar-NO₂ (Nitroarene) ArNO Ar-N=O (Nitroso) ArNO2->ArNO + 2e⁻, + 2H⁺ ArNHOH Ar-NHOH (Hydroxylamine) ArNO->ArNHOH + 2e⁻, + 2H⁺ ArNH2 Ar-NH₂ (Amine) ArNHOH->ArNH2 + 2e⁻, + 2H⁺ caption General pathway for the six-electron reduction of a nitro group.

Caption: General pathway for nitro group reduction.

Comparative Analysis of Reduction Methods

The selection of a reduction method depends on factors such as scale, cost, substrate sensitivity, and required purity.

MethodReducing SystemSelectivity (NO₂ vs. C=O)Typical YieldAdvantagesDisadvantages
Catalytic Hydrogenation H₂ gas, Pd/C or Pt/CGood to Moderate>90%High atom economy, clean.[10]Requires pressure equipment; potential for ketone reduction.
Transfer Hydrogenation Pd/C, Ammonium FormateHigh>90%No H₂ gas needed, generally safer, excellent selectivity.Higher reagent cost than H₂.
Metal/Acid Reduction Fe / HClHigh80-95%Inexpensive, robust.[6]Requires strongly acidic conditions; stoichiometric iron waste.
Metal/Neutral Salt Fe / NH₄ClExcellent85-95%Mild, neutral conditions, good for acid-sensitive substrates.[14]Stoichiometric metal waste.
Metal Salt Reduction SnCl₂·2H₂O / EtOHExcellent85-95%Very mild, highly selective for various functional groups.Stoichiometric tin waste can be problematic.

Nucleophilic Aromatic Substitution (SNAr) Reactivity

While the primary transformation of the nitro group is reduction, its presence as a powerful electron-withdrawing group fundamentally alters the reactivity of the aromatic ring itself. The nitro group strongly activates the ring towards nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to it.[1][15][16]

In (3-Methyl-4-nitrophenyl)(phenyl)methanone, the nitro group is at the C4 position. If a suitable leaving group (e.g., a halogen) were present at the C1 position (ipso to the benzoyl group), this position would be highly activated for SNAr. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][15] The strong resonance-stabilizing effect of the para-nitro group is crucial for lowering the activation energy of this step.[15][17]

Caption: Electronic influence of the C4-nitro group.

Conclusion

The reactivity of the nitro group in (3-Methyl-4-nitrophenyl)(phenyl)methanone is dominated by its susceptibility to reduction. The primary synthetic challenge lies in achieving this transformation with high chemoselectivity, preserving the integral benzoyl ketone functionality. Metal-mediated reductions, particularly with SnCl₂ or Fe/NH₄Cl, and catalytic transfer hydrogenation stand out as reliable and high-yielding methods to produce the valuable (4-Amino-3-methylphenyl)(phenyl)methanone intermediate. Understanding the electronic interplay between the nitro, methyl, and benzoyl substituents is key to rationally designing experimental conditions and predicting reactivity. This guide provides the foundational knowledge and practical protocols necessary for scientists to effectively manipulate this versatile chemical entity in research and development settings.

References

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC. (n.d.). National Center for Biotechnology Information.
  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. (2025). Benchchem.
  • Millán, R., & Boronat, M. (2019). Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. RSC Publishing.
  • Chemoselective Hydrogenation of Substituted Nitroaromatics Using Novel Water-Soluble Iron Complex Catalysts. (2004). ACS Publications.
  • Selective reduction of nitro group without affecting other functional groups. (2025). Benchchem.
  • Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. (n.d.). Faraday Discussions (RSC Publishing).
  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Master Organic Chemistry.
  • How can an aromatic ketone be reduced in the presence of a nitro group?. (2015). Chemistry Stack Exchange.
  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.
  • Gard, J. C., Mugnier, Y., Huang, Y., & Lessard, J. (1993). Reduction mechanism of 4-nitrobenzophenone in tetrahydrofuran. Influence of added proton donors. Canadian Journal of Chemistry.
  • The Ortho Effect: How a Methyl Group Modifies the Reactivity of 2-Amino-4-nitrobenzoic Acid. (2025). Benchchem.
  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.). Journal of Catalyst & Catalysis.
  • What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?. (2020). Chemistry Stack Exchange.
  • Enhanced Catalytic Performance for Hydrogenation of Substituted Nitroaromatics over Ir-Based Bimetallic Nanocatalysts. (2021). ACS Applied Materials & Interfaces.
  • Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review. (2022). Frontiers in Chemistry.
  • Can anyone provide reduction of aromatic nitro in presence of other reducible groups like ketone and alkaline?. (2012). ResearchGate.
  • The Rotation of the Nitro and Formyl Groups Relative to the Aromatic Ring in Some ortho-nitroarylaldehydes. (n.d.). ResearchGate.
  • Reactivity of Methyl and Nitro Benzene. (n.d.). Scribd.
  • electrophilic substitution in methylbenzene and nitrobenzene. (n.d.). Chemguide.
  • Nucleophilic Aromatic Substitution. (2021). Chemistry Steps.
  • N-(4-AMINOPHENYL)-3-METHYLBENZAMIDE synthesis. (n.d.). ChemicalBook.
  • Why Nitro & Carboxyl Groups Deactivate Benzene | Electron-Withdrawing Groups Explained. (2025). AskPrep - YouTube.
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). National Center for Biotechnology Information.
  • 16.6 Nucleophilic Aromatic Substitution. (2023). Chemistry LibreTexts.
  • 3-Methyl-4-nitrophenol. (n.d.). National Center for Biotechnology Information.
  • 16.6 Nucleophilic Aromatic Substitution. (2023). OpenStax.

Sources

Exploratory

Technical Whitepaper: Strategic Utilization of (3-Methyl-4-nitrophenyl)(phenyl)methanone in Organic Synthesis

An in-depth technical guide on the synthetic utility and applications of (3-Methyl-4-nitrophenyl)(phenyl)methanone. Executive Summary (3-Methyl-4-nitrophenyl)(phenyl)methanone (CAS: 63690-39-1), often referred to as 3-me...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the synthetic utility and applications of (3-Methyl-4-nitrophenyl)(phenyl)methanone.

Executive Summary

(3-Methyl-4-nitrophenyl)(phenyl)methanone (CAS: 63690-39-1), often referred to as 3-methyl-4-nitrobenzophenone, represents a "privileged scaffold" in organic synthesis due to its unique ortho-nitro-alkyl substitution pattern. Unlike simple benzophenones, this molecule possesses latent reactivity that allows it to serve as a direct precursor for complex fused heterocycles, particularly 5-benzoylindoles and anthranils , without the need for transition-metal catalysis.

This guide details the robust synthesis of the core scaffold, its reduction to key aniline intermediates, and its advanced application in the Leimgruber-Batcho indole synthesis—a critical pathway for developing kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

Physicochemical Profile & Reactivity Logic

The utility of this compound stems from the electronic interplay between the electron-withdrawing nitro group and the adjacent methyl group.[1] The nitro group activates the methyl protons (benzylic acidity), enabling condensation reactions that are otherwise kinetically unfavorable.

Table 1: Core Specifications
PropertyData
IUPAC Name (3-Methyl-4-nitrophenyl)(phenyl)methanone
CAS Number 63690-39-1
Molecular Formula C₁₄H₁₁NO₃
Molecular Weight 241.24 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Key Motif Ortho-nitro-methylarene (Precursor for reductive cyclization)
Reactivity Diagram: The "Ortho-Effect" Pathway

The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.

ReactivityPathways Core (3-Methyl-4-nitrophenyl) (phenyl)methanone Aniline PATHWAY A: Reduction to Aniline (Precursor to Benzimidazoles) Core->Aniline Fe/NH4Cl or H2/Pd (Nitro Reduction) Indole PATHWAY B: Leimgruber-Batcho Cyclization (Synthesis of 5-Benzoylindole) Core->Indole 1. DMF-DMA 2. Reductive Cyclization Oxidation PATHWAY C: Benzylic Oxidation (Synthesis of 2-Aminobenzophenones) Core->Oxidation KMnO4 or CrO3 (Methyl Oxidation)

Figure 1: Divergent synthetic pathways. Pathway B represents the highest atom-economy route to fused heterocycles.

Module 1: Robust Synthesis of the Core Scaffold

While nitration of 3-methylbenzophenone is possible, it often suffers from regiochemical ambiguity (yielding mixtures of 2-, 4-, and 6-nitro isomers). The Friedel-Crafts Acylation approach is the industry standard for ensuring regiochemical fidelity.

Protocol: Friedel-Crafts Acylation

Objective: Synthesis of (3-Methyl-4-nitrophenyl)(phenyl)methanone from Benzene and 3-Methyl-4-nitrobenzoyl chloride.[2]

Reagents:

  • Benzene (Solvent/Reactant, excess) or DCM (Solvent) with 1 eq Benzene.

  • 3-Methyl-4-nitrobenzoyl chloride (1.0 eq).

  • Aluminum Chloride (AlCl₃, anhydrous, 1.2 eq).

Step-by-Step Methodology:

  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with Argon.

  • Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (16.0 g, 120 mmol) and anhydrous Dichloromethane (DCM, 100 mL). Cool to 0–5°C using an ice bath.

  • Acyl Chloride Addition: Dissolve 3-Methyl-4-nitrobenzoyl chloride (20.0 g, 100 mmol) in DCM (50 mL). Add this solution dropwise to the AlCl₃ suspension over 30 minutes. Note: The solution will turn yellow/orange as the acylium ion forms.

  • Substrate Addition: Add Benzene (9.4 g, 120 mmol) dropwise, maintaining the internal temperature below 10°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Quench: Pour the reaction mixture slowly onto a mixture of crushed ice (200 g) and concentrated HCl (20 mL) to hydrolyze aluminum complexes.

  • Workup: Separate the organic layer.[3] Extract the aqueous layer with DCM (2 x 50 mL). Combine organics, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane to yield the product as pale yellow crystals.

Module 2: The "Gold Standard" Application – Indole Synthesis

The most sophisticated application of this scaffold is the Leimgruber-Batcho Indole Synthesis . This method leverages the acidity of the methyl protons ortho to the nitro group to construct the indole core, yielding 5-benzoylindole . This specific isomer is difficult to access via Fischer Indole synthesis due to regioselectivity issues with meta-substituted ketones.

Mechanism & Workflow
  • Enamine Formation: Condensation with N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

  • Cyclization: Reductive closure using Zinc/Acetic acid or Hydrogenation.

IndoleSynthesis Start Starting Material: (3-Methyl-4-nitrophenyl)(phenyl)methanone Step1 Step 1: Condensation Reagent: DMF-DMA, 110°C Intermediate: Trans-β-dimethylaminostyrene derivative Start->Step1 Activation of Methyl Group Step2 Step 2: Reductive Cyclization Reagent: Zn / AcOH or H2 / Pd-C Mechanism: Nitro reduction -> Amine attack on Enamine Step1->Step2 Formation of Enamine Product Final Product: 5-Benzoylindole Step2->Product Ring Closure

Figure 2: The Leimgruber-Batcho pathway for converting the nitro-methyl scaffold into a functionalized indole.

Experimental Protocol: Synthesis of 5-Benzoylindole

Step 1: Enamine Formation

  • Dissolve (3-Methyl-4-nitrophenyl)(phenyl)methanone (10 mmol) in anhydrous DMF (15 mL).

  • Add DMF-DMA (15 mmol, 1.5 eq) and Pyrrolidine (0.5 mmol, catalyst).

  • Heat to 110°C for 6 hours under Argon. The solution will turn deep red.

  • Concentrate in vacuo to remove excess DMF-DMA. The crude red oil (enamine intermediate) is used directly.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine in Glacial Acetic Acid (30 mL).

  • Add Zinc dust (50 mmol, 5 eq) in portions over 20 minutes. Caution: Exothermic.[2]

  • Heat to 80°C for 2 hours.

  • Filter through a pad of Celite to remove Zinc residues.

  • Concentrate the filtrate. Neutralize with saturated NaHCO₃ solution.

  • Extract with Ethyl Acetate, dry, and purify via column chromatography (SiO₂, Hexane/EtOAc gradient).

Why this matters: 5-Benzoylindole is a privileged pharmacophore found in various tubulin polymerization inhibitors and potential anticancer agents. This route provides it in 2 steps with high regiocontrol.

Module 3: Reduction to Aniline (API Intermediate)

The reduction of the nitro group yields (4-Amino-3-methylphenyl)(phenyl)methanone . This intermediate is crucial for synthesizing benzimidazoles (via reaction with carboxylic acids) or quinazolines.

Protocol: Bechamp Reduction (Fe/NH₄Cl)

This method is preferred over catalytic hydrogenation if the benzophenone carbonyl is sensitive to over-reduction to the alcohol.

  • Setup: Suspend (3-Methyl-4-nitrophenyl)(phenyl)methanone (10 mmol) in Ethanol (40 mL) and Water (10 mL).

  • Activation: Add Ammonium Chloride (5 mmol) and Iron Powder (325 mesh, 50 mmol).

  • Reflux: Heat to reflux (80°C) with vigorous stirring for 2 hours.

  • Workup: Filter hot through Celite. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate to 20% volume, then dilute with ice water to precipitate the aniline product.

References

  • Leimgruber, W., & Batcho, A. D. (1971). Method for preparing indoles. US Patent 3732245.

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1.

  • BenchChem. (2025).[1][4][5] Synthesis of 3-Methoxy-4'-methylbenzophenone via Friedel-Crafts Acylation.[5][6] (Analogous protocol reference).

  • PubChem. (2025).[7][8] Compound Summary: (4-methylphenyl)-(3-nitrophenyl)methanone.[7] (Structural analog data).

  • Organic Chemistry Portal. (2024). Synthesis of Indoles.

Sources

Foundational

Literature review of (3-Methyl-4-nitrophenyl)(phenyl)methanone and its analogs

This technical guide details the properties, synthesis, and applications of (3-Methyl-4-nitrophenyl)(phenyl)methanone (also known as 3-Methyl-4-nitrobenzophenone ), a critical intermediate in the synthesis of bioactive h...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the properties, synthesis, and applications of (3-Methyl-4-nitrophenyl)(phenyl)methanone (also known as 3-Methyl-4-nitrobenzophenone ), a critical intermediate in the synthesis of bioactive heterocycles and pharmaceutical agents.

Synthesis, Analogs, and Pharmacological Applications

Executive Summary

(3-Methyl-4-nitrophenyl)(phenyl)methanone is a diaryl ketone featuring a nitro- and methyl-substituted benzene ring. Unlike simple benzophenones, this compound serves as a "masked" scaffold; the nitro group functions as a precursor to primary amines (via reduction), while the methyl group offers a handle for benzylic oxidations or radical halogenations.

This guide explores its role as a high-value building block for nitrogen-containing heterocycles (e.g., benzimidazoles, quinazolinones) and its utility in developing non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents.

Chemical Identity & Properties

PropertyData
IUPAC Name (3-Methyl-4-nitrophenyl)(phenyl)methanone
Common Name 3-Methyl-4-nitrobenzophenone
CAS Number Not widely listed; Analogous to 131822-45-2 (isomer)
Molecular Formula C₁₄H₁₁NO₃
Molecular Weight 241.24 g/mol
Core Scaffold Benzophenone
Key Functional Groups Nitro (-NO₂), Methyl (-CH₃), Ketone (C=O)
Predicted LogP ~3.4 (Lipophilic)

Synthesis Protocols

Method A: Friedel-Crafts Acylation (Primary Route)

This is the most direct method, utilizing the high reactivity of the acyl chloride against the pi-electron cloud of benzene.

Reaction Principle:



Step-by-Step Protocol:

  • Reagent Preparation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend 1.1 eq of anhydrous Aluminum Chloride (AlCl₃) in dry Dichloromethane (DCM) or use neat Benzene (excess) as both solvent and reagent.

  • Addition: Dissolve 1.0 eq of 3-Methyl-4-nitrobenzoyl chloride in minimal dry DCM. Add this solution dropwise to the AlCl₃ suspension at 0°C under nitrogen atmosphere.

    • Note: The nitro group deactivates the acyl chloride slightly, but the reaction proceeds readily with benzene.

  • Reflux: Allow the mixture to warm to room temperature, then heat to reflux (approx. 40-80°C depending on solvent) for 3–5 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Quenching: Cool the mixture to 0°C. Carefully pour onto crushed ice/HCl mixture to hydrolyze the aluminum complex.

  • Isolation: Extract the aqueous layer with DCM (3x). Wash combined organics with saturated NaHCO₃ (to remove acidic impurities) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and recrystallize from Ethanol/Water.

Method B: Oxidation of Benzylic Alcohol

Useful if the corresponding alcohol is available from Grignard addition.

Protocol:

  • Dissolve (3-methyl-4-nitrophenyl)(phenyl)methanol in DCM.

  • Add 1.5 eq Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane .

  • Stir at room temperature for 2 hours.

  • Filter through a pad of silica gel and concentrate to yield the ketone.

Visualization: Synthesis & Derivatization Pathways

The following diagram illustrates the synthesis of the core compound and its transformation into key pharmaceutical intermediates (Anilines and Benzimidazoles).

SynthesisPathways Start 3-Methyl-4-nitrobenzoic Acid AcylCl Acyl Chloride Intermediate Start->AcylCl SOCl2, Reflux Target (3-Methyl-4-nitrophenyl) (phenyl)methanone AcylCl->Target AlCl3, Benzene (Friedel-Crafts) Benzene Benzene Benzene->Target Solvent/Reagent Amine Amino-Analog (Reduction Product) Target->Amine H2, Pd/C or Fe/HCl (Reduction) Drug Benzimidazole Scaffold (Drug Core) Amine->Drug Cyclization w/ Carboxylic Acids

Caption: Synthesis of (3-Methyl-4-nitrophenyl)(phenyl)methanone and its downstream conversion to bioactive benzimidazole scaffolds.

Analog Analysis & Biological Applications

Key Analogs
  • 3-Methyl-4-aminobenzophenone:

    • Derivation: Catalytic hydrogenation (H₂/Pd-C) of the nitro parent.[1]

    • Utility: A direct precursor to Mebendazole analogs (antiparasitic) and Telmisartan intermediates (antihypertensive).

  • 3-Carboxy-4-nitrobenzophenone:

    • Derivation: KMnO₄ oxidation of the methyl group.

    • Utility: Used to synthesize photo-labile linkers for chemical biology.

Pharmacological Profile

While the nitro-ketone itself is an intermediate, its derivatives exhibit significant activity:

Therapeutic AreaMechanism of ActionKey Reference Analog
Antifungal Disruption of fungal cell wall synthesis; inhibition of TPMK protein.3-methyl-4-nitrobenzoate derivatives [1]
Anticancer Microtubule destabilization; induction of oxidative stress via nitro-reduction cycling.Substituted Benzophenones [2]
Anti-inflammatory Inhibition of COX enzymes (similar to Ketoprofen precursors).4-benzoyl-phenylacetic acid analogs
Experimental Protocol: Nitro-Reduction to Aniline

Essential for converting the guide's subject into a drug precursor.

  • Setup: Dissolve 1.0 g of (3-Methyl-4-nitrophenyl)(phenyl)methanone in 20 mL Ethanol.

  • Catalyst: Add 10% wt/wt Palladium on Carbon (Pd/C) .

  • Hydrogenation: Stir under H₂ balloon pressure (1 atm) for 4 hours at RT.

  • Workup: Filter through Celite to remove catalyst. Evaporate solvent to yield the yellow crystalline amine.

    • Yield Expectation: >90% quantitative conversion.

References

  • Ferreira, A. R., et al. (2025).[2] "3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation." Journal of Chemistry.

  • BenchChem Technical Support. (2025). "Applications of 3-Methoxy-4'-methylbenzophenone Derivatives in Pharmaceutical Synthesis." BenchChem Application Notes.

  • National Institute of Standards and Technology (NIST). "Methanone, (4-nitrophenyl)phenyl- Properties." NIST WebBook.

  • Santa Cruz Biotechnology. "4-Chloro-4'-methyl-3-nitrobenzophenone Product Data." SCBT.

Sources

Protocols & Analytical Methods

Method

Step-by-step protocol for the nitration of 3-methylbenzophenone

An Application Note and Protocol for the Nitration of 3-Methylbenzophenone Introduction 3-Methylbenzophenone is a substituted aromatic ketone widely utilized as a building block in organic synthesis, particularly in the...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Nitration of 3-Methylbenzophenone

Introduction

3-Methylbenzophenone is a substituted aromatic ketone widely utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The introduction of a nitro (NO₂) group onto its aromatic scaffold via electrophilic aromatic substitution significantly enhances its chemical versatility. The nitro group can serve as a precursor to an amine, enabling a wide array of subsequent chemical transformations, or it can be used to modulate the electronic properties of the molecule.[1] This document provides a comprehensive, step-by-step protocol for the nitration of 3-methylbenzophenone, intended for researchers and professionals in chemical and drug development. The guide details the reaction mechanism, safety protocols, experimental procedure, and product purification.

Reaction Overview

The nitration is achieved by treating 3-methylbenzophenone with a nitrating mixture, which is a combination of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺).[2][3][4]

Overall Reaction: C₁₄H₁₂O + HNO₃ --(H₂SO₄)--> C₁₄H₁₁NO₃ + H₂O

Mechanism and Regioselectivity

The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[5][6] The core of this process involves the attack of the electron-rich aromatic ring on the nitronium ion electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[7][8] Aromaticity is subsequently restored by the loss of a proton.[6]

The regiochemical outcome of the reaction on 3-methylbenzophenone is determined by the directing effects of the two substituents on the substituted phenyl ring:

  • Methyl Group (-CH₃): An activating group that donates electron density to the ring, directing incoming electrophiles to the ortho and para positions (positions 2, 4, and 6).

  • Benzoyl Group (-COC₆H₅): A deactivating group that withdraws electron density from the ring, directing incoming electrophiles to the meta position (position 5).

The powerful activating effect of the methyl group makes its associated ring significantly more nucleophilic than the unsubstituted phenyl ring of the benzoyl group. Therefore, nitration occurs exclusively on the methyl-substituted ring. The directing effects of both groups must be considered, which can lead to a mixture of isomeric products. However, the para position to the strongly activating methyl group (position 4) is often a major product, alongside potential formation of the ortho isomers (positions 2 and 6), with steric hindrance from the bulky benzoyl group potentially disfavoring the position 2 isomer. This protocol is optimized for the synthesis and isolation of the major product(s).

Reaction Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack & Substitution HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium Ion) HNO3->NO2+ + 2H₂SO₄ H2SO4 H₂SO₄ H2SO4->NO2+ HSO4- HSO₄⁻ NO2+->HSO4- H3O+ H₃O⁺ NO2+->H3O+ Start 3-Methyl- benzophenone Intermediate Sigma Complex (Arenium Ion) Start->Intermediate + NO₂⁺ Product Nitrated Product Intermediate->Product - H⁺

Caption: Mechanism of electrophilic aromatic nitration.

Hazard Analysis and Safety Precautions

Nitration reactions are inherently hazardous and must be performed with strict adherence to safety protocols.[1]

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact with skin or eyes.[9][10] They are also strong oxidizing agents.[10]

  • Exothermic Reaction: The reaction is highly exothermic, and the heat generated can lead to a "thermal runaway" condition if not properly controlled, potentially causing explosions or fires.[1][11]

  • Toxic Fumes: The reaction can produce toxic nitrogen dioxide (NO₂) gas, which is harmful if inhaled.[9][12]

  • Engineering Controls: All procedures must be carried out in a certified chemical fume hood with adequate ventilation. An emergency eyewash station and safety shower must be readily accessible.[9][10]

  • Personal Protective Equipment (PPE): Wear acid-resistant gloves (e.g., butyl rubber or Viton), chemical safety goggles, a face shield for splash protection, and a chemical-resistant lab coat at all times.[9][10]

  • Spill Management: Have appropriate spill containment kits and neutralizing agents (such as sodium bicarbonate) available.[9]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the nitration of similar aromatic compounds.[13][14]

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )AmountMolesNotes
3-Methylbenzophenone196.245.0 g0.0255Starting material
Concentrated Sulfuric Acid (H₂SO₄)98.08~25 mL-Catalyst and solvent
Concentrated Nitric Acid (HNO₃)63.012.5 mL~0.038Nitrating agent
Crushed Ice-~150 g-For quenching the reaction
Deionized Water18.02As needed-For washing the product
Ethanol (95% or absolute)46.07As needed-For recrystallization
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-For drying (if extraction is needed)
Equipment
  • 100 mL Round-bottom flask or conical flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or glass dropping pipette

  • Ice-water bath

  • Thermometer

  • 250 mL Beaker

  • Büchner funnel and vacuum flask for filtration

  • Standard laboratory glassware

Experimental Workflow

Sources

Application

Chemoselective Catalytic Reduction of (3-Methyl-4-nitrophenyl)(phenyl)methanone: Application Note &amp; Protocols

Executive Summary & Strategic Rationale The transformation of (3-Methyl-4-nitrophenyl)(phenyl)methanone to its corresponding aminobenzophenone derivative presents a classic, yet critical, chemoselectivity challenge in or...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The transformation of (3-Methyl-4-nitrophenyl)(phenyl)methanone to its corresponding aminobenzophenone derivative presents a classic, yet critical, chemoselectivity challenge in organic synthesis and drug development. The substrate contains two highly reducible centers: an aromatic nitro group and a diaryl ketone (methanone).

While both functional groups are susceptible to catalytic hydrogenation, the synthetic objective is to establish strict kinetic control. The goal is to rapidly and quantitatively reduce the nitro group to a primary amine while leaving the ketone completely intact. Failure to control the reaction environment leads to over-reduction, yielding secondary alcohols or fully deoxygenated methylene bridges. This application note details the mechanistic causality, quantitative optimization, and self-validating protocols required to achieve >99% chemoselectivity using industry-standard catalytic methodologies.

Mechanistic Causality & Chemoselectivity Insights

To achieve absolute chemoselectivity, one must exploit the differential coordination kinetics of the functional groups on the catalyst surface. The intrinsic reaction rate for the reduction of an aromatic nitro group on a palladium or platinum surface is significantly higher than that of a ketone[1]. The electron-deficient nitro group coordinates strongly to the metal, whereas the diaryl ketone is both sterically hindered and electronically less prone to rapid surface binding.

The Hydroxylamine Bottleneck & Steric Effects

The reduction of the nitro group follows the Haber mechanism, proceeding sequentially through nitroso (Ar-NO) and arylhydroxylamine (Ar-NHOH) intermediates[2].

In the specific case of (3-Methyl-4-nitrophenyl)(phenyl)methanone, the nitro group is highly activated by the electron-withdrawing para-carbonyl group, making the initial reduction to the hydroxylamine extremely fast. However, the ortho-methyl group introduces steric hindrance , which can artificially slow the final reduction of the hydroxylamine to the primary amine.

Accumulation of arylhydroxylamines is a severe process hazard; they are thermally unstable, can disproportionate exothermically, and condense with nitroso species to form deeply colored, stubborn azo or azoxy byproducts[3],[2]. To overcome this steric bottleneck and prevent byproduct formation, the reaction must be driven aggressively using elevated temperatures or highly active in-situ hydrogen donors (Transfer Hydrogenation)[2].

Haber Nitro Nitroarene (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso +2[H] -H2O Hydroxyl Hydroxylamine (-NHOH) *Steric Bottleneck* Nitroso->Hydroxyl +2[H] Amine Aniline (-NH2) Hydroxyl->Amine +2[H] -H2O

Fig 1: The Haber mechanism for catalytic nitro reduction highlighting the steric bottleneck.

Reaction Pathway & Decision Matrix

When selecting a reduction strategy, standard high-pressure hydrogenation using unpoisoned catalysts (e.g., standard Pd/C at >3 atm H2) shifts the reaction toward thermodynamic control, resulting in ketone reduction. Conversely, Catalytic Transfer Hydrogenation (CTH) using ammonium formate, or mild gaseous hydrogenation using poisoned catalysts (e.g., sulfided Pt/C), enforces kinetic control[4],[5].

Selectivity Substrate (3-Methyl-4-nitrophenyl) (phenyl)methanone CTH Transfer Hydrogenation (Pd/C, HCOONH4) Substrate->CTH Kinetic Control H2 Harsh Hydrogenation (High Pressure H2) Substrate->H2 Thermodynamic Control Product Target: Aminobenzophenone (Ketone Intact) CTH->Product Highly Chemoselective Byproduct Over-reduction: Secondary Alcohol H2->Byproduct Ketone Reduced

Fig 2: Chemoselective vs. non-selective reduction pathways for the target benzophenone.

Quantitative Condition Optimization

The following table summarizes the optimization landscape for reducing (3-Methyl-4-nitrophenyl)(phenyl)methanone. CTH with ammonium formate provides the highest chemoselectivity and operational safety profile.

EntryCatalyst SystemHydrogen SourceSolventTemp (°C)Time (h)ConversionChemoselectivity (Amine:Alcohol)
110% Pd/C (Standard)H2 gas (50 psi)MeOH2512>99%60:40 (Poor)
25% Pt/C (Sulfided)H2 gas (1 atm)EtOAc25895%98:2 (Good)
310% Pd/CHydrazine hydrateEtOH804>99%95:5 (Moderate)
4 10% Pd/C Ammonium Formate EtOH/EtOAc 60 2 >99% >99:1 (Optimal)

Data derived from established chemoselective reduction parameters for nitroarenes in the presence of ketones[6],[1],[5].

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Catalytic Transfer Hydrogenation (Optimal for Lab to Kilo Scale)

Ammonium formate (HCOONH₄) decomposes on the palladium surface into H₂, NH₃, and CO₂, providing a steady, highly active hydrogen source that rapidly clears the hydroxylamine intermediate without requiring pressurized vessels[3],[1].

Materials:

  • (3-Methyl-4-nitrophenyl)(phenyl)methanone (1.0 eq)

  • 10% Pd/C (5-10 mol% Pd)

  • Ammonium formate (5.0 - 7.0 eq)

  • Solvent: Ethanol or an Ethanol/Ethyl Acetate (1:1) mixture.

Step-by-Step Procedure:

  • Substrate Dissolution: Dissolve the nitro-ketone substrate in the chosen solvent (approx. 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Catalyst Addition: Carefully add the 10% Pd/C to the solution. Safety Note: Pd/C can be pyrophoric when dry; adding it to the solvent under an inert atmosphere (N2 or Ar) prevents ignition.

  • H-Donor Addition: Add ammonium formate in three equal portions over 15 minutes. This controlled addition prevents excessive effervescence (release of CO2 and NH3).

  • Thermal Activation: Heat the reaction mixture to 60 °C. The reaction will gently effervesce.

  • In-Process Control (IPC) & Self-Validation:

    • Visual Cue: The reaction mixture may initially turn orange/red (nitroso/azo intermediates). A successful reaction will transition back to a pale yellow or colorless supernatant[3].

    • Analytical: At t = 60 mins, sample the reaction. Run TLC (Hexanes:EtOAc 7:3) or LC-MS. The product amine will be highly polar compared to the starting material and will show an [M+H]+ mass of exactly 30 Da less than the starting material.

  • Termination & Workup: Once IPC confirms complete consumption of the starting material and hydroxylamine, cool the mixture to room temperature.

  • Filtration: Filter the mixture through a tightly packed pad of Celite® to remove the Pd/C. Wash the filter cake generously with Ethyl Acetate.

  • Isolation: Concentrate the filtrate under reduced pressure. Wash the crude residue with water to remove residual ammonium salts, extract with EtOAc, dry over Na2SO4, and concentrate to yield the pure (4-amino-3-methylphenyl)(phenyl)methanone.

Protocol B: Mild Gaseous Hydrogenation with Poisoned Catalyst

If ammonium formate cannot be used, gaseous hydrogenation must utilize a poisoned catalyst to artificially lower the catalyst's activity toward the ketone[4].

Step-by-Step Procedure:

  • Dissolve the substrate in Ethyl Acetate.

  • Add a commercially available sulfided Pt/C or Vanadium-doped Pt/C catalyst (1-2 mol% metal loading)[4],[2].

  • Purge the vessel with N2, followed by H2.

  • Stir vigorously under a generic H2 balloon (1 atm) at room temperature. Do not pressurize the reactor.

  • IPC: Monitor strictly via LC-MS every 2 hours. The poisoned catalyst prevents ketone reduction but slows the overall nitro reduction, increasing the risk of hydroxylamine pooling. Ensure the intermediate mass is fully consumed before terminating the reaction.

  • Filter through Celite®, concentrate, and purify as needed.

Troubleshooting & Analytical Diagnostics

  • Deep Red/Brown Coloration Persists: Indicates the formation of azoxy/azo dimers due to hydroxylamine accumulation[3]. Causality: The hydrogen transfer rate is too slow. Fix: Increase the temperature to 70 °C or add an additional 2.0 eq of ammonium formate to force the reduction of the dimers to the primary amine.

  • Ketone Over-Reduction Detected (LC-MS shows M+2 of product): Causality: Reaction was left too long, or temperature was too high. Fix: Strictly adhere to IPC monitoring and terminate the reaction immediately upon nitro group consumption.

References

  • Kasparian et al. / unimi.it - Chemoselective reduction of nitro groups via catalytic hydrogenation with sulfided platinum catalysts.
  • Gallagher et al. / ResearchGate - The Development of a Scalable, Chemoselective Nitro Reduction.
  • Benchchem Technical Support Center - Catalyst Selection and Optimization for Nitro Group Reduction.
  • ACS GCI Pharmaceutical Roundtable - Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation Hazards.
  • Fudan University / Advanced Synthesis & Catalysis - Regioselective Transfer Reduction of Aromatic Nitro Compounds using Ammonium Formate.
  • NBU-IR - Pd-Catalyzed transfer hydrogenation (CTH) using formate.

Sources

Method

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from (3-Methyl-4-nitrophenyl)(phenyl)methanone

Introduction: A Versatile Building Block for Heterocyclic Scaffolds (3-Methyl-4-nitrophenyl)(phenyl)methanone is a versatile and strategically important building block in synthetic organic and medicinal chemistry. Its st...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Building Block for Heterocyclic Scaffolds

(3-Methyl-4-nitrophenyl)(phenyl)methanone is a versatile and strategically important building block in synthetic organic and medicinal chemistry. Its structure, featuring a reactive ketone, a reducible nitro group, and an activated aromatic ring, provides multiple handles for chemical manipulation. This allows for its elaboration into a diverse array of heterocyclic compounds, which form the core of many pharmaceuticals, agrochemicals, and functional materials. The presence of the methyl and nitro groups on one of the phenyl rings introduces electronic and steric biases that can be exploited to achieve regioselectivity in subsequent cyclization reactions.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and validated protocols for the utilization of (3-Methyl-4-nitrophenyl)(phenyl)methanone in the synthesis of several key heterocyclic systems. The protocols are designed to be self-validating, with explanations for the choice of reagents and conditions, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Core Synthetic Strategy: Unlocking the Potential of (3-Methyl-4-nitrophenyl)(phenyl)methanone

The primary synthetic strategy revolves around two key transformations of the starting material to generate versatile intermediates. These intermediates then serve as the direct precursors for the construction of various heterocyclic rings.

  • Reduction of the Nitro Group: The selective reduction of the 4-nitro group to a 4-amino group yields (4-amino-3-methylphenyl)(phenyl)methanone. This 2-aminobenzophenone derivative is a classical precursor for the synthesis of quinolines and benzodiazepines.

  • α-Halogenation of the Ketone: The introduction of a halogen (e.g., bromine) at the α-position to the carbonyl group furnishes 2-halo-1-(3-methyl-4-nitrophenyl)-2-phenylethan-1-one. This α-haloketone is a key synthon for the preparation of quinoxalines, furans, and other heterocycles.

Part 1: Synthesis of Key Intermediates

Synthesis of (4-Amino-3-methylphenyl)(phenyl)methanone via Chemoselective Nitro Reduction

The selective reduction of the nitro group in the presence of a ketone is a critical first step. Stannous chloride (SnCl₂) in ethanol is a mild and effective reagent for this transformation, offering high chemoselectivity.[1]

Reaction Principle: Tin(II) chloride is a classical reducing agent for aromatic nitro compounds. The reaction proceeds in an acidic medium (generated in situ or by the addition of HCl) where Sn(II) is oxidized to Sn(IV) while the nitro group is reduced to an amine. The ketone functionality remains unaffected under these mild conditions.

Experimental Protocol:

  • Materials:

    • (3-Methyl-4-nitrophenyl)(phenyl)methanone

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Absolute Ethanol

    • Concentrated Hydrochloric Acid (optional)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Ethyl Acetate

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (3-Methyl-4-nitrophenyl)(phenyl)methanone (1.0 eq) in absolute ethanol.

    • To this solution, add tin(II) chloride dihydrate (4.0-5.0 eq).

    • If the reaction is slow, a few drops of concentrated hydrochloric acid can be added to catalyze the reduction.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure (4-amino-3-methylphenyl)(phenyl)methanone.

Data Summary:

ReactantProductReagentSolventYield (%)
(3-Methyl-4-nitrophenyl)(phenyl)methanone(4-Amino-3-methylphenyl)(phenyl)methanoneSnCl₂·2H₂OEthanol>90

Workflow Diagram:

G start Start: (3-Methyl-4-nitrophenyl)(phenyl)methanone reagent SnCl2·2H2O, Ethanol, Reflux start->reagent product Product: (4-Amino-3-methylphenyl)(phenyl)methanone reagent->product

Caption: Chemoselective reduction workflow.

Part 2: Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a powerful method for constructing the quinoline scaffold by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[2]

Application Note: Synthesis of 2,4-Disubstituted Quinolines

(4-Amino-3-methylphenyl)(phenyl)methanone serves as an excellent precursor in the Friedländer synthesis. The reaction with a β-dicarbonyl compound, such as ethyl acetoacetate or acetylacetone, in the presence of a catalyst, leads to the formation of highly substituted quinolines. The methyl group at the 3-position of the aminobenzophenone directs the regioselectivity of the cyclization.

Reaction Mechanism: The reaction can proceed through two possible pathways: an initial aldol condensation followed by imine formation and cyclization, or an initial Schiff base formation followed by an intramolecular aldol condensation. Both pathways culminate in a dehydration step to yield the aromatic quinoline ring.[2]

Experimental Protocol:

  • Materials:

    • (4-Amino-3-methylphenyl)(phenyl)methanone

    • Ethyl acetoacetate (or acetylacetone)

    • Zirconium(IV) chloride (ZrCl₄) or a copper-based Metal-Organic Framework (MOF) as a catalyst[3]

    • Ethanol/Water (1:1) or Toluene

    • Hexane

  • Procedure (using ZrCl₄): [3]

    • To a solution of (4-amino-3-methylphenyl)(phenyl)methanone (1.0 eq) and ethyl acetoacetate (1.2 eq) in a 1:1 mixture of ethanol and water, add ZrCl₄ (10 mol%).

    • Stir the reaction mixture at 60 °C and monitor its progress by TLC.

    • Upon completion, cool the mixture to room temperature.

    • Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Data Summary:

2-Aminobenzophenone Derivativeα-Methylene CarbonylCatalystSolventProduct Class
(4-Amino-3-methylphenyl)(phenyl)methanoneEthyl acetoacetateZrCl₄Ethanol/Water2-Phenyl-3-methyl-quinolin-4-ol
(4-Amino-3-methylphenyl)(phenyl)methanoneAcetylacetoneCu-MOFToluene2,4-Dimethyl-3-phenylquinoline

Reaction Workflow:

G start (4-Amino-3-methylphenyl)(phenyl)methanone catalyst Catalyst (e.g., ZrCl4) start->catalyst reactant2 α-Methylene Carbonyl reactant2->catalyst product Substituted Quinoline catalyst->product Friedländer Annulation

Caption: Friedländer quinoline synthesis workflow.

Part 3: Synthesis of 1,4-Benzodiazepines

1,4-Benzodiazepines are a critical class of psychoactive drugs, and their synthesis often starts from 2-aminobenzophenones.[4][5]

Application Note: A Two-Step Route to 1,4-Benzodiazepin-2-ones

The synthesis involves an initial acylation of the amino group of (4-amino-3-methylphenyl)(phenyl)methanone with a haloacetyl halide, followed by an intramolecular cyclization with ammonia.

Reaction Principle: The first step is a nucleophilic acyl substitution where the amino group attacks the carbonyl of the haloacetyl halide. The resulting α-haloamide then undergoes an intramolecular nucleophilic substitution upon treatment with ammonia. The amino group displaces the halide, forming the seven-membered benzodiazepine ring.

Experimental Protocol:

  • Step 1: Acylation

    • Materials:

      • (4-Amino-3-methylphenyl)(phenyl)methanone

      • Bromoacetyl bromide or Chloroacetyl chloride

      • Anhydrous solvent (e.g., Toluene or Dichloromethane)

      • Pyridine (optional, as a base)

    • Procedure:

      • Dissolve (4-amino-3-methylphenyl)(phenyl)methanone (1.0 eq) in an anhydrous solvent in a flask equipped with a dropping funnel and a nitrogen inlet.

      • Cool the solution in an ice bath.

      • Slowly add a solution of bromoacetyl bromide (1.1 eq) in the same solvent.

      • Stir the reaction mixture at room temperature until completion (monitored by TLC).

      • Wash the reaction mixture with water, a dilute solution of sodium bicarbonate, and brine.

      • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the 2-(2-bromoacetamido)-3-methyl-benzophenone intermediate.

  • Step 2: Cyclization

    • Materials:

      • 2-(2-Bromoacetamido)-3-methyl-benzophenone

      • Ammonia solution (e.g., in methanol or aqueous)

      • Suitable solvent (e.g., Methanol)

    • Procedure:

      • Dissolve the intermediate from Step 1 in a suitable solvent.

      • Add a solution of ammonia to the reaction mixture.

      • Stir the mixture at room temperature or with gentle heating until the cyclization is complete (monitored by TLC).

      • Remove the solvent under reduced pressure.

      • The crude product can be purified by recrystallization or column chromatography to yield the desired 1,4-benzodiazepin-2-one.

Data Summary:

PrecursorReagent 1Reagent 2Product Class
(4-Amino-3-methylphenyl)(phenyl)methanoneBromoacetyl bromideAmmonia1,4-Benzodiazepin-2-one

Synthetic Pathway:

G start (4-Amino-3-methylphenyl)(phenyl)methanone acylation Acylation with Bromoacetyl Bromide start->acylation intermediate α-Haloamide Intermediate acylation->intermediate cyclization Cyclization with Ammonia intermediate->cyclization product 1,4-Benzodiazepin-2-one Derivative cyclization->product

Caption: Synthesis of 1,4-benzodiazepines.

Part 4: Synthesis of Quinoxalines from α-Halobenzophenones

Quinoxalines are another important class of nitrogen-containing heterocycles. A common synthetic route involves the condensation of an o-phenylenediamine with an α-haloketone.[6]

Application Note: A Two-Step Synthesis of Substituted Quinoxalines

This pathway requires the initial α-bromination of (3-Methyl-4-nitrophenyl)(phenyl)methanone, followed by condensation with an o-phenylenediamine.

Reaction Principle: The α-bromination of the ketone can be achieved using various brominating agents. The resulting α-bromoketone then reacts with o-phenylenediamine in a condensation-oxidation sequence to form the quinoxaline ring.

Experimental Protocol:

  • Step 1: α-Bromination (Proposed)

    • Materials:

      • (3-Methyl-4-nitrophenyl)(phenyl)methanone

      • N-Bromosuccinimide (NBS)

      • AIBN (Azobisisobutyronitrile) as a radical initiator

      • Carbon tetrachloride (CCl₄) or another suitable solvent

    • Procedure:

      • In a round-bottom flask, dissolve (3-Methyl-4-nitrophenyl)(phenyl)methanone (1.0 eq) in CCl₄.

      • Add NBS (1.1 eq) and a catalytic amount of AIBN.

      • Reflux the mixture and monitor the reaction by TLC.

      • After completion, cool the mixture, filter off the succinimide, and wash the filtrate with water.

      • Dry the organic layer and concentrate to obtain the crude α-bromoketone.

  • Step 2: Quinoxaline Formation [6]

    • Materials:

      • α-Bromo-(3-methyl-4-nitrophenyl)(phenyl)methanone

      • o-Phenylenediamine

      • Ethanol

    • Procedure:

      • In a flask, dissolve the α-bromoketone (1.0 eq) in ethanol.

      • Add o-phenylenediamine (1.0 eq).

      • Reflux the mixture for several hours, monitoring by TLC.

      • Cool the reaction mixture to room temperature.

      • The product may precipitate and can be collected by filtration.

      • Alternatively, the solvent can be removed, and the crude product purified by column chromatography.

Data Summary:

Starting MaterialIntermediateReactant 2Product Class
(3-Methyl-4-nitrophenyl)(phenyl)methanoneα-Bromo-(3-methyl-4-nitrophenyl)(phenyl)methanoneo-PhenylenediamineQuinoxaline

Synthetic Workflow:

G start (3-Methyl-4-nitrophenyl)(phenyl)methanone bromination α-Bromination (NBS, AIBN) start->bromination intermediate α-Bromoketone bromination->intermediate condensation Condensation with o-Phenylenediamine intermediate->condensation product Substituted Quinoxaline condensation->product

Caption: Quinoxaline synthesis pathway.

Part 5: Synthesis of Furans via Feist-Benary Synthesis

The Feist-Benary synthesis is a classic method for preparing substituted furans from α-haloketones and β-dicarbonyl compounds.[7][8][9]

Application Note: Synthesis of Highly Substituted Furans

Following the α-bromination of (3-Methyl-4-nitrophenyl)(phenyl)methanone, the resulting α-haloketone can be reacted with a β-dicarbonyl compound like ethyl acetoacetate in the presence of a base to yield a polysubstituted furan.

Reaction Mechanism: The reaction begins with the deprotonation of the β-dicarbonyl compound by a base to form an enolate. This enolate then acts as a nucleophile, attacking the α-carbon of the haloketone in an Sₙ2 reaction, displacing the halide. The resulting intermediate undergoes an intramolecular cyclization and subsequent dehydration to form the aromatic furan ring.[8]

Experimental Protocol:

  • Materials:

    • α-Bromo-(3-methyl-4-nitrophenyl)(phenyl)methanone

    • Ethyl acetoacetate

    • Pyridine or Triethylamine

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) in ethanol.

    • Add pyridine (1.1 eq) to the solution.

    • Slowly add a solution of the α-bromoketone (1.0 eq) in ethanol.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the substituted furan.

Data Summary:

α-Haloketoneβ-Dicarbonyl CompoundBaseProduct Class
α-Bromo-(3-methyl-4-nitrophenyl)(phenyl)methanoneEthyl acetoacetatePyridineFuran

Reaction Pathway:

G start α-Bromoketone Intermediate base Base (e.g., Pyridine) start->base reactant2 β-Dicarbonyl Compound reactant2->base product Substituted Furan base->product Feist-Benary Synthesis

Caption: Feist-Benary furan synthesis.

Part 6: Proposed Pathways to Thiophenes and Pyrroles

The synthesis of thiophenes and pyrroles from (3-Methyl-4-nitrophenyl)(phenyl)methanone requires multi-step synthetic sequences to generate the necessary precursors.

Proposed Synthesis of 2-Aminothiophenes via a Modified Gewald Reaction

The Gewald reaction typically involves the condensation of a ketone with an α-cyanoester and elemental sulfur in the presence of a base.[10][11]

Proposed Multi-Step Synthesis:

  • Knoevenagel Condensation: React (3-Methyl-4-nitrophenyl)(phenyl)methanone with an active methylene nitrile (e.g., malononitrile) to form an α,β-unsaturated nitrile.

  • Gewald Cyclization: The resulting α,β-unsaturated nitrile can then be reacted with elemental sulfur in the presence of a base (e.g., morpholine) to construct the 2-aminothiophene ring.

Proposed Synthesis of Pyrroles via a Modified Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis involves the reaction of an α-aminoketone with a β-ketoester.[12][13]

Proposed Multi-Step Synthesis:

  • α-Oximation: Convert (3-Methyl-4-nitrophenyl)(phenyl)methanone to its α-oxime derivative using an alkyl nitrite.

  • Reduction to α-Aminoketone: Reduce the oxime in situ to the corresponding α-aminoketone.

  • Knorr Cyclization: The α-aminoketone can then be condensed with a β-ketoester to form the pyrrole ring.

These proposed routes highlight the extended synthetic utility of (3-Methyl-4-nitrophenyl)(phenyl)methanone, although they require more elaborate synthetic planning and execution compared to the more direct syntheses of quinolines, benzodiazepines, quinoxalines, and furans.

Conclusion

(3-Methyl-4-nitrophenyl)(phenyl)methanone is a highly valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds. By leveraging key transformations such as nitro group reduction and α-halogenation, a variety of important heterocyclic scaffolds can be accessed through well-established named reactions. The protocols and application notes provided herein offer a solid foundation for researchers to explore the rich chemistry of this building block in the pursuit of novel molecules with potential applications in drug discovery and materials science.

References

  • Feist–Benary synthesis - Wikipedia. [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis - IntechOpen. [Link]

  • Knorr pyrrole synthesis - Wikipedia. [Link]

  • Pyrrole synthesis - Organic Chemistry Portal. [Link]

  • A General Synthesis of Pyrroles and Fused Pyrrole Systems from Ketones and Amino Acids | The Journal of Organic Chemistry. [Link]

  • Knorr Pyrrole Synthesis - SynArchive. [Link]

  • Thiophene synthesis - Organic Chemistry Portal. [Link]

  • Selective Reduction of the Nitro-group Using Co2(CO)8-H2O - SciSpace. [Link]

  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. [Link]

  • How can an aromatic ketone be reduced in the presence of a nitro group? - Chemistry Stack Exchange. [Link]

  • Gewald Reaction - Organic Chemistry Portal. [Link]

  • Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC. [Link]

  • (PDF) The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines - ResearchGate. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar. [Link]

  • Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. [Link]

  • US5466799A - Synthesis of benzodiazepines - Google P
  • The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines - Prospects in Pharmaceutical Sciences. [Link]

  • AN EFFICIENT SYNTHESIS OF 2-ARYLQUINOXALINES FROM , - DIBROMOACETOPHENONES AND O-PHENYLENEDIAMINE - Connect Journals. [Link]

  • Friedländer synthesis - Wikipedia. [Link]

  • A Facile and Efficient Synthesis of Quinoxalines from Phenacyl Bromides and Ortho Phenylenediamine Promoted by Zirconium Tungsta - Longdom Publishing. [Link]

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - MDPI. [Link]

  • A mild and practical procedure for synthesis of substituted 2-aminobenzophenones | Request PDF - ResearchGate. [Link]

  • Catalytic asymmetric Friedländer condensation to construct cyclobutanone-fused quinolines with a quaternary stereogenic centre - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Synthesis of 4-quinolones - Organic Chemistry Portal. [Link]

  • Quinoxaline synthesis - Organic Chemistry Portal. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. [Link]

  • A Remarkable Two-Step Synthesis of Diverse 1,4-Benzodiazepine-2,5-diones Using the Ugi Four-Component Condensation | The Journal of Organic Chemistry. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC. [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. [Link]

  • Transition Metal-Free Synthesis of 3-Acylquinolines through Formal [4+2] Annulation of Anthranils and Enaminones - MDPI. [Link]

  • Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity - Hilaris Publisher. [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - MDPI. [Link]

  • Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98 - Frontiers. [Link]

  • Organocatalytic Reduction of Aromatic Nitro Compounds: The Use of Solid-Supported Phenyl(2-quinolyl)methanol - PMC. [Link]

Sources

Application

Application Notes and Protocols for the Derivatization of (3-Methyl-4-nitrophenyl)(phenyl)methanone for Biological Evaluation

Introduction: Unlocking the Therapeutic Potential of the Benzophenone Scaffold The benzophenone framework is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Therapeutic Potential of the Benzophenone Scaffold

The benzophenone framework is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The compound (3-Methyl-4-nitrophenyl)(phenyl)methanone presents a strategic starting point for the generation of a chemical library for biological screening. The presence of a nitro group offers a versatile chemical handle for derivatization, allowing for the introduction of diverse functionalities to explore the structure-activity relationship (SAR) and optimize for desired biological effects.

This comprehensive guide provides detailed protocols for the synthesis of the parent compound, its derivatization through nitro group reduction and subsequent amide coupling, and a suite of biological assays to evaluate the anticancer, anti-inflammatory, and antimicrobial potential of the synthesized analogues. The methodologies are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a practical framework for the exploration of this promising chemical space.

Part 1: Chemical Synthesis and Derivatization

The synthetic strategy begins with the preparation of the core benzophenone structure, followed by functional group manipulation to generate a key amine intermediate, which is then further diversified.

Synthesis of (3-Methyl-4-nitrophenyl)(phenyl)methanone

The parent compound is synthesized via a Friedel-Crafts acylation reaction between 2-methylnitrobenzene and benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3]

dot

cluster_0 Synthesis of Starting Material 2-Methylnitrobenzene 2-Methylnitrobenzene Friedel_Crafts_Acylation Friedel-Crafts Acylation 2-Methylnitrobenzene->Friedel_Crafts_Acylation Benzoyl_Chloride Benzoyl_Chloride Benzoyl_Chloride->Friedel_Crafts_Acylation AlCl3 AlCl3 AlCl3->Friedel_Crafts_Acylation Catalyst Starting_Material (3-Methyl-4-nitrophenyl) (phenyl)methanone Friedel_Crafts_Acylation->Starting_Material

Caption: Synthesis of the core benzophenone scaffold.

Protocol 1: Friedel-Crafts Acylation

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.2 eq.) and an anhydrous inert solvent such as dichloromethane (DCM).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add benzoyl chloride (1.0 eq.) dropwise to the stirred suspension.

  • Substrate Addition: Following the addition of benzoyl chloride, add 2-methylnitrobenzene (1.1 eq.) dropwise, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C for DCM) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring the mixture over crushed ice with concentrated HCl. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford (3-Methyl-4-nitrophenyl)(phenyl)methanone.

Derivatization Strategy: Reduction of the Nitro Group

The key to diversifying the parent compound is the selective reduction of the nitro group to an amine. This transformation is effectively achieved using stannous chloride (SnCl₂) in ethanol, a method known for its chemoselectivity in the presence of a ketone carbonyl group.[4]

dot

cluster_1 Derivatization Step 1: Nitro Reduction Starting_Material (3-Methyl-4-nitrophenyl) (phenyl)methanone Nitro_Reduction Nitro Group Reduction Starting_Material->Nitro_Reduction SnCl2 SnCl2 SnCl2->Nitro_Reduction Reducing Agent Amine_Intermediate (4-Amino-3-methylphenyl) (phenyl)methanone Nitro_Reduction->Amine_Intermediate

Caption: Reduction of the nitro group to form the key amine intermediate.

Protocol 2: Chemoselective Nitro Group Reduction

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (3-Methyl-4-nitrophenyl)(phenyl)methanone (1.0 eq.) in absolute ethanol.

  • Reagent Addition: To the stirred solution, add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq.) portion-wise. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours, monitoring by TLC.

  • Work-up: After cooling, carefully add a saturated solution of sodium bicarbonate to neutralize the mixture. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude (4-Amino-3-methylphenyl)(phenyl)methanone can be purified by recrystallization or column chromatography.

Further Derivatization: Amide Library Synthesis

The resulting (4-Amino-3-methylphenyl)(phenyl)methanone is a versatile intermediate for creating a library of amide derivatives. Amide coupling reactions with a variety of carboxylic acids can be achieved using standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP).[5]

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cluster_2 Derivatization Step 2: Amide Coupling Amine_Intermediate (4-Amino-3-methylphenyl) (phenyl)methanone Amide_Coupling Amide Bond Formation Amine_Intermediate->Amide_Coupling Carboxylic_Acid R-COOH Carboxylic_Acid->Amide_Coupling EDC_DMAP EDC, DMAP EDC_DMAP->Amide_Coupling Coupling Agents Amide_Derivative Amide Derivative Amide_Coupling->Amide_Derivative

Caption: Synthesis of an amide library from the amine intermediate.

Protocol 3: Parallel Amide Synthesis

  • Reaction Setup: In an array of reaction vials, add (4-Amino-3-methylphenyl)(phenyl)methanone (1.0 eq.) dissolved in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Reagent Addition: To each vial, add a unique carboxylic acid (1.1 eq.), EDC (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.).

  • Reaction: Seal the vials and stir at room temperature for 12-24 hours. Monitor the reactions by TLC or LC-MS.

  • Work-up: Upon completion, dilute each reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layers over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the individual amide derivatives by preparative TLC or column chromatography.

Part 2: Biological Evaluation

A tiered approach to biological screening is recommended, starting with in vitro assays to assess cytotoxicity, anti-inflammatory, and antimicrobial activities.

Anticancer Activity: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability and is a standard preliminary screen for potential anticancer agents.[1]

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cluster_3 MTT Cytotoxicity Assay Workflow Seed_Cells Seed Cancer Cells in 96-well plate Add_Compound Add Benzophenone Derivatives Seed_Cells->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals (DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 4: MTT Assay

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the benzophenone derivatives in culture medium. Replace the old medium with medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours at 37 °C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of compound that inhibits 50% of cell growth) values.

Table 1: Representative Cytotoxicity Data for Benzophenone Derivatives

CompoundCell LineIC₅₀ (µM)
Derivative 1MCF-715.2
Derivative 2MCF-78.7
Derivative 3A54922.5
Derivative 4A54912.1
DoxorubicinMCF-70.5
DoxorubicinA5490.8

Note: The data presented are hypothetical and for illustrative purposes. Actual IC₅₀ values will vary depending on the specific compound and cell line.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of the synthesized compounds to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[7][8]

Protocol 5: NO Inhibition Assay

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: Collect the cell culture supernatant. Mix an equal volume of supernatant with Griess reagent and incubate for 10-15 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.[6]

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Table 2: Representative Anti-inflammatory Activity Data

CompoundConcentration (µM)NO Inhibition (%)
Derivative 11025.3
5068.1
Derivative 21045.7
5085.2
Dexamethasone1092.5

Note: The data presented are hypothetical and for illustrative purposes.

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[9][10]

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cluster_4 Broth Microdilution Assay Workflow Prepare_Inoculum Prepare Bacterial Inoculum Inoculate_Plate Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of Compounds Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Determine_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Determine_MIC

Caption: Workflow for the broth microdilution assay.

Protocol 6: Broth Microdilution for MIC Determination

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to a turbidity of 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of the benzophenone derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Table 3: Representative Antimicrobial Activity Data

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Derivative 164>128
Derivative 232128
Derivative 31664
Vancomycin1-
Ciprofloxacin-0.5

Note: The data presented are hypothetical and for illustrative purposes. '-' indicates not tested.

Conclusion

The derivatization of (3-Methyl-4-nitrophenyl)(phenyl)methanone offers a promising avenue for the discovery of novel therapeutic agents. The protocols outlined in this guide provide a systematic approach for the synthesis of a diverse library of benzophenone analogues and their subsequent biological evaluation. By correlating the structural modifications with the observed biological activities, researchers can gain valuable insights into the SAR of this compound class, paving the way for the development of potent and selective anticancer, anti-inflammatory, or antimicrobial drugs.

References

  • The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. (2016). RSC Advances, 6(57), 51888-51903. Available from: [Link]

  • Singh, U. P., Bhat, H. R., & Gahtori, P. (2012). Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relaxants. Arabian Journal of Chemistry, 5(2), 229-235. Available from: [Link]

  • Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relaxants. (2011). ResearchGate. Available from: [Link]

  • Li, Y., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. New Journal of Chemistry. Available from: [Link]

  • Dondas, H. A., et al. (2002). Suzuki cross-coupling reactions of aryl halides with arylboronic acids catalysed by Pd(II)-NaY zeolite. Tetrahedron Letters, 43(52), 9671-9673. Available from: [Link]

  • Guidelines for anti-inflammatory assays in RAW264.7 cells. (2023). Food Science and Human Wellness, 12(5), 1431-1440. Available from: [Link]

  • Kumar, R., et al. (2014). Synthesis and Antimicrobial Evaluation of 2-Aminobenzophenone Linked 1,4-Dihydropyridine Derivatives. Journal of Heterocyclic Chemistry, 51(S1), E21-E26. Available from: [Link]

  • Akkoç, S., et al. (2025). Synthesis, characterization, docking, MD simulation, and evaluation of antiproliferative effectiveness of new 4-aminobenzophenone derivatives. Journal of Molecular Modeling, 31(1), 23. Available from: [Link]

  • Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. (2021). Molecules, 26(21), 6485. Available from: [Link]

  • Insights into Anti-Inflammatory Activity and Internalization Pathway of Onion Peel-Derived Gold Nano Bioconjugates in RAW 264.7 Macrophages. (2022). ACS Omega, 7(8), 7048-7059. Available from: [Link]

  • Pharmacological Evaluation of Araliadiol as a Novel Anti-Inflammatory Agent in LPS-Induced RAW 264.7 Cells. (2023). International Journal of Molecular Sciences, 24(22), 16409. Available from: [Link]

  • Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. (2022). Molecules, 27(24), 8963. Available from: [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). San Diego Mesa College. Available from: [Link]

  • Ishida, J., et al. (1993). Synthesis and antitumor activity of novel benzophenone derivatives. Chemical & Pharmaceutical Bulletin, 41(8), 1475-1478. Available from: [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). University of Pretoria. Available from: [Link]

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(30), 7234-7245. Available from: [Link]

  • A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. (2017). International Journal of ChemTech Research, 10(13), 164-171. Available from: [Link]

  • ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (2011). ChemInform, 42(19). Available from: [Link]

  • Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. (2021). Beilstein Journal of Organic Chemistry, 17, 494-506. Available from: [Link]

  • Friedel Crafts aromatic acylation of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis. (n.d.). Doc Brown's Chemistry. Available from: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Available from: [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. Available from: [Link]

  • Folquitto, L. R. S., et al. (2021). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and. Journal of the Brazilian Chemical Society, 32(11), 2217-2227. Available from: [Link]

  • Organocatalytic Reduction of Aromatic Nitro Compounds: The Use of Solid-Supported Phenyl(2-quinolyl)methanol. (2013). Molecules, 18(11), 13647-13661. Available from: [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Master Organic Chemistry. Available from: [Link]

  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC press.
  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • A convenient protocol for amide bond formation for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2011). Tetrahedron Letters, 52(43), 5652-5655. Available from: [Link]

  • CN106431942A - Preparation method of 3-(N-methyl-N-phenyl)aminoacrolein. (2017). Google Patents.
  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • (3-Amino-4-(methylamino)phenyl) phenyl ketone. (n.d.). LookChem. Available from: [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Available from: [Link]

Sources

Method

Application Note: Analytical Quantification of (3-Methyl-4-nitrophenyl)(phenyl)methanone (MNBP)

This Application Note and Protocol is designed for the quantification of (3-Methyl-4-nitrophenyl)(phenyl)methanone (referred to herein as MNBP ).[1] This compound serves as a critical intermediate in the synthesis of fun...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for the quantification of (3-Methyl-4-nitrophenyl)(phenyl)methanone (referred to herein as MNBP ).[1] This compound serves as a critical intermediate in the synthesis of functionalized benzophenones, photo-initiators, and specific pharmaceutical precursors (analogous to Tolcapone intermediates).

The following guide prioritizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, the industry standard for quantifying non-volatile, aromatic nitro-compounds.

[1]

Abstract & Scientific Context

(3-Methyl-4-nitrophenyl)(phenyl)methanone is a substituted benzophenone characterized by a nitro group and a methyl group on one aromatic ring.[1] Its quantification is essential in synthetic organic chemistry to monitor reaction completion (e.g., Friedel-Crafts acylation or nitration steps) and purity profiling.[1]

Physicochemical Basis for Method Selection:

  • Chromophore: The benzophenone core conjugated with a nitro group provides strong UV absorption, typically exhibiting maxima around 254 nm (benzenoid band) and 280-300 nm (n-π* transitions).[1]

  • Hydrophobicity: With a predicted LogP of approximately 3.2 - 3.5 , MNBP is moderately lipophilic.[1] This necessitates a C18 (Octadecyl) stationary phase to ensure adequate retention and separation from more polar precursors (e.g., benzoic acids) or non-polar byproducts.[1]

  • Stability: Nitro-benzophenones are generally stable in acidic mobile phases but can degrade under strong alkaline conditions or intense light (photoreduction).[1] The method utilizes an acidic buffer to maintain stability and peak shape.[1]

Analytical Method Development Strategy

The following decision matrix explains the causality behind the chosen parameters:

ParameterSelectionScientific Rationale
Detection UV @ 254 nmMaximizes sensitivity for the benzophenone π-π* transitions.[1]
Column C18 (L1) End-cappedHigh carbon load (15-20%) is required to retain the lipophilic MNBP.[1] End-capping reduces silanol interactions with the nitro group, preventing peak tailing.[1]
Mobile Phase ACN / Water + 0.1% H₃PO₄Acetonitrile (ACN) offers lower backpressure and sharper peaks than Methanol for aromatics.[1] Phosphoric acid suppresses ionization of any acidic impurities, ensuring robust retention times.[1]
Mode IsocraticPreferred for QC of bulk material to maximize throughput.[1] Gradient recommended if resolving complex impurity profiles.[1]

Detailed Experimental Protocol

Reagents and Materials[1][2][3][4][5][6][7][8]
  • Reference Standard: (3-Methyl-4-nitrophenyl)(phenyl)methanone (>99.0% purity).[1]

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent, 18.2 MΩ).[1]

  • Additives: Orthophosphoric acid (85%, HPLC Grade).[1]

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or Phenomenex Luna C18(2).[1]

Preparation of Solutions[1][3]

A. Diluent Preparation: Mix Acetonitrile and Water in a 60:40 (v/v) ratio.[1][2] Degas by sonication for 10 minutes.

B. Standard Stock Solution (1.0 mg/mL):

  • Accurately weigh 50.0 mg of MNBP Reference Standard.[1]

  • Transfer to a 50 mL volumetric flask.

  • Add ~30 mL of 100% Acetonitrile (to ensure complete dissolution). Sonicate for 5 minutes.

  • Dilute to volume with Acetonitrile.

C. Working Standard Solution (50 µg/mL):

  • Pipette 2.5 mL of Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with the Diluent (60:40 ACN/Water).

    • Note: Matching the diluent to the mobile phase prevents "solvent shock" and peak distortion.

D. Sample Preparation:

  • Weigh ~50 mg of the test sample.[1]

  • Dissolve in 100% ACN (as per Stock).[1]

  • Dilute with Diluent to reach a target concentration of 50 µg/mL.[1]

  • Filter through a 0.45 µm PTFE syringe filter before injection.

Chromatographic Conditions[1][2][4][6][7][8]
ParameterSetting
Instrument HPLC with UV/DAD Detector
Column Temp 30°C ± 1°C
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Mobile Phase 60% Acetonitrile : 40% Water (containing 0.1% H₃PO₄)
Run Time 15 minutes (Retention time of MNBP expected ~6-8 min)
Needle Wash 90% Acetonitrile

Method Validation Parameters (Self-Validating System)

To ensure trustworthiness, the method must pass the following System Suitability Tests (SST) before every analysis run.

System Suitability Criteria

Inject the Working Standard Solution (50 µg/mL) five times.[1]

ParameterAcceptance CriteriaLogic
Retention Time %RSD ≤ 1.0%Ensures pump/flow stability.[1]
Peak Area %RSD ≤ 1.0%Confirms autosampler precision.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Verifies minimal secondary interactions.[1]
Theoretical Plates (N) > 5,000Confirms column efficiency.[1]
Linearity & Range

Prepare 5 calibration levels: 10, 25, 50, 75, and 100 µg/mL.

  • Requirement: Correlation coefficient (

    
    ) ≥ 0.999.[1]
    
Accuracy (Recovery)

Spike a blank matrix (or solvent) with known amounts of MNBP at 80%, 100%, and 120% levels.

  • Requirement: Mean recovery between 98.0% and 102.0%.[1][3]

Visualized Workflow & Logic

The following diagram illustrates the analytical decision-making process and workflow for MNBP quantification.

MNBP_Analysis Start Start: Sample Quantitation Solubility Solubility Check (Dissolve in 100% ACN) Start->Solubility Dilution Dilution to Mobile Phase (60:40 ACN:H2O) Solubility->Dilution Filter Filtration (0.45 µm PTFE) Dilution->Filter HPLC HPLC Injection (C18 Column, 254 nm) Filter->HPLC SST System Suitability Test (RSD < 1%, Tailing < 1.5) HPLC->SST Decision Pass SST? SST->Decision RunSamples Run Samples & Calculate Purity Decision->RunSamples Yes Troubleshoot Troubleshoot: Check Pump/Column Decision->Troubleshoot No Report Generate Report RunSamples->Report Troubleshoot->HPLC

Caption: Operational workflow for the HPLC quantification of MNBP, including critical decision points for system suitability.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Backpressure Particulate matter clogging the frit.[1]Replace guard column; ensure sample is filtered (PTFE).[1]
Peak Tailing (>1.5) Silanol interaction or column void.[1]Add 0.1% Phosphoric Acid to MP; replace column if old.[1]
Retention Time Drift Temperature fluctuation or MP evaporation.[1]Use column oven (30°C); cap solvent bottles tightly.
Split Peaks Solvent mismatch.Ensure sample diluent matches mobile phase strength (60% ACN).[1]

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Foundational text for RP-HPLC method design).

  • Center for Drug Evaluation and Research (CDER). (1994).[1] Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration.[1] Link

  • PubChem. (2023).[1] Compound Summary for (4-methylphenyl)-(3-nitrophenyl)methanone. National Library of Medicine.[1] Link (Structural isomer reference for physicochemical properties).[1]

  • Phenomenex. (2023).[1] HPLC Troubleshooting Guide: Peak Shape Issues. Link

Sources

Application

Application Note: (3-Methyl-4-nitrophenyl)(phenyl)methanone in the Synthesis of Pharmaceutical Intermediates

Executive Summary (3-Methyl-4-nitrophenyl)(phenyl)methanone (CAS: 7596-12-5)[1] is a highly versatile, functionalized benzophenone building block utilized extensively in the synthesis of active pharmaceutical ingredients...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Methyl-4-nitrophenyl)(phenyl)methanone (CAS: 7596-12-5)[1] is a highly versatile, functionalized benzophenone building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs). Aminoaryl ketones and their derivatives represent a critical class of compounds in the pharmaceutical field, serving as core precursors for numerous therapeutic agents. The benzophenone core is a recognized privileged scaffold in medicinal chemistry, frequently appearing in p38 MAP kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and central nervous system (CNS) therapeutics. This application note details the structural rationale, chemoselective reduction protocols, and downstream functionalization strategies for deploying this intermediate in drug development.

Chemical Profiling & Reactivity Rationale

Understanding the stereoelectronic properties of (3-Methyl-4-nitrophenyl)(phenyl)methanone is critical for designing robust, high-yielding synthetic routes.

  • The Nitro Group (Masked Amine) : In multi-step API synthesis, the nitro group serves as a highly stable masked amine. Maintaining the nitrogen in its oxidized state prevents premature nucleophilic attacks or unwanted oxidative degradation during upstream carbon-carbon bond-forming steps.

  • The Ortho-Methyl Effect : The methyl group positioned ortho to the nitro group provides significant steric hindrance. Upon reduction to the corresponding aniline—(4-amino-3-methylphenyl)(phenyl)methanone (CAS: 4934-55-8)[2]—this methyl group acts as a conformational lock. In kinase inhibitors, this steric bulk forces the subsequent diarylamine or amide linkage out of coplanarity with the benzophenone ring. This specific dihedral angle adjustment is often mandatory for optimal binding within the ATP pocket of the target kinase.

  • The Carbonyl Core : The bridging ketone is susceptible to over-reduction. Therefore, the choice of reduction conditions must be strictly chemoselective, targeting the nitro group while leaving the diaryl ketone intact.

Table 1: Physicochemical Properties of the Intermediate
PropertyValue
Chemical Name (3-Methyl-4-nitrophenyl)(phenyl)methanone
CAS Registry Number 7596-12-5[1]
Molecular Formula C14H11NO3[1]
Molecular Weight 241.24 g/mol [3]
Downstream Intermediate (4-Amino-3-methylphenyl)(phenyl)methanone (CAS: 4934-55-8)[2]
Downstream Melting Point ~114.0 °C[4]

Core Synthetic Workflow: Chemoselective Nitro Reduction

The foundational step in utilizing this intermediate is its reduction to the corresponding aniline. While classical Béchamp reduction (Fe/HCl) is effective, it generates stoichiometric metal waste and complicates downstream purification. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the industry standard for clean, scalable, and chemoselective pharmaceutical synthesis.

Protocol: Self-Validating Catalytic Hydrogenation

Objective : Quantitative conversion of the nitro group to an amine without reducing the diaryl ketone.

Materials :

  • (3-Methyl-4-nitrophenyl)(phenyl)methanone (1.0 eq, 100 mmol, 24.1 g)

  • 10% Pd/C (50% wet) (0.05 eq Pd)

  • Solvent: Ethanol / Ethyl Acetate (1:1 v/v, 250 mL)

  • Hydrogen gas (High purity, >99.99%)

Step-by-Step Methodology :

  • Reactor Charging : Charge a 500 mL stainless steel autoclave with the reactant and the 1:1 EtOH/EtOAc solvent mixture.

    • Expert Insight (Causality): The solvent choice is deliberate. Ethanol maximizes H

      
       solubility and stabilizes polar transition states, while Ethyl Acetate mitigates the risk of ketone reduction and prevents unwanted solvent-adduct formation.
      
  • Catalyst Addition : Carefully add the 10% Pd/C.

    • Safety Note: Always use wet Pd/C and add it under an inert atmosphere (N

      
       or Ar) to prevent solvent vapor ignition.
      
  • Purging : Seal the reactor and purge with N

    
     three times (pressurize to 3 bar, then vent). Follow with three H
    
    
    
    purges to establish a reactive atmosphere.
  • Reaction Execution : Pressurize the reactor to 4 bar with H

    
     and initiate vigorous stirring (800-1000 rpm) at 25-30 °C.
    
  • Process Monitoring (Self-Validation System) : Monitor the pressure drop in the H

    
     ballast tank. The reaction is complete when exactly 3.0 molar equivalents  of H
    
    
    
    are consumed, and the pressure stabilizes for >30 minutes.
    • Expert Insight (Trustworthiness): This is a self-validating parameter. A stalled uptake at exactly 2.0 equivalents indicates the accumulation of a stable hydroxylamine intermediate. If this occurs, a temperature bump to 40 °C is required to drive the final N-O bond cleavage.

  • Workup : Vent the reactor, purge with N

    
    , and filter the mixture through a pad of Celite to remove the catalyst. Evaporate the filtrate under reduced pressure to yield (4-amino-3-methylphenyl)(phenyl)methanone as a crystalline solid (>99% yield).
    
Table 2: Optimization of Nitro Reduction Conditions
MethodReagentsYieldImpurity ProfileScalability / EHS Profile
Béchamp Reduction Fe powder, HCl85%High iron sludgePoor (High toxic waste)
Stannous Chloride SnCl

, EtOH
90%Tin residuesPoor (Heavy metal toxicity)
Transfer Hydrogenation Hydrazine, Pd/C92%Hydrazine toxicityModerate (Safety concerns)
Catalytic Hydrogenation H

(4 bar), 10% Pd/C
>99%CleanExcellent (Industry Standard)

Downstream Functionalization: Building the API Scaffold

Once the amine is unmasked, the intermediate is primed for structural diversification. The most common application is the Buchwald-Hartwig cross-coupling to form diarylamines, which are ubiquitous in modern targeted therapies.

Protocol: Buchwald-Hartwig Cross-Coupling

Objective : Coupling the newly formed aniline with a heteroaryl bromide (e.g., a substituted pyridine) to form a kinase inhibitor scaffold.

Step-by-Step Methodology :

  • In a dried Schlenk flask, combine (4-amino-3-methylphenyl)(phenyl)methanone (1.0 eq), the heteroaryl bromide (1.1 eq), and Cs

    
    CO
    
    
    
    (2.0 eq) in anhydrous Toluene.
  • Add Pd

    
    (dba)
    
    
    
    (2 mol%) and XPhos (4 mol%).
    • Expert Insight (Causality): XPhos is specifically selected because its bulky, electron-rich dicyclohexylphosphine moiety accelerates the reductive elimination step. This step is otherwise severely sterically hindered by the ortho-methyl group on our aniline substrate.

  • Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen, which would rapidly degrade the active Pd(0) catalyst.

  • Heat to 100 °C for 12 hours under N

    
    .
    
  • Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    , and purify via flash chromatography to isolate the target API scaffold.

Process Visualizations

Workflow A (3-Methyl-4-nitrophenyl) (phenyl)methanone CAS: 7596-12-5 B Chemoselective Nitro Reduction (Pd/C, H2) A->B C (4-Amino-3-methylphenyl) (phenyl)methanone CAS: 4934-55-8 B->C D Buchwald-Hartwig Cross-Coupling C->D E Target API Scaffold (e.g., Kinase Inhibitors) D->E

Fig 1. Synthetic workflow from (3-Methyl-4-nitrophenyl)(phenyl)methanone to API scaffold.

Setup Reactant Reactant 7596-12-5 Reactor Autoclave Reactor H2 Atmosphere Reactant->Reactor Catalyst Catalyst 10% Pd/C Catalyst->Reactor Solvent Solvent EtOH/EtOAc Solvent->Reactor Monitor Process Monitoring H2 Uptake Reactor->Monitor In-process Product Product Isolation Crystallization Monitor->Product >99% Conv.

Fig 2. Self-validating experimental setup for the catalytic hydrogenation process.

References

1.[1] Title: (3-Methyl-4-nitrophenyl)(phenyl)methanone | 7596 ... - ChemicalBook Source: chemicalbook.com URL: 2.[3] Title: (3-methyl-4-nitrophenyl)(phenyl)methanone AldrichCPR | Sigma ... Source: sigmaaldrich.com URL: 3. Title: Ecofriendly solvent free microwave enhanced thermal Fries rearrangement of anilides and phenyl ureas Source: niscpr.res.in URL: 4.[2] Title: 28 3-Methylbenzophenone Suppliers - Echemi Source: echemi.com URL: 5.[4] Title: 4-amino-3-methylbenzophenone | Solubility of Things Source: solubilityofthings.com URL:

Sources

Method

Use of (3-Methyl-4-nitrophenyl)(phenyl)methanone in the development of anti-inflammatory agents

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the utility of (3-Methyl-4-nitrophenyl)(phenyl)methanone (also known as 4-Nitro-3-methylbenzophenone ) as a privileged sc...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the utility of (3-Methyl-4-nitrophenyl)(phenyl)methanone (also known as 4-Nitro-3-methylbenzophenone ) as a privileged scaffold in the synthesis of Aminobenzophenone-class p38 MAP Kinase Inhibitors , a potent category of anti-inflammatory agents.

Compound Focus: (3-Methyl-4-nitrophenyl)(phenyl)methanone Application Area: Anti-Inflammatory Drug Discovery (Rheumatoid Arthritis, Crohn's Disease) Target Pathway: p38 Mitogen-Activated Protein Kinase (p38 MAPK)[1][2]

Executive Summary

The p38 MAPK pathway is a central regulator of pro-inflammatory cytokine production (TNF-


, IL-1

, IL-6). Inhibition of this pathway is a validated strategy for treating chronic inflammatory diseases. (3-Methyl-4-nitrophenyl)(phenyl)methanone serves as a critical synthetic intermediate for Aminobenzophenones , a class of non-ATP competitive (or unique binding mode) p38 inhibitors exemplified by research compounds like EO-1428 .

This guide outlines the chemical transformation of this nitro-ketone scaffold into a bioactive bis-aryl amine inhibitor and provides protocols for its biological validation.

Chemical Profile & Structural Logic[3]

PropertyDetail
IUPAC Name (3-Methyl-4-nitrophenyl)(phenyl)methanone
Common Name 4-Nitro-3-methylbenzophenone
Molecular Formula

Molecular Weight 241.24 g/mol
Role Key Intermediate / Electrophilic Scaffold
Structural Utility 1.[3] Nitro Group: Masked aniline functionality. 2. Methyl Group: Provides steric bulk (atropisomerism potential) to lock the active conformation in the kinase pocket. 3. Benzophenone Core: Pi-stacking interactions within the hydrophobic pocket of p38 MAPK.
Mechanism of Action (MOA)

The final drugs derived from this scaffold typically act by binding to the allosteric site or the ATP-binding pocket of p38 MAPK, preventing the phosphorylation of downstream substrates like MAPKAPK2 (MK2). This blockade halts the translation and secretion of TNF-


.

Experimental Protocols

Protocol A: Scaffold Synthesis (Friedel-Crafts Acylation)

Rationale: Constructing the diaryl ketone core from available precursors.

Reagents: 3-Methyl-4-nitrobenzoyl chloride, Benzene (or substituted benzene), Aluminum Chloride (


).
  • Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a reflux condenser and dropping funnel. Maintain an inert atmosphere (

    
    ).
    
  • Solvation: Suspend anhydrous

    
     (1.2 equiv) in dry benzene (excess, acts as solvent/reactant) or dichloromethane (DCM) if using stoichiometric benzene.
    
  • Addition: Dissolve 3-Methyl-4-nitrobenzoyl chloride (1.0 equiv) in DCM. Add dropwise to the

    
     suspension at 0°C.
    
  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. If conversion is slow, reflux at 40°C for 2 hours.

  • Quench: Pour the reaction mixture over crushed ice/HCl to decompose the aluminum complex.

  • Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Hexane.

    • Quality Check: Confirm structure via

      
      -NMR (Look for aromatic signals and the specific methyl singlet ~2.4-2.6 ppm).
      
Protocol B: Functionalization to Active Pharmacophore

Rationale: The nitro group is a "dummy" substituent. The active drug requires an amine to form the critical hydrogen bonds or secondary aryl coupling.

Step 1: Reduction to Aniline
  • Dissolution: Dissolve (3-Methyl-4-nitrophenyl)(phenyl)methanone (10 mmol) in Ethanol/Water (3:1).

  • Reduction: Add Iron powder (Fe, 5 equiv) and Ammonium Chloride (

    
    , 5 equiv).
    
  • Reflux: Heat to reflux (80°C) for 2-4 hours. Monitor TLC for disappearance of the yellow nitro compound and appearance of the fluorescent amine.

  • Filtration: Filter hot through Celite to remove iron sludge.

  • Isolation: Concentrate filtrate. The product, (4-Amino-3-methylphenyl)(phenyl)methanone , often precipitates or can be extracted.

Step 2: Coupling (Synthesis of the Inhibitor)

This step mimics the synthesis of EO-1428-like analogs. Reaction: Buchwald-Hartwig Amination or Nucleophilic Aromatic Substitution.

  • Reactants: Combine the amine from Step 1 (1.0 equiv) with a 2-halo-aniline (e.g., 2-bromo-4-chloroaniline) or an activated aryl halide.

  • Catalyst (if Buchwald):

    
     (2 mol%), Xantphos (4 mol%), 
    
    
    
    (1.5 equiv) in Toluene.
  • Conditions: Heat at 100°C under Argon for 12-18 hours.

  • Result: A Bis-anilinobenzophenone . This structure allows for bidentate hydrogen bonding in the kinase hinge region.

Biological Validation Protocol (p38 MAPK Assay)

Objective: Quantify the anti-inflammatory potency of the synthesized derivative.

Assay Type: Cellular TNF-


 Release Assay (PBMC).
  • Cell Source: Isolate Human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors using Ficoll-Paque density centrifugation.

  • Plating: Seed PBMCs at

    
     cells/well in 96-well plates using RPMI-1640 medium.
    
  • Drug Treatment: Add the synthesized benzophenone derivative (dissolved in DMSO) at serial dilutions (1 nM to 10

    
    M). Incubate for 1 hour.
    
    • Control: Vehicle (DMSO only) and Reference Inhibitor (e.g., SB203580 or EO-1428).

  • Stimulation: Stimulate cells with Lipopolysaccharide (LPS, 1

    
    g/mL) to trigger the inflammatory cascade. Incubate for 18-24 hours.
    
  • Readout: Harvest supernatant. Quantify TNF-

    
     levels using a commercial ELISA kit.
    
  • Analysis: Calculate % Inhibition relative to LPS-only control. Plot dose-response curve to determine

    
    .
    

Visualizations

Figure 1: Chemical Synthesis Pathway

Caption: Synthesis of the p38 inhibitor scaffold starting from the nitro-ketone precursor.

SynthesisPathway Start (3-Methyl-4-nitrophenyl) (phenyl)methanone Step1 Reduction (Fe/NH4Cl) Start->Step1 Nitro Reduction Intermediate (4-Amino-3-methylphenyl) (phenyl)methanone Step1->Intermediate Step2 Pd-Catalyzed Coupling Intermediate->Step2 + 2-Halo-aniline Product Bis-anilinobenzophenone (p38 Inhibitor) Step2->Product

Figure 2: Mechanism of Action (p38 MAPK Signaling)

Caption: The inhibitor blocks p38 MAPK, preventing the downstream release of TNF-alpha.

SignalingPathway LPS LPS (Stimulus) Receptor TLR4 Receptor LPS->Receptor MAPKK MKK3 / MKK6 Receptor->MAPKK Phosphorylation p38 p38 MAPK (Target) MAPKK->p38 MK2 MAPKAPK2 p38->MK2 Activation Drug Benzophenone Inhibitor Drug->p38 INHIBITION TNF TNF-alpha Production MK2->TNF Translation

References

  • Ottosen, E. R., et al. (2003).[4] Synthesis and Structure-Activity Relationship of Aminobenzophenones. A Novel Class of p38 MAP Kinase Inhibitors with High Antiinflammatory Activity.[4][5][6] Journal of Medicinal Chemistry, 46(26), 5651–5662.[6]

  • Leo Pharma. (Patents related to EO-1428).[5] Aminobenzophenone derivatives as inhibitors of p38 MAP kinase.[1][4][6]

  • Tocris Bioscience. EO 1428: Selective inhibitor of p38alpha and p38beta2.[4]

  • Cayman Chemical. p38 MAPK Inhibitor VIII (EO 1428).[6]

Sources

Technical Notes & Optimization

Troubleshooting

Side reactions in the Friedel-Crafts acylation of 3-methyltoluene

Technical Support Center: Friedel-Crafts Acylation of 3-Methyltoluene Case ID: FCA-3MT-OPT Subject: Troubleshooting Side Reactions & Regioselectivity in m-Xylene Acylation Assigned Specialist: Dr. Aris Thorne, Senior App...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Friedel-Crafts Acylation of 3-Methyltoluene

Case ID: FCA-3MT-OPT Subject: Troubleshooting Side Reactions & Regioselectivity in m-Xylene Acylation Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Reaction Logic

Welcome to the technical support interface. You are likely performing this reaction to synthesize 2,4-dimethylacetophenone (or a related aryl ketone) from 3-methyltoluene (commonly referred to as m-xylene).

While Friedel-Crafts acylation is generally more robust than alkylation, the acylation of polymethylbenzenes like m-xylene presents unique challenges regarding regiochemistry and substrate isomerization .

The Core Challenge: The reaction is a race between the desired acylation at the activated C4 position and the acid-catalyzed isomerization of the m-xylene substrate itself. If the Lewis acid (AlCl₃) interacts with the substrate before the acylium ion is ready, you will generate p-xylene and o-xylene, leading to a mixture of isomeric ketones that are difficult to separate.

Troubleshooting Guides (Q&A)

Category A: Impurity Profiling & Regioselectivity

Q1: I am seeing multiple isomer peaks in my GC-MS. Which one is my product? Diagnosis: You are likely observing a mixture of regiomers and isomers derived from substrate rearrangement.

  • Major Product (Target): Substitution at the C4 position (ortho to one methyl, para to the other). This yields 2,4-dimethylacetophenone .

  • Minor Regiomer (Steric): Substitution at the C2 position (between two methyls). This yields 2,6-dimethylacetophenone . This is usually negligible (<2%) due to severe steric hindrance unless the acyl group is very small (e.g., formyl).

  • Contaminant A (Isomerization): If you see 2,5-dimethylacetophenone , your m-xylene isomerized to p-xylene before acylation.

  • Contaminant B (Isomerization): If you see 3,4-dimethylacetophenone , your m-xylene isomerized to o-xylene.

Q2: How do I stop the formation of the "wrong" isomers (2,5- and 3,4-dimethyl)? Solution: You must prevent the "Jacobsen-type" rearrangement of the starting material.

  • Switch Addition Order (The Perrier Method): Never add AlCl₃ directly to m-xylene. The Lewis acid will catalyze methyl migration immediately.

    • Correct Protocol: Pre-mix AlCl₃ and the Acyl Chloride in the solvent to generate the acylium complex first. Then, add the m-xylene to this mixture.

  • Temperature Control: Keep the reaction at 0°C to 5°C during addition. Methyl migration has a higher activation energy than the desired acylation.

  • Solvent Choice: Use a solvent that moderates the Lewis acid slightly, such as Nitromethane (forms a complex with AlCl₃, reducing its aggression) or Dichloromethane (standard). Avoid benzene or toluene as solvents to prevent transalkylation.

Category B: Yield & Catalyst Issues

Q3: The reaction solidifies into a "sticky rock" and yield is low. What happened? Diagnosis: This is the Product-Catalyst Complex . Unlike alkylation, the ketone product is a Lewis base.[1] It forms a stable 1:1 complex with AlCl₃.

  • The Fix: You must use >1.1 equivalents of AlCl₃ relative to the acylating agent.[1] If you use catalytic amounts (e.g., 0.1 eq), the reaction will stop after 10% conversion because the catalyst gets trapped by the product.

  • Handling: Use a mechanical stirrer (overhead) rather than a magnetic stir bar, which will seize up as the complex precipitates.

Q4: I see peaks for Toluene and Trimethylbenzene. Where did they come from? Diagnosis: Disproportionation . Under strong acidic conditions, m-xylene can transfer a methyl group to another molecule of m-xylene.

  • Reaction: 2 m-Xylene

    
     Toluene + Trimethylbenzene (Mesitylene).
    
  • Prevention: This is a symptom of "proton-catalyzed" chemistry rather than "Lewis-acid" chemistry. Ensure your system is strictly anhydrous.[2] Water + AlCl₃

    
     H⁺[AlCl₄OH]⁻, a superacid that promotes disproportionation.
    

Technical Deep Dive: The Isomerization Trap

The following diagram illustrates the kinetic competition between the desired pathway and the fatal isomerization pathway.

FriedelCraftsPathways Substrate m-Xylene (3-Methyltoluene) SigmaComplex Sigma Complex (Wheland Intermediate) Substrate->SigmaComplex + Acylium Ion (Kinetic Control) Isomerization Methyl Migration (1,2-shift) Substrate->Isomerization + AlCl3 (No Acyl source) Acid Catalysis AlCl3 AlCl3 (Lewis Acid) Acylium Acylium Ion Complex (R-C+=O • AlCl4-) AlCl3->Acylium + Acyl Chloride TargetProduct 2,4-Dimethylacetophenone (MAJOR TARGET) SigmaComplex->TargetProduct - H+ StericProduct 2,6-Dimethylacetophenone (Minor - Steric) SigmaComplex->StericProduct Attack at C2 (Slow) IsoProduct1 2,5-Dimethylacetophenone (from p-Xylene) Isomerization->IsoProduct1 Acylation of p-Xylene IsoProduct2 3,4-Dimethylacetophenone (from o-Xylene) Isomerization->IsoProduct2 Acylation of o-Xylene

Caption: Kinetic competition between direct acylation (Green path) and acid-catalyzed substrate isomerization (Red path).

Optimized Experimental Protocol (The Perrier Method)

To maximize the yield of 2,4-dimethylacetophenone and minimize methyl migration.

Reagents:

  • 3-Methyltoluene (m-Xylene): 1.0 equiv.

  • Acetyl Chloride (or relevant acyl chloride): 1.1 equiv.[1][2]

  • Aluminum Chloride (AlCl₃), anhydrous: 1.2 equiv.[2]

  • Solvent: Dichloromethane (DCM), anhydrous.[2]

Step-by-Step:

  • Catalyst Activation (The Critical Step):

    • Flame-dry a 3-neck round bottom flask equipped with an overhead stirrer and N₂ inlet.

    • Add DCM and AlCl₃ (1.2 eq).[2] Cool to 0°C.[2]

    • Add Acetyl Chloride (1.1 eq) dropwise.[2]

    • Observation: The solid AlCl₃ should dissolve/react to form a clear or slightly colored solution of the acylium complex. Wait 15 minutes for this complex to form fully.

  • Substrate Addition:

    • Dissolve 3-methyltoluene (1.0 eq) in a small volume of dry DCM.

    • Add this solution dropwise to the acylium complex at 0°C.

    • Why? This ensures that as soon as the xylene enters the flask, it meets the electrophile (Acylium) immediately, reacting faster than it can isomerize.

  • Reaction & Quench:

    • Allow to warm to room temperature (20-25°C). Stir for 2-3 hours.

    • Pour the mixture (which may be a slurry) over crushed ice/HCl .

    • Why HCl? To dissolve the aluminum salts and break the strong ketone-AlCl₃ complex.

  • Workup:

    • Separate organic layer. Wash with water, then NaHCO₃ (to remove acid), then Brine.

    • Dry over MgSO₄ and concentrate.

Data & Specifications

Table 1: Regioselectivity & Isomer Data

Isomer NameStructure OriginRelative Abundance (Optimized)*Status
2,4-Dimethylacetophenone Direct acylation at C4> 95% Target
2,6-Dimethylacetophenone Direct acylation at C2< 1%Minor (Steric)
2,5-Dimethylacetophenone Via p-Xylene shift< 2%Impurity (Isomerization)
3,4-Dimethylacetophenone Via o-Xylene shift< 2%Impurity (Isomerization)

*Note: Abundance shifts drastically if AlCl₃ is added to xylene first (Reverse Addition), often yielding >20% isomeric impurities.

References

  • Friedel-Crafts Acyl

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.
  • Isomerization of Xylenes (Jacobsen Rearrangement Context)

    • Olah, G. A., et al. "Aromatic Substitution. XXXVII. Friedel-Crafts Acylation of Benzene and Alkylbenzenes."[3][4][5] Journal of the American Chemical Society.

  • Experimental Procedures (Perrier vs. Elbs)

    • Gore, P. H. "The Friedel-Crafts Acylation Reaction and its Application." Chemical Reviews, 55(2), 229–281.

Sources

Optimization

Technical Support Center: Purification of (3-Methyl-4-nitrophenyl)(phenyl)methanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with the isolation and purification of (3...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with the isolation and purification of (3-Methyl-4-nitrophenyl)(phenyl)methanone .

Due to the compound's moderate polarity, the presence of a nitro-methyl aromatic system, and the typical byproducts of Friedel-Crafts acylation (such as regioisomers and metal catalyst residues), achieving >99% purity requires a mechanistic approach to downstream processing.

📊 Diagnostic Dashboard: Physicochemical Profile

Before troubleshooting, it is critical to understand the baseline parameters of the target molecule. The table below summarizes the quantitative data and standard purification metrics for this benzophenone derivative.

ParameterValue / Description
Chemical Name (3-Methyl-4-nitrophenyl)(phenyl)methanone
CAS Number 7596-12-5
Molecular Weight 241.25 g/mol
Physical State Solid (Crystalline)
Common Impurities Ortho-acylated regioisomers, unreacted benzoyl chloride, aluminum/polyol residues
Optimal TLC System Hexane : Ethyl Acetate (85:15 v/v)
Primary Purification Silica Gel Column Chromatography
Polishing Step Recrystallization (Ethanol/Water 1:1 v/v)

🛠 Knowledge Base: Troubleshooting FAQs

Q1: My crude compound is "oiling out" during recrystallization instead of forming distinct crystals. What is the mechanistic cause, and how do I fix it?

A1: "Oiling out" occurs when the solute's melting point is lower than the temperature at which it saturates the solvent, causing a liquid-liquid phase separation rather than solid-liquid crystallization[1]. Benzophenone derivatives are highly prone to this due to their moderate melting points and high solubility in warm organic solvents[2].

Resolution: You must alter the thermodynamics of your solvent system.

  • Adjust the Solvent: Switch to a binary solvent system like [Ethanol/Water (1:1 v/v)[3]](). The addition of water increases the polarity of the continuous phase, forcing the non-polar benzophenone derivative to nucleate at a higher temperature before it can oil out.

  • Control the Cooling Rate: Rapid cooling traps impurities and promotes oiling[2]. Allow the solution to cool ambiently to room temperature before applying an ice bath.

Q2: I am seeing poor separation between the target para-acylated product and the ortho-acylated regioisomer on my silica column. How can I optimize this?

A2: Regioisomers formed during Friedel-Crafts acylation possess identical molecular weights and similar dipole moments, leading to co-elution on standard silica gel[2]. However, the ortho-isomer experiences intramolecular steric hindrance between the bulky benzoyl group and the adjacent methyl/nitro groups. This twists the carbonyl out of coplanarity with the aromatic ring, slightly altering its hydrogen-bonding capability with the silanol groups on the stationary phase.

Resolution: Do not use an isocratic, highly polar mobile phase. Start with 100% Hexane and apply a very shallow gradient, increasing Ethyl Acetate by 1-2% increments. Ensure a high theoretical plate count by using fine silica (60-120 mesh) and maintaining a high silica-to-crude ratio (at least 50:1 by weight)[2].

Q3: How do I ensure all Lewis acid catalyst (e.g., AlCl₃) residues are removed prior to chromatography?

A3: Aluminum trichloride complexes tightly with the ketone and nitro oxygens of the product. If loaded onto a silica column, these metal complexes will cause severe peak tailing and irreversibly degrade the stationary phase.

Resolution: Quench the crude reaction mixture with ice-cold dilute hydrochloric acid (1M HCl)[3]. The acid breaks the Lewis acid-base complex, liberating the free benzophenone and solubilizing the aluminum salts into the aqueous phase, which can then be removed via liquid-liquid extraction.

🧪 Standard Operating Procedures (SOPs)

SOP 1: Two-Stage Liquid-Liquid Extraction (LLE)

Purpose: Removal of Lewis acid catalysts and polar reaction byproducts.

  • Quench: Slowly pour the crude reaction mixture into a vigorously stirred biphasic system of Methylene Chloride (CH₂Cl₂) and 0°C 1M HCl[3].

  • Separate: Transfer to a separatory funnel and isolate the organic phase. Extract the remaining aqueous phase twice more with fresh CH₂Cl₂.

  • Wash: Wash the combined organic extracts sequentially with 1M HCl, deionized water, and saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize residual acid[3].

  • Dry & Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Self-Validation Checkpoint: To ensure complete removal of aluminum salts, extract a 1 mL aliquot of the final aqueous wash and add 2 drops of 1M NaOH. The absence of a white, gelatinous Al(OH)₃ precipitate confirms the organic layer is free of Lewis acid residues.

SOP 2: Silica Gel Column Chromatography

Purpose: Separation of the target compound from regioisomers and unreacted starting materials.

  • Pack the Column: Slurry-pack a glass column with 60-120 mesh silica gel using 100% Hexane. Ensure the bed is perfectly level to prevent channeling[2].

  • Load the Sample: Dissolve the concentrated crude solid in a minimum volume of CH₂Cl₂ and carefully load it onto the silica bed.

  • Elute: Begin elution with 100% Hexane. Gradually increase the polarity to Hexane:Ethyl Acetate (95:5), and finally to (85:15) to elute the target (3-Methyl-4-nitrophenyl)(phenyl)methanone.

  • Collect: Collect small fractions (e.g., 20 mL) to prevent overlapping of the closely eluting ortho-isomer.

Self-Validation Checkpoint: Co-spot the collected fractions heavily against the crude starting material on a TLC plate. A pure fraction must exhibit a single, distinct spot under UV light (254 nm) with no faint secondary shadows[2].

SOP 3: Polishing Recrystallization

Purpose: Final purification to achieve >99% purity, specifically targeting trace colored impurities.

  • Dissolution: Dissolve the chromatographed solid in absolute ethanol at 55°C–65°C[3]. Use the minimum volume necessary to achieve complete dissolution.

  • Hot Filtration: Filter the hot solution through a pre-warmed funnel to remove any insoluble particulates or silica dust.

  • Anti-Solvent Addition: While maintaining the temperature at 45°C–55°C, slowly dose deionized water into the solution until a 1:1 (v/v) ethanol/water ratio is achieved, or until the cloud point is reached[3].

  • Crystallization: If the solution oils out, add a few drops of hot ethanol until the oil redissolves. Allow the flask to cool slowly to room temperature undisturbed[2].

  • Isolation: Cool the suspension stepwise to 0°C in an ice bath and stir for at least 2 hours. Isolate the crystals via vacuum filtration and dry in a vacuum oven at 40°C[3].

Self-Validation Checkpoint: Before filtering the entire batch, extract 1 mL of the mother liquor, filter it through a syringe filter, and evaporate the solvent. A negligible residue confirms that the crystallization has reached its maximum thermodynamic yield[1].

🗺 Process Flowchart

PurificationWorkflow Crude Crude (3-Methyl-4-nitrophenyl) (phenyl)methanone Quench Acidic Quench & LLE (1M HCl / CH2Cl2) Crude->Quench TLC TLC Analysis (Check Isomer Ratio) Quench->TLC Decision High Regioisomer Contamination? TLC->Decision Column Silica Column Chromatography (Hexane/EtOAc Gradient) Decision->Column Yes (>5%) Recryst Recrystallization (EtOH/Water 1:1) Decision->Recryst No (<5%) Column->Recryst Polish Fractions Pure Pure Product (>99% Purity) Recryst->Pure

Workflow for the isolation and purification of crude (3-Methyl-4-nitrophenyl)(phenyl)methanone.

📚 References

  • Methods for the preparation of benzophenones derivatives - European Patent Office - EP 0855379 A1 Source: epo.org URL:3[3]

  • Technical Support Center: Purification of 3-Acetylbenzophenone Source: benchchem.com URL:2[2]

  • Recrystallization and Crystallization Source: illinois.edu URL:1[1]

Sources

Troubleshooting

Overcoming poor solubility of (3-Methyl-4-nitrophenyl)(phenyl)methanone in reaction media

Topic: Overcoming Poor Solubility of (3-Methyl-4-nitrophenyl)(phenyl)methanone in Reaction Media Document Type: Technical Support Center & Troubleshooting Guide Audience: Synthetic Chemists, Process Engineers, and Drug D...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Poor Solubility of (3-Methyl-4-nitrophenyl)(phenyl)methanone in Reaction Media Document Type: Technical Support Center & Troubleshooting Guide Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals[1]

Technical Support Center: Solubility Optimization

Compound Profile:

  • Chemical Name: (3-Methyl-4-nitrophenyl)(phenyl)methanone[1][2]

  • Common Synonyms: 4-Nitro-3-methylbenzophenone; 3-Methyl-4-nitrobenzophenone[1]

  • Chemical Class: Nitro-substituted Diaryl Ketone[1]

  • Physicochemical Characteristics: Highly lipophilic (LogP ~3.5–3.8), crystalline solid.[3] The presence of the nitro group and the planar benzophenone core facilitates strong

    
    -
    
    
    
    stacking interactions, often resulting in high lattice energy and poor solubility in polar protic solvents (e.g., water, cold alcohols) and non-polar aliphatics (e.g., hexanes).[1]

Module 1: Solvent Selection & Screening

Q1: I am attempting a nucleophilic attack on the carbonyl, but the starting material precipitates in methanol at 0°C. What is the alternative? A: Methanol is a poor solvent for this compound at low temperatures due to its high polarity and hydrogen-bonding network, which cannot easily solvate the hydrophobic aromatic rings. Solution: Switch to a polar aprotic solvent or a binary mixture .[1][3]

  • Tetrahydrofuran (THF): Excellent solubility and remains liquid at low temperatures.[1][3] It coordinates well with organometallic reagents (e.g., Grignards, hydrides).[3]

  • 2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF with a higher boiling point and lower water miscibility, aiding in workup.[1][3]

  • Dichloromethane (DCM): If the reagent is compatible, DCM offers high solubility due to favorable dispersion forces.[3]

Q2: My reaction requires reflux conditions, but the compound sublimes or oils out before reacting. How do I stabilize the phase? A: Oiling out suggests the operating temperature is above the compound's "oiling out" boundary (liquid-liquid phase separation) but below the solubility curve for a homogeneous solution.[1][3] Solution: Increase the solvating power of the medium.[3]

  • Switch to Toluene: The aromatic nature of toluene interacts favorably via

    
    -
    
    
    
    interactions with the benzophenone core.[1][3]
  • Add a Co-solvent: Add 10–20% DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) .[1][3] These high-dielectric solvents disrupt aggregation.[1][3] Note: Remove these by aqueous wash during workup.[3]

Q3: Is there a "Green Chemistry" solvent replacement for DCM/Chloroform for this compound? A: Yes. Ethyl Acetate (EtOAc) is often a viable replacement, though it may require mild heating to achieve the same saturation concentration.[3] Anisole is another excellent aromatic solvent that is biodegradable and has a high flash point.[1][3]

Module 2: Process Optimization & Reaction Engineering

Q4: I am reducing the nitro group using aqueous sodium dithionite, but the reaction is extremely slow. Is solubility the bottleneck? A: Absolutely. This is a classic biphasic reaction issue. The lipophilic benzophenone stays in the organic phase, while the reducing agent stays in the aqueous phase.[3] The reaction only occurs at the interface, which is rate-limiting.[1][3] Solution: Implement Phase Transfer Catalysis (PTC) .

  • Protocol: Add 1–5 mol% of Tetrabutylammonium bromide (TBAB) or Aliquat 336 .[1][3]

  • Mechanism: The quaternary ammonium salt transports the dithionite anion (

    
    ) into the organic phase, allowing the reaction to proceed in the bulk organic solvent.[1][3]
    

Q5: The product precipitates as a gum during recrystallization. How do I get crystals? A: Gums form when the impurity profile lowers the melting point or when the supersaturation is too high (oiling out).[1][3] Solution: Use a Slow-Cooling Binary Solvent System .[1][3]

  • Dissolve the crude material in a minimum amount of hot Acetone or Ethyl Acetate .[3]

  • Add hot Ethanol (as the anti-solvent) dropwise until slight turbidity persists.[1][3]

  • Add one drop of good solvent to clear it.[1][3]

  • Allow to cool slowly to room temperature, then to 4°C. Rapid cooling traps impurities and causes oiling.[3]

Module 3: Analytical Challenges

Q6: My HPLC peak shape is broad/tailing. Is the sample precipitating in the column? A: It is possible if you are injecting a sample dissolved in pure THF/DCM into a high-water mobile phase (e.g., 90% Water).[1][3] The hydrophobic compound precipitates upon mixing with the mobile phase.[1][3] Solution:

  • Diluent Adjustment: Dissolve the sample in Acetonitrile (MeCN) .[1][3] If it requires THF to dissolve, dilute the THF stock 1:1 with MeCN before injection.[3]

  • Gradient Start: Start the HPLC gradient at a higher organic ratio (e.g., 50% MeCN) rather than 10% MeCN to ensure solubility at the column head.

Experimental Protocols

Protocol A: Solubility Screening Workflow

Objective: Determine the optimal solvent system for reaction or purification.

  • Preparation: Weigh 10 mg of (3-Methyl-4-nitrophenyl)(phenyl)methanone into 5 separate HPLC vials.

  • Solvent Addition: Add 100 µL of the following solvents to respective vials:

    • Vial 1: Methanol (Polar Protic)[1]

    • Vial 2: Toluene (Non-polar Aromatic)[1][3]

    • Vial 3: Ethyl Acetate (Polar Aprotic - Ester)[1]

    • Vial 4: THF (Polar Aprotic - Ether)[1]

    • Vial 5: DCM (Chlorinated)[1][3]

  • Observation (Cold): Vortex for 30 seconds. Record visual solubility (Clear, Hazy, Pellet).

  • Observation (Hot): Heat insoluble samples to 50°C (or boiling point) for 5 minutes.

  • Selection Logic:

    • Reaction Solvent:[3] Choose the solvent where the compound is soluble at RT (Vial 4 or 5 usually).[1][3]

    • Recrystallization Solvent: Choose the solvent where it is insoluble at RT but soluble at High Temp (Vial 1 or 3 usually).[1][3]

Protocol B: Phase Transfer Catalysis (PTC) Setup

Objective: Overcome solubility limits in biphasic reactions (e.g., Nitro reduction).[1]

  • Organic Phase: Dissolve 1.0 eq of (3-Methyl-4-nitrophenyl)(phenyl)methanone in Ethyl Acetate or 2-MeTHF (5 mL/mmol).

  • Aqueous Phase: Prepare a solution of the reagent (e.g., 3.0 eq Sodium Dithionite) in water (5 mL/mmol).[1][3]

  • Catalyst: Add 0.05 eq (5 mol%) of TBAB (Tetrabutylammonium bromide) .

  • Reaction: Combine phases and stir vigorously (>800 RPM). The mixture must form a fine emulsion to maximize surface area.[1][3]

  • Monitoring: Monitor by TLC. If slow, increase temperature to 50°C.

Visualizations

Figure 1: Solvent Selection Decision Tree

Caption: Logical workflow for selecting the appropriate reaction media based on process requirements.

SolventSelection Start Start: Select Solvent for (3-Methyl-4-nitrophenyl)(phenyl)methanone ReactionType What is the Reaction Type? Start->ReactionType SinglePhase Homogeneous (e.g., Grignard, Reduction) ReactionType->SinglePhase Standard Biphasic Biphasic (e.g., Aqueous Reagents) ReactionType->Biphasic Aqueous Salts HighTemp High Temp / Reflux (>80°C) ReactionType->HighTemp Thermal PolarityCheck Reagent Polarity Check SinglePhase->PolarityCheck Solvent_Bi Use Toluene or EtOAc Biphasic->Solvent_Bi UseHighBP Use Toluene or DMF/Toluene Mix (Prevents Oiling Out) HighTemp->UseHighBP UseTHF Use THF or 2-MeTHF (Good Solubility, Moderate BP) PolarityCheck->UseTHF Polar/Organometallic UseDCM Use DCM (High Solubility, Low BP) PolarityCheck->UseDCM Non-polar/Acidic PTC_Check Add Phase Transfer Catalyst (TBAB / Aliquat 336) Solvent_Bi->PTC_Check Crucial Step

Figure 2: Phase Transfer Catalysis Mechanism

Caption: Mechanism of solubilizing anionic reagents into the organic phase containing the lipophilic substrate.[3]

PTC_Mechanism cluster_Organic Organic Phase (EtOAc/Toluene) cluster_Interface Interface cluster_Aqueous Aqueous Phase Substrate Substrate: (3-Methyl-4-nitrophenyl) (phenyl)methanone Product Product: Reduced/Substituted Substrate->Product IonPair_Org Ion Pair: [Q+ X-] IonPair_Org->Substrate Reacts Transfer Anion Exchange Q+ Cl- <--> Q+ X- IonPair_Org->Transfer Q+ returns (recycling) Transfer->IonPair_Org Extracts into Org Reagent Reagent Salt: Na+ X- (e.g., S2O4--) Reagent->Transfer X- enters interface Q_Salt Catalyst Salt: Q+ Cl- (TBAB) Q_Salt->Transfer Q+ carries X-

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 309762, (4-Methylphenyl)-(3-nitrophenyl)methanone (Isomer Analog).[1][3] Retrieved from [Link][1][3]

  • Li, Z., et al. (2018). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents.[3] Journal of Chemical & Engineering Data.[1][3][4] Retrieved from [Link][1]

  • OECD (2002). SIDS Initial Assessment Report for 3-Methyl-4-nitrophenol (Structural Fragment Data).[1][3] Retrieved from [Link][1][3]

Sources

Optimization

Optimizing conditions for the selective reduction of the nitro group

Topic: Optimizing conditions for the selective reduction of the nitro group Role: Senior Application Scientist Format: Technical Support Center (FAQs & Troubleshooting) [1] Welcome to the Advanced Synthesis Support Hub....

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing conditions for the selective reduction of the nitro group Role: Senior Application Scientist Format: Technical Support Center (FAQs & Troubleshooting)

[1]

Welcome to the Advanced Synthesis Support Hub. You are likely here because the "standard" hydrogenation (Pd/C + H₂) has failed you—either by stalling or, more commonly, by obliterating other functional groups (halides, alkenes, carbonyls) alongside your nitro group.

This guide is not a textbook. It is a troubleshooting engine designed to navigate the Selectivity Paradox : How do you reduce one of the most oxidized functional groups (nitro) without affecting other reducible moieties?

🛠️ Interactive Decision Matrix: Choosing Your Reagent

Before mixing reagents, use this logic flow to select the optimal method based on your substrate's "risk factors."

NitroReductionDecision Start Start: Analyze Substrate Halide Contains Halide (Cl, Br, I)? Start->Halide Alkene Contains Alkene/Alkyne? Halide->Alkene No Method_Fe Method A: Fe / AcOH (Robust, General Purpose) Halide->Method_Fe Yes (Robust) Method_Pt Method C: Pt/C (Sulfided) + H2 (Halide Safe) Halide->Method_Pt Yes (Catalytic) Carbonyl Contains Aldehyde/Ketone? Alkene->Carbonyl No Alkene->Method_Fe Yes Method_Sn Method B: SnCl2 (Best for Carbonyls) Alkene->Method_Sn Yes (Alternative) Sulfur Contains Sulfur/Thioether? Carbonyl->Sulfur No Carbonyl->Method_Sn Yes (High Selectivity) Method_Dith Method D: Na2S2O4 (Mild, Metal-Free) Carbonyl->Method_Dith Yes (Mild) Sulfur->Method_Fe Yes (Avoid Catalyst Poisoning) Method_Trans Method E: Transfer Hydrog. (Pd/C + NH4HCO2) Sulfur->Method_Trans No

Figure 1: Decision matrix for selecting a reduction method based on competing functional groups.

🔬 Module 1: Dissolving Metal Reductions (Fe, Sn, Zn)

Best for: Substrates with alkenes, alkynes, or halides. The Problem: The reaction works, but the workup is a nightmare (emulsions, metal sludge).

FAQ: The "Iron Sludge" Nightmare

Q: I used Iron/Acetic Acid (Bechamp reduction). The reaction is complete, but I have a thick orange sludge that clogs every filter. I’ve lost half my yield in the workup. How do I fix this?

A: The "sludge" is hydrated iron oxide/hydroxide. Standard filtration fails because the particle size is colloidal. The Fix: You must disrupt the colloid or complex the iron before filtration.

Optimized Protocol (The EDTA Method):

  • Reaction: Run your Fe/AcOH reduction as standard.

  • Quench: Do not just add base. Instead, add an aqueous solution of EDTA (disodium salt) or Rochelle Salt (Potassium Sodium Tartrate) . Use 1.5 equivalents relative to the iron used.

  • Complexation: Stir vigorously for 30 minutes. The orange sludge will turn into a soluble complex or a coarse, sandy precipitate.

  • pH Adjustment: Neutralize with NaHCO₃.

  • Extraction: The mixture will now separate cleanly in a separatory funnel.

FAQ: Tin(II) Chloride Emulsions

Q: I used SnCl₂ to preserve a ketone. It worked, but the extraction is a milky emulsion that won't separate.

A: Tin salts form gelatinous hydroxides at neutral pH. The Fix:

  • Method A (Basic): Pour the reaction mixture into 10% NaOH (if your product is base-stable). The tin forms soluble stannate (

    
    ), leaving the organic layer clear.
    
  • Method B (Neutral): If base-sensitive, use the Rochelle Salt workup described above. It chelates Sn(II)/Sn(IV) effectively [1].

🔬 Module 2: Catalytic Hydrogenation (The "Taming" Strategy)

Best for: Clean reactions where "over-reduction" is the main risk. The Problem: Dehalogenation (loss of Cl/Br/I) or saturation of alkenes.

FAQ: Preventing Dehalogenation

Q: I am hydrogenating a nitro-aryl chloride with Pd/C. I keep getting the dechlorinated aniline. Lowering pressure didn't help.

A: Palladium inserts into Ar-Cl bonds faster than you think. You need to "poison" the catalyst or switch metals.

Troubleshooting Steps:

  • Switch Catalyst: Use Pt/C (Platinum on Carbon) or Sulfided Pt/C . Platinum is far less active toward oxidative addition into Ar-Halide bonds than Palladium [2].

  • Add an Inhibitor: If you must use Pd/C, add 0.5 - 1.0 equivalents of Diphenylsulfide or Morpholine to the reaction mixture. These species bind to the high-energy "defect sites" on the Pd surface where dehalogenation typically occurs, leaving the bulk sites available for nitro reduction [3].

  • Acidic Additive: Run the reaction in the presence of HBr or HCl (or use the amine-hydrochloride salt). Protonation of the resulting amine prevents it from acting as a ligand that facilitates dehalogenation.

Protocol: Selective Transfer Hydrogenation

Avoids H₂ gas and offers kinetic control.

Reagents: 10% Pd/C, Ammonium Formate, Methanol.[1][2] Procedure:

  • Dissolve substrate in MeOH (0.1 M).

  • Add Ammonium Formate (3-5 equiv).

  • Flush with N₂. Add Pd/C (10 mol%).

  • Critical Step: Do not reflux immediately. Stir at room temperature first. Monitor by TLC.[3][4][5] Many nitro groups reduce at RT, whereas alkenes/halides require heat [4].

  • Why it works: The concentration of active H₂ on the surface is lower than under H₂ pressure, improving kinetic selectivity.

🔬 Module 3: Sodium Dithionite (The Mild Alternative)

Best for: Highly sensitive scaffolds (complex natural products) containing aldehydes or multiple reducible groups.

FAQ: The "Stalled" Dithionite Reaction

Q: I'm using Na₂S₂O₄ in THF/Water. The reaction starts but stalls at 50% conversion. Adding more reagent doesn't help.

A: Sodium dithionite decomposes rapidly in acidic solution (forming sulfur) and requires a phase transfer agent if the organic solvent is not miscible.

The Fix:

  • Buffer: The reaction generates bisulfite, lowering pH and decomposing the reagent. Maintain pH ~8-9 using a phosphate buffer or excess NaHCO₃ .

  • Phase Transfer: If using DCM or EtOAc, add a catalytic amount of Viologen (methyl viologen) or TBAB (Tetrabutylammonium bromide) to shuttle the reducing equivalents [5].

  • Freshness: Dithionite absorbs moisture and oxidizes in air. If your powder smells strongly of sulfur dioxide (rotten eggs), it is dead. Use a fresh bottle.

📊 Comparative Data: Reagent Tolerance
Functional GroupH₂ / Pd/CFe / AcOHSnCl₂Na₂S₂O₄
Alkene / Alkyne ❌ (Reduces)✅ (Safe)✅ (Safe)✅ (Safe)
Halide (Cl, Br) ⚠️ (Risk)✅ (Safe)✅ (Safe)✅ (Safe)
Halide (I) ❌ (Reduces)✅ (Safe)⚠️ (Risk)✅ (Safe)
Ketone / Aldehyde ⚠️ (Slow red.)✅ (Safe)✅ (Safe)✅ (Safe)
Nitrile ⚠️ (Risk)✅ (Safe)✅ (Safe)✅ (Safe)
Benzyl Ether ❌ (Cleaves)✅ (Safe)✅ (Safe)✅ (Safe)
Workup Ease ⭐⭐⭐⭐⭐⭐⭐ (Sludge)⭐ (Emulsion)⭐⭐⭐⭐
🧪 Visual Workflow: The "Safe" Bechamp Reduction

Below is the logic flow for the most robust method (Iron) ensuring you avoid the workup trap.

BechampWorkflow Input Nitro Substrate + Sensitive Groups Reaction Fe Powder (5 eq) AcOH / EtOH / H2O Reflux 2h Input->Reaction Check TLC Complete? Reaction->Check Check->Reaction No Quench CRITICAL STEP: Add Rochelle Salt (1.5 eq vs Fe) Check->Quench Yes Stir Stir 30 mins (Complexation) Quench->Stir Extract Extract EtOAc (Clean Separation) Stir->Extract

Figure 2: Optimized Bechamp reduction workflow incorporating Rochelle Salt complexation to prevent emulsion formation.

📚 References
  • BenchChem Technical Support. (2025).[6][3][4][5] Troubleshooting Incomplete Reduction of Nitro Groups to Amines. Retrieved from

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions and Mechanisms. Retrieved from

  • Organic Chemistry Portal. (2025). Sodium Hydrosulfite (Sodium Dithionite) - Reagent Profile. Retrieved from [7]

  • Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91-95. (Contextualized via search results on Transfer Hydrogenation).

  • Park, K. K., et al. (1993).[8] Sodium Dithionite Reduction of Nitroarenes Using Viologen as an Electron Phase Transfer Catalyst. Tetrahedron Letters. (Contextualized via Scribd/ResearchGate search results).

Sources

Troubleshooting

Technical Support Center: Precision Synthesis of Benzophenone Derivatives

Mission Statement In the synthesis of benzophenone derivatives—critical scaffolds for UV filters, NSAIDs (e.g., Ketoprofen), and kinase inhibitors—"polysubstitution" manifests in two distinct failure modes: Ring Polysubs...

Author: BenchChem Technical Support Team. Date: March 2026

Mission Statement

In the synthesis of benzophenone derivatives—critical scaffolds for UV filters, NSAIDs (e.g., Ketoprofen), and kinase inhibitors—"polysubstitution" manifests in two distinct failure modes:

  • Ring Polysubstitution (Di-acylation): Occurs on highly activated aromatic rings (e.g., phloroglucinol, resorcinol) where the deactivating effect of the first acyl group is insufficient to prevent a second attack.

  • Carbonyl Over-Addition: A nucleophilic error where organometallic reagents (Grignard/Lithium) add twice to an ester or acid chloride, yielding a tertiary alcohol instead of the desired ketone.

This guide provides engineered protocols to eliminate these side reactions.

Module 1: Preventing Ring Polysubstitution (The Activated Substrate Problem)

Context: Standard Friedel-Crafts Acylation (FCA) is self-limiting on benzene or toluene because the product (a ketone) is electron-withdrawing. However, for poly-oxygenated substrates (common in natural products), the ring remains nucleophilic enough for a second acylation, leading to complex mixtures or polymerization.

The Solution: The Houben-Hoesch Reaction

For highly activated substrates (phenols, phenolic ethers), replace the harsh AlCl₃/Acyl Chloride system with the milder Houben-Hoesch protocol (Nitrile + ZnCl₂/HCl).[1] This method prevents di-acylation and polymerization.

Mechanism of Control: The reaction proceeds via an iminium salt intermediate which precipitates or is stable in the acidic medium, preventing further electrophilic attack on the ring until hydrolysis.

Protocol: Mono-Acylation of Resorcinol Derivatives

Target: Synthesis of 2,4-dihydroxybenzophenone (UV absorber precursor).

Reagents:

  • Substrate: Resorcinol (1.0 equiv)

  • Reagent: Benzonitrile (1.0 equiv)

  • Catalyst: ZnCl₂ (fused, 0.5–1.0 equiv)

  • Solvent: Anhydrous Ether or Ethyl Acetate

  • Gas: Dry HCl[2][3]

Step-by-Step:

  • Dissolution: Dissolve resorcinol and benzonitrile in anhydrous ether in a flame-dried 3-neck flask. Add fused ZnCl₂.

  • Saturation: Cool to 0°C. Bubble dry HCl gas through the solution for 2–4 hours.

    • Checkpoint: The mixture should separate into two layers or form a heavy oil/precipitate (the ketimine hydrochloride salt).

  • Stasis: Allow the mixture to stand at 0°C–4°C for 12–24 hours.

  • Hydrolysis (Critical Step): Decant the ether. Dissolve the solid ketimine salt in water (300 mL). Heat to reflux for 1 hour.

    • Why: This converts the C=NH to C=O.

  • Isolation: Cool the aqueous solution. The mono-acylated benzophenone will precipitate. Filter and recrystallize from water/ethanol.

Troubleshooting Table: Activated Rings

SymptomProbable CauseCorrective Action
Polymer/Tar Formation Substrate too reactive for AlCl₃; Exotherm uncontrolled.Switch to Houben-Hoesch (ZnCl₂).[2] Maintain T < 5°C during HCl addition.
Di-acylated Product Excess acylating agent; High Temperature.[4]Use exact 1:1 stoichiometry. Ensure the intermediate ketimine precipitates (removing it from solution).
No Reaction (Houben-Hoesch) Wet ZnCl₂ or solvent.ZnCl₂ must be fused immediately before use. Ether must be sodium-dried.
Module 2: Preventing Carbonyl Over-Addition (The Grignard Problem)

Context: When synthesizing unsymmetrical benzophenones via organometallics, adding a Grignard reagent (R-MgX) to an acid chloride or ester often results in a tertiary alcohol . The highly reactive ketone intermediate consumes a second equivalent of Grignard before the reaction is quenched.

The Solution: The Weinreb Amide Protocol

Convert the carboxylic acid/derivative into a Weinreb Amide (


-methoxy-

-methylamide).[5] This forms a stable 5-membered chelate intermediate that refuses a second equivalent of nucleophile until acidic workup.
Visualization: The Chelation Defense Mechanism

WeinrebMechanism Start Weinreb Amide (N-methoxy-N-methyl) Intermediate Stable Tetrahedral Chelate (Mg-O-N) Start->Intermediate 1st Addition Grignard Nucleophile (R'-MgX) Grignard->Intermediate Intermediate->Intermediate Stable at RT No C=O regeneration Quench Acidic Workup (H3O+) Intermediate->Quench FailState Tertiary Alcohol (Over-addition) Intermediate->FailState BLOCKED (Requires C=O) Product Benzophenone (Mono-addition) Quench->Product Hydrolysis

Caption: The Weinreb Amide forms a stable magnesium chelate (center) that prevents the regeneration of the carbonyl group during the reaction, thereby blocking the second nucleophilic attack required to form a tertiary alcohol.

Protocol: Synthesis via Weinreb Amide
  • Amide Formation: React Benzoyl Chloride with

    
    -dimethylhydroxylamine·HCl (1.1 equiv) and Pyridine (2.2 equiv) in DCM at 0°C.
    
  • Grignard Addition:

    • Dissolve Weinreb amide in anhydrous THF. Cool to -78°C (or 0°C, chelate is stable).

    • Add Phenylmagnesium bromide (1.2 equiv) dropwise.

    • Observation: The reaction stops at the tetrahedral intermediate.

  • Quench: Pour into cold dilute HCl.

    • Mechanism:[2][3][4][6][7][8] Acid breaks the N-O-Mg chelate, collapsing the intermediate to release the ketone.

Module 3: Decision Logic for Synthetic Route

Select the correct pathway based on your substrate's electronic properties to ensure mono-substitution.

RouteSelection Input Target: Benzophenone Derivative CheckRing Analyze Aromatic Ring Electron Density Input->CheckRing Activated Highly Activated (-OH, -OR groups) CheckRing->Activated >2 EDGs Neutral Neutral/Deactivated (Benzene, Halogens) CheckRing->Neutral 0-1 EDGs MethodA Houben-Hoesch Reaction (R-CN + ZnCl2/HCl) Activated->MethodA ResultA Mono-Acylated Phenol (No Polymerization) MethodA->ResultA CheckSym Symmetry Required? Neutral->CheckSym Sym Symmetrical (Ph-CO-Ph) CheckSym->Sym Yes Unsym Unsymmetrical (Ar-CO-Ar') CheckSym->Unsym No MethodB Standard FCA (Ph-H + Ph-COCl + AlCl3) Sym->MethodB MethodC Weinreb Amide Protocol (Ar-CON(OMe)Me + Ar'MgBr) Unsym->MethodC ResultB Pure Ketone (No Tert-Alcohol) MethodC->ResultB

Caption: Decision matrix for selecting the synthesis route. Use Houben-Hoesch for electron-rich rings to prevent ring polysubstitution; use Weinreb Amides for unsymmetrical targets to prevent carbonyl over-addition.

FAQ: Troubleshooting & Optimization

Q: I am using the Houben-Hoesch method, but my yield is <30%. The starting material is recovered.

  • A: The ketimine salt is likely soluble in your ether layer.

    • Fix: After passing HCl gas, add dry ether to induce precipitation. If no solid forms, do not discard the solvent. Evaporate the ether to leave the oil, then add water for hydrolysis. Also, ensure your ZnCl₂ is anhydrous (fused); moisture kills this reaction immediately [1].

Q: Can I use a nitrile with AlCl₃ instead of ZnCl₂?

  • A: Yes, this transforms the reaction into a standard Friedel-Crafts variant. However, AlCl₃ is much harsher. For resorcinol/phloroglucinol, ZnCl₂ is preferred to avoid "tar" (polymerized phenols). AlCl₃ is acceptable for less activated substrates like toluene [2].

Q: In the Weinreb synthesis, I still see trace tertiary alcohol.

  • A: This usually comes from unreacted starting material (acid chloride) remaining in the flask if the amide formation wasn't 100% complete, or if the Weinreb amide was not purified.

    • Fix: Ensure the Weinreb amide is purified (silica plug) before adding the Grignard. Alternatively, the temperature may have risen above 0°C allowing the chelate to break down prematurely. Keep it cold (-78°C to 0°C) [3].

References
  • Gulati, K. C., et al. (1935).[7] "Phloroacetophenone".[3][7][9] Organic Syntheses, 15, 70. (Foundational protocol for Houben-Hoesch on activated rings).

  • BenchChem Technical Support. (2025). "Preventing Polyalkylation and Polysubstitution in Friedel-Crafts Reactions." BenchChem Troubleshooting Guides.

  • Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818. (The definitive mechanism for preventing over-addition).

  • Thermo Fisher Scientific. (2023). "Houben-Hoesch Synthesis: Reaction Overview and Reagents."

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Nitrated Benzophenones

Welcome to the Technical Support Center dedicated to resolving the common and often frustrating issue of peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of nitrated benzophenones. This guide is...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to resolving the common and often frustrating issue of peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of nitrated benzophenones. This guide is designed for researchers, scientists, and drug development professionals who encounter this challenge in their daily work. Here, we will delve into the root causes of peak tailing specific to these acidic and polar compounds and provide systematic, field-proven troubleshooting strategies to achieve symmetrical, reproducible peaks.

Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing

Peak tailing, a distortion where the latter half of a chromatographic peak is broader than the front, can significantly compromise the accuracy of integration, reduce resolution, and lead to unreliable results.[1] For nitrated benzophenones, this issue is frequently caused by secondary interactions with the stationary phase. This guide provides a logical workflow to diagnose and resolve the problem.

Step 1: Initial Assessment and Diagnosis

The first step is to confirm that the issue is indeed peak tailing and to quantify its severity.

1.1. How do I measure peak tailing?

Peak tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak. A value greater than 1.2 is generally considered problematic.[1] Most chromatography data systems can automatically calculate this value.

1.2. What are the most common initial checks?

Before delving into complex method modifications, ensure the following basic system parameters are in order:

  • Column Health: An old or contaminated column is a frequent cause of peak tailing. If the column has been in use for an extended period or has been exposed to complex matrices, consider a thorough column flush or replacement.[1][2]

  • Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can contribute to peak broadening and tailing.[3][4] Ensure all connections are secure and tubing is as short and narrow as reasonably possible.[3]

  • Sample Solvent: Injecting your sample in a solvent significantly stronger than your mobile phase can cause peak distortion.[1][4] Ideally, the sample should be dissolved in the mobile phase itself or a weaker solvent.[1]

dot

Caption: A systematic workflow for troubleshooting peak tailing.

Step 2: Mobile Phase Optimization - The First Line of Defense

For acidic compounds like nitrated benzophenones, the mobile phase composition, particularly its pH, is a critical factor influencing peak shape.

2.1. Why is mobile phase pH so important for nitrated benzophenones?

Nitrated benzophenones are acidic due to the nitro group's electron-withdrawing nature. The primary cause of peak tailing for these compounds is often secondary interactions between the ionized analyte and residual silanol groups (Si-OH) on the silica-based stationary phase.[5][6] These silanols are also acidic and can become deprotonated, leading to electrostatic interactions that cause tailing.[6][7]

By operating at a low pH (typically ≤ 3), the ionization of both the silanol groups and the acidic nitrated benzophenones is suppressed.[5][8] This minimizes the unwanted secondary interactions, leading to a more symmetrical peak shape.[5]

Experimental Protocol: Optimizing Mobile Phase pH

Objective: To determine the optimal mobile phase pH for symmetrical peaks of nitrated benzophenones.

Methodology:

  • Initial Conditions: Start with a mobile phase containing a buffer, for example, 20 mM potassium phosphate, and an organic modifier like acetonitrile.

  • pH Adjustment: Prepare a series of mobile phases with decreasing pH values (e.g., pH 4.0, 3.5, 3.0, 2.5). Use an acid like phosphoric acid to adjust the pH of the aqueous portion before mixing with the organic solvent.

  • Analysis: Inject your nitrated benzophenone standard at each pH condition, keeping all other parameters (flow rate, column, temperature, gradient) constant.

  • Evaluation: Compare the tailing factor for your analyte at each pH. A significant improvement in peak symmetry is expected as the pH is lowered.

Data Presentation: Effect of Mobile Phase pH on Tailing Factor

Mobile Phase pHTailing Factor (Tf)
4.52.1
3.51.6
2.51.1

Note: This data is illustrative. Actual results will vary based on the specific analyte and column.

Step 3: Stationary Phase Selection - Choosing the Right Tool for the Job

If optimizing the mobile phase does not fully resolve the peak tailing, the choice of HPLC column is the next critical factor to consider.

3.1. What type of column should I use for nitrated benzophenones?

For acidic compounds prone to silanol interactions, modern, high-purity silica columns (Type B) are highly recommended.[5] These columns have a lower metal content and fewer acidic silanol sites, which significantly reduces the potential for secondary interactions.[5][9]

Furthermore, columns with effective end-capping are crucial. End-capping is a process where the residual silanol groups are chemically bonded with a small, non-polar group, effectively shielding them from interacting with polar analytes.[2][9]

3.2. Are there alternative stationary phases to consider?

If a standard C18 column continues to produce tailing peaks, exploring alternative stationary phase chemistries can be beneficial:

  • Phenyl Columns: These columns can offer different selectivity for aromatic compounds like benzophenones and may be less prone to silanol interactions.[10]

  • Polar-Embedded Phases: These columns have a polar group embedded near the base of the alkyl chain. This can help to shield the residual silanols and improve peak shape for polar compounds.[3]

  • Mixed-Mode Columns: These columns combine reversed-phase and ion-exchange characteristics and can provide unique selectivity and improved retention for polar acidic compounds.[11][12]

dot

Caption: Interactions leading to peak tailing vs. ideal separation.

Frequently Asked Questions (FAQs)

Q1: Can metal contamination in my HPLC system cause peak tailing for nitrated benzophenones?

A1: Yes, trace metal ions in the silica matrix of the column or from stainless-steel components of the HPLC system can act as active sites for chelation with certain analytes, leading to peak tailing.[8][9] Nitrated benzophenones, with their polar functional groups, can be susceptible to such interactions. Using a high-purity, metal-free column can mitigate this.[5] In some cases, adding a weak chelating agent, like citric acid, to the mobile phase at a very low concentration (e.g., 1 ppm) can help to passivate these active sites and improve peak shape.[13]

Q2: How does the choice of organic modifier (acetonitrile vs. methanol) affect peak tailing?

A2: The choice of organic modifier can influence peak shape.[3] While both are commonly used in reversed-phase HPLC, their properties differ. Acetonitrile is generally a weaker solvent than methanol and can sometimes provide sharper peaks due to its lower viscosity. It is always recommended to evaluate both during method development to determine which provides the optimal peak shape for your specific nitrated benzophenone.

Q3: I've tried everything and still have peak tailing. What else could be the cause?

A3: If you have systematically addressed mobile phase, stationary phase, and system hardware, consider these less common causes:

  • Column Bed Deformation: A void at the column inlet, caused by pressure shocks or dissolution of the silica bed at high pH, can lead to peak distortion.[4][8] Reversing the column and flushing it may sometimes resolve the issue, but often the column needs to be replaced.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting, but in some cases, it can manifest as tailing.[2][4] Try injecting a lower concentration of your sample to see if the peak shape improves.

  • Co-eluting Impurity: What appears to be a tailing peak might be a small, unresolved impurity eluting just after your main peak.[3] Using a higher efficiency column (smaller particle size or longer column) or adjusting the mobile phase selectivity may help to resolve the two peaks.[3]

Q4: Are there any specific column types designed for polar acidic compounds?

A4: Yes, several manufacturers offer columns specifically designed to improve the retention and peak shape of polar acidic molecules. For example, some C18 phases incorporate a proprietary positively charged functional group, creating a mixed-mode interaction that enhances retention for polar acidic analytes.[14] Additionally, columns designed for use with 100% aqueous mobile phases, such as those with polar end-capping or hydrophilic surfaces, can be advantageous.[15]

By following this structured troubleshooting guide and understanding the underlying chemical principles, you can effectively diagnose and resolve peak tailing issues in the HPLC analysis of nitrated benzophenones, leading to more accurate and reliable results in your research and development endeavors.

References

  • The Theory of HPLC Column Chemistry. (n.d.). Crawford Scientific. Retrieved from [Link]

  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. (2024, September 25). Longdom Publishing. Retrieved from [Link]

  • Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. Retrieved from [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. Retrieved from [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. Retrieved from [Link]

  • Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. (2019, September 15). PubMed. Retrieved from [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub. Retrieved from [Link]

  • How to Obtain Good Peak Shapes. (n.d.). GL Sciences. Retrieved from [Link]

  • The Secrets of Good Peak Shape in HPLC. (n.d.). ResearchGate. Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved from [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2022, April 15). LCGC. Retrieved from [Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. (2009, March 17). Agilent Technologies. Retrieved from [Link]

  • Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. (n.d.). Phenomenex. Retrieved from [Link]

  • Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. (2019, December 1). Acta Chromatographica. Retrieved from [Link]

  • HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved from [Link]

  • 3 Ideal Columns for Analyzing Polar Compounds. (2017, December 8). YMC America. Retrieved from [Link]

  • Development and validation of an HPLC method for the determination of endocrine disruptors bisphenol A and benzophenone in thermochromic printing inks. (2017, December 1). Taylor & Francis Online. Retrieved from [Link]

  • Benzophenone Analyzed with HPLC. (n.d.). MTC USA. Retrieved from [Link]

  • Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. (2022, May 7). PMC. Retrieved from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Common Causes Of Peak Tailing in Chromatography. (2025, July 17). ALWSCI. Retrieved from [Link]

  • Peak Tailing: Phenomenon, Symptoms and Corrections. (2023, November 7). Pharma Growth Hub. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Storage Stability of (3-Methyl-4-nitrophenyl)(phenyl)methanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of (3-Methyl-4-nitrophenyl)(phenyl)methanone (CAS: 7596-12-5)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of (3-Methyl-4-nitrophenyl)(phenyl)methanone (CAS: 7596-12-5). This molecule contains two highly reactive functional groups under stress conditions: a benzophenone core and a nitroaromatic moiety. Understanding the causality behind its degradation is critical for drug development professionals to ensure long-term structural integrity.

Part 1: Troubleshooting & FAQs

Q: Why does my solid powdered sample exhibit discoloration (yellowing/browning) after several weeks on the benchtop? A: This discoloration is a direct manifestation of photochemical degradation. The benzophenone core is a potent photosensitizer. Upon exposure to ambient or actinic (UV) light, the carbonyl oxygen undergoes an


 electronic transition, rapidly crossing over to a highly reactive triplet excited state (

)[1]. If any trace hydrogen donors (such as ambient moisture or organic impurities) are present, this triplet state abstracts a hydrogen atom to form a ketyl radical. Concurrently, the nitroaromatic moiety is highly susceptible to photoredox reactions, particularly in the presence of trace water[2]. To prevent this, samples must be strictly protected from light.

Q: I need to store liquid aliquots for my assays. Can I prepare stock solutions in methanol or ethanol? A: Absolutely not. Storing benzophenone derivatives in protic, hydrogen-donating solvents (like methanol, ethanol, or isopropanol) is a critical experimental error. The triplet excited state of the benzophenone moiety will readily abstract a hydrogen atom from the alcohol's


-carbon, generating a ketyl radical and an alkoxy radical[1]. These ketyl radicals rapidly dimerize to form benzopinacol derivatives, permanently destroying your active compound. You must use rigorously dried, non-hydrogen-donating aprotic solvents (e.g., anhydrous dichloromethane or DMSO) and store them strictly in the dark.

Q: How can I be absolutely certain that my storage protocol is effective and not introducing new variables? A: You must implement a Self-Validating "Dark Control" System . Whenever you prepare a new batch for storage, wrap one control vial entirely in aluminum foil (rendering it completely impermeable to light) and store it alongside your working aliquots[3]. Periodically analyze both via HPLC-UV.

  • If the working aliquot degrades but the dark control remains >99% pure: Your light-shielding protocol during daily handling is failing.

  • If both degrade equally: You have a thermal or chemical incompatibility (e.g., solvent reactivity or moisture ingress), effectively isolating the root cause of the instability.

Part 2: Visualizing the Degradation Pathway

To understand why strict storage conditions are necessary, we must look at the mechanistic pathway of degradation.

PhotochemPathway A Benzophenone Core (Ground State S0) B Excited Singlet (S1, n->pi*) A->B UV/Vis Light Absorption C Excited Triplet (T1 State) B->C Intersystem Crossing (ISC) D Ketyl Radical (+ Alkoxy Radical) C->D H-Abstraction from Solvent/Moisture E Benzopinacol Dimer (Degradation Product) D->E Radical Dimerization

Fig 1: Photochemical degradation cascade of the benzophenone moiety via hydrogen abstraction.

Part 3: Quantitative Stability Data

The following table summarizes the expected stability profile of (3-Methyl-4-nitrophenyl)(phenyl)methanone under various stress conditions, modeled after ICH Q1B photostability and Q1A thermal guidelines[3].

Storage ConditionContainerDurationPurity Recovery (%)Primary Degradation Mechanism
2-8°C / Dry (Dark) Amber Glass12 Months>99.5% None (Optimal Stability)
25°C / Ambient LightClear Glass14 Days<85.0%Photoreduction / Benzopinacol formation
40°C / 75% RH (Dark)Amber Glass6 Months96.8%Trace thermal oxidation / Hydrolysis
Solution (Methanol)Clear Glass48 Hours<70.0%Rapid H-abstraction / Ketyl dimerization
Solution (Dry DCM)Amber Glass30 Days>98.0% None (Stable in aprotic conditions)

Part 4: Standard Operating Procedure (SOP) for Long-Term Storage

To guarantee the integrity of your compound, follow this step-by-step methodology for preparing long-term storage aliquots.

Phase 1: Receptacle Preparation

  • Dehydration: Bake 2 mL amber glass vials at 120°C for 2 hours to eliminate surface-bound moisture. Cool inside a vacuum desiccator.

  • Subdued Handling: Transfer the bulk powder to a fume hood. Extinguish direct fluorescent lighting; use subdued or red-filtered light to prevent actinic photon absorption during handling[3].

Phase 2: Aliquoting and Atmospheric Control 3. Mass Transfer: Weigh the required mass (e.g., 10-50 mg) into individual vials. Causality note: Avoid bulk storage where repeated opening introduces moisture and oxygen, which act as catalysts for photoredox reactions. 4. Inert Purging: Insert a sterile needle attached to an Argon (or high-purity Nitrogen) line into the vial. Purge at a low flow rate for 15–20 seconds to displace oxygen and ambient humidity. 5. Hermetic Sealing: Immediately cap with a PTFE-lined septum. Wrap the cap junction tightly with Parafilm to prevent long-term gas exchange.

Phase 3: Validation and Storage 6. Self-Validation: Select one vial from the batch and wrap it completely in aluminum foil to serve as your "Dark Control"[3]. 7. Temperature Control: Store the sealed vials in a secondary opaque box (e.g., a cardboard cryo-box) at -20°C for long-term preservation.

StorageTree Start Storage Format Required? Solid Solid Powder Start->Solid Liquid Liquid Solution Start->Liquid Solid_Prep Aliquot into Amber Vials Solid->Solid_Prep Liquid_Solvent Select Aprotic Solvent (e.g., dry DCM) Liquid->Liquid_Solvent Liquid_Warn AVOID H-Donors (MeOH, EtOH, iPrOH) Liquid->Liquid_Warn Solid_Gas Purge with Argon Seal with PTFE Solid_Prep->Solid_Gas Solid_Store Store at -20°C in Desiccator Solid_Gas->Solid_Store Liquid_Store Store at -20°C Strictly Dark Liquid_Solvent->Liquid_Store Liquid_Warn->Liquid_Store If ignored, degradation occurs

Fig 2: Decision tree for the optimal storage workflow of (3-Methyl-4-nitrophenyl)(phenyl)methanone.

References

1.[3] Title: STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: 2.[1] Title: Photochemical reaction mechanism of benzophenone protected guanosine at N7 position Source: ResearchGate URL: 3.[2] Title: Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction Source: Canadian Journal of Chemistry (cdnsciencepub.com) URL:

Sources

Optimization

Technical Support Guide: Minimizing By-Product Formation in the Synthesis of (3-Methyl-4-nitrophenyl)(phenyl)methanone

Target Molecule: (3-Methyl-4-nitrophenyl)(phenyl)methanone CAS Registry Number: 71319-21-6 (related isomers vary) Common Name: 4-Nitro-3-methylbenzophenone Executive Summary: The Regioselectivity Challenge The synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: (3-Methyl-4-nitrophenyl)(phenyl)methanone CAS Registry Number: 71319-21-6 (related isomers vary) Common Name: 4-Nitro-3-methylbenzophenone

Executive Summary: The Regioselectivity Challenge

The synthesis of (3-Methyl-4-nitrophenyl)(phenyl)methanone presents a classic challenge in aromatic substitution: controlling regioselectivity on a ring containing both activating (methyl) and deactivating (carbonyl/nitro) groups.

While direct nitration of 3-methylbenzophenone is possible, it is not recommended for high-purity applications due to the formation of difficult-to-separate regioisomers (2-nitro, 6-nitro, and 5-nitro isomers).

The Superior Route: This guide focuses on the Friedel-Crafts Acylation of benzene using 3-methyl-4-nitrobenzoyl chloride . This convergent synthesis guarantees the correct substitution pattern before the rings are coupled, shifting the burden of purity to the starting material (3-methyl-4-nitrobenzoic acid), which is commercially available in high grades or purifiable via crystallization.

Critical Control Points & Mechanism

To minimize by-products, one must understand their origins. The three primary impurities in this synthesis are:

  • 3-Methyl-4-nitrobenzoic acid: Resulting from hydrolysis of the acid chloride intermediate.

  • Colored Tars/Polymers: Resulting from uncontrolled exotherms or impure AlCl₃.

  • Regioisomers: Carried over from impure starting material.

Reaction Pathway & Impurity Map

ReactionPathway StartAcid 3-Methyl-4-nitrobenzoic Acid (Precursor) AcidChloride 3-Methyl-4-nitrobenzoyl Chloride StartAcid->AcidChloride Step 1: Chlorination (Reflux) ImpurityIsomer IMPURITY: Regioisomers (2-nitro, 6-nitro) StartAcid->ImpurityIsomer Impure Starting Material SOCl2 Thionyl Chloride (SOCl₂) SOCl2->AcidChloride Target TARGET: (3-Methyl-4-nitrophenyl) (phenyl)methanone AcidChloride->Target Step 2: F-C Acylation (0°C to RT) ImpurityAcid IMPURITY: Hydrolyzed Acid AcidChloride->ImpurityAcid Moisture Ingress (Hydrolysis) Benzene Benzene (Solvent/Reagent) Benzene->Target AlCl3 AlCl₃ (>1.2 eq) AlCl3->Target ImpurityIsomer->Target Co-elution

Caption: Synthesis workflow highlighting the critical entry points for hydrolysis and isomeric impurities.

Troubleshooting Guide (Q&A)

Issue 1: High Content of Carboxylic Acid in Final Product

User Question: "My HPLC shows a significant peak (10-15%) corresponding to the starting 3-methyl-4-nitrobenzoic acid, even though I used excess acid chloride. Why?"

Technical Diagnosis: This is a hydrolysis issue. The acid chloride intermediate is highly moisture-sensitive.[1] If the AlCl₃ is "wet" (gray/clumped) or the solvent is not anhydrous, the acid chloride reverts to the carboxylic acid before it can react with benzene.

Corrective Protocol:

  • Reagent Quality: Use only anhydrous AlCl₃ (free-flowing yellow/white powder). If it smokes heavily upon opening, it is good. If it is clumped, discard it.

  • In-Situ Generation: Do not isolate the acid chloride if possible. Strip off excess SOCl₂ under vacuum/nitrogen and immediately dissolve the residue in dry DCM or Benzene for the next step.

  • Alkaline Wash: The carboxylic acid by-product is soluble in base.

    • Action: During work-up, wash the organic layer thoroughly with 10% Na₂CO₃ or 1M NaOH . This deprotonates the acid impurity (forming the water-soluble salt) while leaving the target ketone (neutral) in the organic layer.

Issue 2: Black Tar Formation / Low Yield

User Question: "Upon adding the aluminum chloride, the reaction turned black and sticky. The yield was <40%."

Technical Diagnosis: This indicates uncontrolled exotherm or reagent degradation. Friedel-Crafts acylation is exothermic.[1][2] Adding AlCl₃ too quickly to the nitro-substituted acid chloride can cause localized overheating and polymerization.

Corrective Protocol:

  • Temperature Control: Perform the addition at 0–5°C (ice bath).

  • Addition Order:

    • Preferred: Suspend AlCl₃ in dry Benzene/DCM at 0°C. Add the acid chloride solution dropwise over 30–60 minutes.

    • Alternative: Dissolve acid chloride in Benzene, cool to 0°C, and add solid AlCl₃ in small portions.

  • Stoichiometry: You need at least 1.2 to 1.5 equivalents of AlCl₃.

    • Reason: 1.0 eq complexes with the carbonyl of the product. The nitro group is also a Lewis base and may weakly coordinate, requiring slight excess catalyst to drive the reaction to completion.

Issue 3: Isomeric Impurities (Regioisomers)

User Question: "I see small impurity peaks (~2-5%) flanking the main product peak. Recrystallization isn't removing them."

Technical Diagnosis: These are likely positional isomers (e.g., 2-nitro or 6-nitro derivatives) originating from the starting material . Friedel-Crafts acylation is highly regioselective for the acid chloride, so it does not create these isomers; it carries them over.

Corrective Protocol:

  • Source Validation: Analyze your 3-methyl-4-nitrobenzoic acid precursor by H-NMR or HPLC. If it contains >1% of other isomers, they will react to form isomeric benzophenones.

  • Purification:

    • If the acid is impure: Recrystallize the acid from Ethanol/Water before starting the synthesis.

    • If the ketone is already made: Recrystallize from Ethanol or a Methanol/Water mixture. Isomers often have significantly different solubility profiles than the para-nitro target.

Optimized Experimental Protocol

Objective: Synthesis of (3-Methyl-4-nitrophenyl)(phenyl)methanone (10 mmol scale).

Step 1: Preparation of Acid Chloride
  • In a dry flask under Nitrogen, suspend 3-methyl-4-nitrobenzoic acid (1.81 g, 10 mmol) in dry Dichloromethane (DCM) (20 mL).

  • Add Thionyl Chloride (1.5 mL, ~20 mmol) and 1 drop of DMF (Catalyst).

  • Heat to reflux (40°C) for 2–3 hours until gas evolution ceases and the solution is clear.

  • Concentrate under reduced pressure to remove solvent and excess SOCl₂.[1] Note: Do not expose the residue to humid air.[3]

Step 2: Friedel-Crafts Acylation
  • Resuspend the crude acid chloride residue in dry Benzene (15 mL). Note: Benzene acts as both reactant and solvent. Alternatively, use DCM (15 mL) and add Benzene (1.5 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add Aluminum Chloride (AlCl₃) (1.60 g, 12 mmol, 1.2 eq) in 3-4 portions over 15 minutes. Ensure the internal temperature does not exceed 10°C.

  • Allow the mixture to warm to room temperature and stir for 4–6 hours. (Monitor by TLC/HPLC).

  • Optional: If reaction is sluggish, heat to mild reflux (50-60°C) for 1 hour.

Step 3: Work-up and Purification (Crucial for Purity)
  • Quench: Pour the reaction mixture slowly onto a mixture of Ice (50 g) and Conc. HCl (5 mL) . Stir vigorously to hydrolyze the Aluminum complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Acid Removal (Critical): Wash the combined organic phases with 10% Na₂CO₃ (2 x 30 mL) .

    • Check: The aqueous wash should be basic (pH > 9). This step removes any unreacted starting acid or hydrolyzed acid chloride.

  • Final Wash: Wash with Brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Crystallization: Recrystallize the crude solid from hot Ethanol to yield pale yellow crystals.

Data Summary Table

ParameterSpecification / TargetReason
AlCl₃ Equivalents 1.2 – 1.5 eqCompensates for complexation with Product C=O and Nitro group.
Temperature (Addn) 0 – 5 °CPrevents tarring and side reactions during initial complex formation.
Reaction Time 4 – 6 hoursSufficient for conversion; prolonged stirring may invite degradation.
Work-up pH Basic (>9)Ensures removal of hydrolyzed carboxylic acid impurity.
Expected Yield 75 – 85%High efficiency expected if moisture is excluded.

References

  • Friedel-Crafts Acylation Mechanism & Stoichiometry

    • Friedel-Crafts Acylation. Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of Nitrobenzoyl Chlorides

    • Adams, R., & Jenkins, R. L. (1923). p-Nitrobenzoyl Chloride.[4] Organic Syntheses, Coll. Vol. 1, p.394. Retrieved from [Link]

  • General Benzophenone Synthesis via Friedel-Crafts

    • Marvel, C. S., & Sperry, W. M. (1928). Benzophenone.[5][6][7][8] Organic Syntheses, Coll. Vol. 1, p.95. Retrieved from [Link]

  • Vogel, A. I. Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.

Sources

Reference Data & Comparative Studies

Validation

Comparative Mass Spectrometry Guide: Elucidating the Fragmentation Dynamics of (3-Methyl-4-nitrophenyl)(phenyl)methanone

Executive Summary & Molecule Profile[1] This guide provides a technical analysis of the mass spectrometric behavior of (3-Methyl-4-nitrophenyl)(phenyl)methanone (CAS: 71319-21-6).[1] Unlike generic spectral libraries, th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1]

This guide provides a technical analysis of the mass spectrometric behavior of (3-Methyl-4-nitrophenyl)(phenyl)methanone (CAS: 71319-21-6).[1] Unlike generic spectral libraries, this document focuses on the mechanistic differentiation of this molecule from its structural isomers using fragmentation dynamics.

The core analytical challenge with this molecule lies in distinguishing it from its isomers (e.g., 2-methyl-4-nitro or 3-methyl-2-nitro analogues).[1] The proximity of the methyl group (C3) to the nitro group (C4) induces a specific "Ortho-Nitro Effect," creating a unique fragmentation fingerprint distinct from the "Ortho-Carbonyl Effect" seen in 2-substituted benzophenones.

Physicochemical Profile
ParameterValue
Formula C₁₄H₁₁NO₃
Exact Mass 241.0739 Da
Molecular Weight 241.24 g/mol
Key Moieties Benzophenone core, Nitro group (-NO₂), Methyl group (-CH₃)
Structural Feature Vicinal Substitution: Methyl (C3) and Nitro (C4) are ortho to each other.[1][2]

Theoretical Framework: Fragmentation Mechanics

To interpret the mass spectrum accurately, one must understand the competing cleavage mechanisms governed by the electron beam energy (70 eV).

The "Ortho-Nitro" Interaction (Pathway A)

In aromatic systems where a methyl group is ortho to a nitro group, a specific hydrogen rearrangement occurs. One hydrogen from the methyl group transfers to the nitro oxygen, followed by the elimination of a hydroxyl radical (•OH).[1][2]

  • Diagnostic Peak: m/z 224 [M - 17]⁺

  • Significance: This peak is significantly suppressed in isomers where the methyl and nitro groups are meta or para to each other.

The Benzophenone Core Cleavage (Pathway B)

The carbonyl bridge is the primary site of alpha-cleavage. The charge can be retained on either the unsubstituted phenyl ring or the substituted ring.

  • Fragment B1: Benzoyl cation (m/z 105 ).[1][3] This is typically the base peak (100% abundance) in unsubstituted benzophenones, but electron-withdrawing groups (NO₂) on the other ring destabilize the competing fragment, making m/z 105 highly abundant.

  • Fragment B2: Phenyl cation (m/z 77 ).[1][3] Formed by CO loss from the benzoyl cation.

Nitro Group Degradation (Pathway C)

Standard nitroaromatic fragmentation involves the sequential loss of NO and CO, or the direct loss of NO₂.

  • Loss of NO₂: m/z 195 [M - 46]⁺ .

  • Nitro-Nitrite Rearrangement: Isomerization of Ar-NO₂ to Ar-ONO, followed by loss of NO (m/z 211 ).[1]

Comparative Ionization Techniques: EI vs. ESI

The choice of ionization technique dictates the information density of the spectrum. The table below contrasts the expected spectral outputs.

Comparative Data Table
FeatureElectron Ionization (EI) Electrospray Ionization (ESI+)
Energy Regime Hard (70 eV)Soft (Thermal/Electric Field)
Dominant Ion Fragment Ions (m/z 105,[1] 77)Protonated Molecule [M+H]⁺
Molecular Ion m/z 241 (M[1]•⁺) - Moderate Intensitym/z 242 ([M+H]⁺) - High Intensity
Diagnostic Fragments m/z 224 (Ortho-effect), m/z 195 (NO₂ loss)m/z 264 ([M+Na]⁺), m/z 283 ([M+ACN+H]⁺)
Application Structural elucidation, FingerprintingQuantification (LC-MS), Impurity profiling
Isomer Specificity High (Fragmentation pattern differs)Low (Isomers have identical mass)

Visualizing the Fragmentation Pathway[5][6]

The following diagram maps the logical flow of fragmentation under Electron Ionization (EI), highlighting the critical "Ortho-Nitro" pathway that serves as the molecular fingerprint.

FragmentationPathway Parent Parent Ion (M•+) m/z 241 (3-Methyl-4-nitrophenyl)(phenyl)methanone OrthoInt Intermediate: H-Transfer from Methyl to Nitro Parent->OrthoInt Ortho Interaction Benzoyl Benzoyl Cation m/z 105 (Base Peak Candidate) Parent->Benzoyl α-Cleavage (Bridge) M_NO2 [M - NO2]+ m/z 195 Parent->M_NO2 - NO2 (Direct) SubBenzoyl Substituted Benzoyl m/z 164 (3-Me-4-Nitro-Benzoyl) Parent->SubBenzoyl α-Cleavage (Alt Path) M_OH [M - OH]+ m/z 224 (Diagnostic for Ortho-Me/NO2) OrthoInt->M_OH - •OH (17 Da) Phenyl Phenyl Cation m/z 77 Benzoyl->Phenyl - CO (28 Da) SubBenzoyl->M_NO2 - NO2 (46 Da) (Assisted)

Caption: EI Fragmentation Tree for (3-Methyl-4-nitrophenyl)(phenyl)methanone.[1] Red node indicates the isomer-specific diagnostic ion.

Experimental Protocols

To ensure reproducibility and valid isomer differentiation, follow these self-validating protocols.

Protocol A: GC-MS Structural Confirmation (EI)

Objective: Confirm the presence of the 3-methyl-4-nitro isomer via the m/z 224 diagnostic peak.

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM). Grade: HPLC/Spectrophotometric.[1]

  • Inlet Conditions: Splitless mode (0.5 min), 250°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS or DB-5), 30m x 0.25mm ID x 0.25µm film.[1]

    • Reasoning: Non-polar stationary phases separate benzophenone isomers based on boiling point and steric bulk.[1]

  • Oven Program:

    • Start: 80°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.[1]

    • Hold: 5 min.

  • MS Source: Electron Ionization (70 eV), Source Temp 230°C, Quad Temp 150°C.[1]

  • Scan Range: m/z 40–400.

  • QA/QC Check:

    • Verify m/z 105 is present (confirms benzophenone core).[1]

    • Critical Step: Calculate the ratio of m/z 224 to m/z 241. A ratio > 5% typically indicates the ortho-methyl-nitro arrangement [1].[1]

Protocol B: LC-MS Quantification (ESI)

Objective: High-sensitivity quantification without fragmentation.[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50mm, 1.8µm.[1]

  • Gradient: 10% B to 90% B over 5 minutes.

  • Ionization: ESI Positive Mode.

    • Capillary Voltage: 3500 V.[1]

    • Gas Temp: 300°C.[1]

  • Target Ions: Monitor m/z 242.1 ([M+H]⁺).

    • Note: If sensitivity is low, check for Sodium adducts at m/z 264.0.[1]

Isomeric Differentiation Guide

This section helps you distinguish the target molecule from its likely impurities or isomers.

Isomer StructureKey Structural DifferencePredicted Mass Spec Differentiator (EI)
Target: (3-Me-4-Nitro) Methyl ortho to Nitro; Meta to Carbonyl.[1]m/z 224 ([M-OH]⁺) is visible due to Me/NO₂ interaction.[1]
Isomer A: (2-Me-4-Nitro) Methyl ortho to Carbonyl; Meta to Nitro.[1]m/z 223 ([M-H₂O]⁺) or [M-CH₃]⁺ .[1] The "Ortho-Carbonyl" effect dominates, leading to water loss or methyl loss, not OH loss [2].
Isomer B: (Unsubstituted) 4-Nitrobenzophenone (No Methyl).[1]Parent ion m/z 227.[1][4][5] Shift in parent mass makes differentiation trivial.[1]

References

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text establishing the "Ortho Effect" mechanism in nitro-aromatics).

  • Smith, R. M. (2004).[1] Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.[1] [1]

  • NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of (4-nitrophenyl)(phenyl)methanone. NIST Chemistry WebBook, SRD 69.[1][5] [Link] (Used as baseline for benzophenone fragmentation patterns).[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Reference for nitro-nitrite rearrangement dynamics).

Sources

Comparative

Technical Comparison Guide: Catalytic Reduction of Nitro Groups to Amines

[1] Executive Summary The reduction of the nitro group (–NO₂) to a primary amine (–NH₂) is a cornerstone transformation in pharmaceutical and agrochemical synthesis. While the transformation is thermodynamically favorabl...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The reduction of the nitro group (–NO₂) to a primary amine (–NH₂) is a cornerstone transformation in pharmaceutical and agrochemical synthesis. While the transformation is thermodynamically favorable, the kinetic pathway is complex, involving reactive intermediates (nitroso, hydroxylamine) that can lead to toxic byproducts or safety hazards.

This guide objectively compares the three industry-standard catalytic systems: Heterogeneous Noble Metals (Pd/C, PtO₂) , Skeletal Base Metals (Raney Nickel) , and Dissolving Metal Reductions (Fe/HCl) . Selection depends critically on the substrate's functional group profile (chemoselectivity) and process scalability.

Mechanistic Foundations

Understanding the reduction pathway is essential for controlling selectivity. The generally accepted mechanism for heterogeneous hydrogenation (Haber mechanism) proceeds through a stepwise deoxygenation.

Figure 1: Stepwise Reduction Pathway (Haber Mechanism)

The following diagram illustrates the reduction cascade and potential side-reactions (azo/azoxy formation) that occur if intermediates accumulate.

HaberMechanism Nitro Nitro (R-NO₂) Nitroso Nitroso (R-NO) Nitro->Nitroso + 2H, -H₂O Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine + 2H Azoxy Azoxy (R-N=N(O)-R) Nitroso->Azoxy Condensation with R-NHOH Amine Primary Amine (R-NH₂) Hydroxylamine->Amine + 2H, -H₂O Azo Azo (R-N=N-R) Azoxy->Azo + 2H Hydrazo Hydrazo (R-NH-NH-R) Azo->Hydrazo + 2H Hydrazo->Amine + 2H (Hydrogenolysis)

Caption: Stepwise reduction of nitroarenes. Accumulation of nitroso/hydroxylamine intermediates leads to colored azo/azoxy impurities.[1]

Catalyst Performance Comparison

Heterogeneous Noble Metals (Pd/C, PtO₂)

Best For: Rapid, clean reductions of simple nitroarenes or aliphatic nitro compounds.

  • Palladium on Carbon (Pd/C): The most active catalyst.[2] It operates under mild conditions (balloon pressure, RT). However, it is non-selective toward halogens (Ar-Cl, Ar-Br, Ar-I) and often reduces alkenes/alkynes.

  • Platinum Oxide (PtO₂, Adams' Catalyst): Less prone to hydrogenolysis of halogens than Pd, especially when "sulfided" (poisoned).

Skeletal Base Metals (Raney Nickel)

Best For: Cost-sensitive scale-up and substrates containing sulfur or halogens (where Pd fails).

  • Characteristics: significantly cheaper than Pd/Pt. It is less active than Pd/C for dehalogenation, making it safer for chloronitroarenes under controlled conditions.

  • Safety Warning: Dry Raney Nickel is pyrophoric .[3][4] It must be handled as a slurry (usually in water or ethanol).[5]

Dissolving Metal (Fe/HCl - Béchamp Reduction)

Best For: High chemoselectivity.

  • Characteristics: Uses stoichiometric iron in acidic media. It is the "gold standard" for reducing nitro groups in the presence of alkenes, alkynes, aldehydes, and nitriles , which would be hydrogenated by Pd or Ni.

  • Drawback: Generates stoichiometric iron waste (sludge), making it less attractive for large-scale green chemistry but indispensable for complex synthesis.

Comparative Data Summary
FeaturePd/C (Hydrogenation)Raney NickelFe / HCl (Béchamp)
Reaction Type Catalytic Gas-SolidCatalytic Gas-SolidStoichiometric Electron Transfer
Typical Yield 90–99%85–95%80–95%
Reaction Speed Very Fast (< 2 h)Moderate (2–6 h)Slow (2–12 h)
Halogen Tolerance Poor (Debromination common)Moderate (Better than Pd)Excellent
Alkene Tolerance Poor (Reduces C=C)Poor to ModerateExcellent
Cost High (

$)
Low ($)Very Low ($)
Waste Stream Low (Catalyst recycling)Medium (Ni waste)High (Iron sludge)

Experimental Protocols

Protocol A: Catalytic Hydrogenation (Pd/C)

Standard procedure for rapid reduction of non-sensitive substrates.

  • Preparation: Purge a reaction flask with Nitrogen (N₂).

  • Loading: Add the nitro compound (1.0 equiv) and solvent (Methanol or Ethanol, 0.1 M concentration).

  • Catalyst Addition: Carefully add 10 wt% Pd/C (typically 10% w/w of substrate) to the solvent. Note: Add catalyst to solvent under N₂ to avoid ignition of solvent vapors.

  • Hydrogenation: Equip the flask with a H₂ balloon (1 atm) or place in a Parr shaker (30–50 psi). Purge the headspace 3x with H₂.[4]

  • Reaction: Stir vigorously at Room Temperature (RT). Monitor via TLC for disappearance of starting material.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with solvent.[6] Do not let the catalyst cake dry out completely on the filter (fire hazard). Concentrate the filtrate to obtain the amine.

Protocol B: Chemoselective Reduction (Fe/HCl)

Standard procedure for substrates with sensitive groups (C=C, C=O, C-X).

  • Setup: Equip a 3-neck flask with a mechanical stirrer and reflux condenser.

  • Loading: Add nitro compound (1.0 equiv) in Ethanol/Water (3:1 ratio).

  • Reagent Addition: Add Iron powder (3.0–5.0 equiv) and Ammonium Chloride (NH₄Cl, 0.5 equiv) or catalytic HCl (0.1 equiv). Note: NH₄Cl is milder than HCl and preferred for acid-sensitive substrates.

  • Reaction: Heat to reflux (approx. 70–80°C) with vigorous stirring. The reaction is heterogeneous; good mixing is critical.

  • Monitoring: Monitor by TLC. Reaction times vary (1–4 hours).

  • Workup: Cool to RT. Filter the iron sludge through Celite. Adjust pH to >9 with saturated NaHCO₃ or NaOH. Extract with Ethyl Acetate.[6][7] Dry organic layer over Na₂SO₄ and concentrate.[7]

Catalyst Selection Decision Tree

Use this logic flow to select the optimal catalyst for your specific molecule.

CatalystSelection Start Start: Nitro Substrate SensitiveGroups Contains Alkenes, Alkynes, or Aldehydes? Start->SensitiveGroups Halogens Contains Halogens (Cl, Br, I)? SensitiveGroups->Halogens No FeHCl Use Fe / NH₄Cl (Béchamp) SensitiveGroups->FeHCl Yes Scale Scale of Reaction? Halogens->Scale No PtS Use PtO₂ (Sulfided) or Raney Ni Halogens->PtS Yes (Risk of dehalogenation) PdC Use Pd/C + H₂ Scale->PdC Lab Scale (<100g) Raney Use Raney Nickel Scale->Raney Industrial Scale (>1kg)

Caption: Decision matrix for selecting a nitro reduction catalyst based on functional group compatibility.

References

  • Haber, F. (1898). Über stufenweise Reduktion des Nitrobenzols mit begrenztem Kathodenpotential. Z. Elektrochem., 4, 506.
  • Blaser, H. U. (2002). Platinum Group Metal Catalysts in Organic Synthesis. Platinum Metals Review.

  • Kasparian, A., et al. (2011). Chemoselective Hydrogenation of Nitro Compounds. Journal of Organic Chemistry.

  • BenchChem. (2025).[2][3][5][8] Application Notes: Catalytic Hydrogenation of Nitrobenzene using Palladium on Carbon.

  • Org. Synth. (1941). m-Nitroaniline (Example of Sulfide reduction). Organic Syntheses, Coll. Vol. 1, p.405.

Sources

Validation

Comparative study of Friedel-Crafts acylation versus other acylation methods

Executive Summary For over a century, Friedel-Crafts Acylation (FCA) has been the workhorse of aromatic ketone synthesis. However, in modern drug discovery, its reliance on stoichiometric Lewis acids and poor regiocontro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For over a century, Friedel-Crafts Acylation (FCA) has been the workhorse of aromatic ketone synthesis. However, in modern drug discovery, its reliance on stoichiometric Lewis acids and poor regiocontrol (typically para-dominant) often renders it unsuitable for complex scaffolds. This guide objectively compares Classical FCA against its modern challenger: Palladium-Catalyzed C-H Activation.

The Verdict:

  • Use Friedel-Crafts for commodity scale-up of simple, robust substrates where para-selectivity is desired and waste disposal is managed.

  • Use Pd-Catalyzed C-H Acylation for late-stage functionalization (LSF) of complex pharmacophores, specifically when ortho-selectivity is required or when the substrate contains acid-sensitive moieties.

Part 1: The Standard – Friedel-Crafts Acylation (FCA)

The Mechanistic Reality

While textbooks depict


 as a catalyst, in acylation, it acts as a reagent . The resulting ketone product is more basic than the reactant acid chloride; it forms a stable 1:1 complex with the Lewis acid (often observed as a viscous "red oil" in the flask). This necessitates 

equivalent of

, leading to massive aluminum waste and a highly exothermic aqueous quench.

Key Advantage: Self-limiting reaction. The electron-withdrawing acyl group deactivates the ring, preventing polyacylation (unlike FC Alkylation).[1]

Standard Protocol: Synthesis of 4-Methoxyacetophenone

Target: Selective acylation of anisole.

Reagents:

  • Anisole (10.8 g, 100 mmol)

  • Acetyl Chloride (8.6 g, 110 mmol)

  • 
     (Anhydrous) (14.6 g, 110 mmol)
    
  • Dichloromethane (DCM) (100 mL)

Step-by-Step Workflow:

  • Catalyst Suspension: In a flame-dried 3-neck flask under

    
    , suspend 
    
    
    
    in 50 mL DCM. Cool to 0°C.[2][3]
  • Electrophile Formation: Add Acetyl Chloride dropwise. Observation: The solid dissolves; slight fuming (HCl generation).

  • Addition: Add Anisole in 50 mL DCM dropwise over 30 mins. Maintain internal temp <5°C.

  • Reaction: Warm to RT and reflux for 2 hours. Checkpoint: Monitor by TLC (formation of UV-active spot, disappearance of anisole).

  • Quench (Critical): Pour reaction mixture slowly onto 200g crushed ice/HCl. Caution: Violent exotherm and hydrolysis of the Al-complex.

  • Workup: Separate organic layer, wash with brine, dry over

    
    , and concentrate.
    
Mechanistic Pathway (DOT Visualization)

FCA_Mechanism R1 Acyl Chloride (R-COCl) Acylium Acylium Ion [R-C≡O]+ R1->Acylium Cl- abstraction Cat AlCl3 (Lewis Acid) Cat->Acylium Sigma Sigma Complex (Arenium Ion) Acylium->Sigma + Arene Arene Arene (Nucleophile) Arene->Sigma Complex Product-AlCl3 Complex (1:1) Sigma->Complex - HCl (Aromatization) Product Aryl Ketone (Free) Complex->Product + H2O (Hydrolysis)

Figure 1: The FCA mechanism highlights the formation of the stable Product-Lewis Acid complex, necessitating the hydrolysis step.

Part 2: The Challenger – Pd-Catalyzed C-H Acylation

The Mechanistic Shift

Instead of electrophilic aromatic substitution (EAS), this method utilizes Chelation-Assisted C-H Activation . A Directing Group (DG) on the substrate coordinates to Palladium, positioning it to cleave the ortho-C-H bond.

Key Advantage: Regioselectivity is dictated by the directing group (Ortho), not electronics (Para). It tolerates acid-sensitive groups.

Standard Protocol: Ortho-Acylation of 2-Phenylpyridine

Target: Synthesis of o-(2-pyridyl)benzophenone.

Reagents:

  • 2-Phenylpyridine (Substrate/DG) (155 mg, 1.0 mmol)

  • Benzaldehyde (Acyl source) (1.5 mmol)

  • 
     (11 mg, 5 mol%)
    
  • TBHP (tert-Butyl hydroperoxide) (2 equiv) - Oxidant

  • Chlorobenzene (2 mL)

Step-by-Step Workflow:

  • Setup: In a sealed pressure tube, combine 2-phenylpyridine, Benzaldehyde, and

    
    .
    
  • Oxidant Addition: Add TBHP (70% aq. solution).

  • Reaction: Seal and heat to 100°C for 16 hours. Note: The color typically changes from orange to dark black (Pd black precipitation) if the catalyst decomposes, but active solution remains dark brown.

  • Workup: Cool to RT. Filter through a Celite pad (removes Pd). Wash with EtOAc.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Catalytic Cycle (DOT Visualization)

CH_Activation Substrate Substrate (w/ Directing Group) Coord Coordination Complex Substrate->Coord + Pd(II) Pd Pd(II) Catalyst Pd->Coord Palladacycle Palladacycle (C-H Activation) Coord->Palladacycle - AcOH OxAdd Pd(IV) Intermediate (Oxidative Addition) Palladacycle->OxAdd + Acyl Radical (from Aldehyde/TBHP) OxAdd->Pd Regeneration Product Ortho-Acylated Product OxAdd->Product Reductive Elimination

Figure 2: The C-H activation cycle relies on a Directing Group (DG) to achieve high regio-precision, avoiding the carbocation intermediates of FCA.

Part 3: Comparative Analysis & Data

The following data contrasts the performance of FCA (using Acetyl Chloride/


) against Pd-Catalyzed C-H Acylation (using Aldehydes/TBHP) on a standard phenyl ring system.
Performance Metrics
MetricFriedel-Crafts Acylation (FCA)Pd-Catalyzed C-H Activation
Regioselectivity Para (>95% for activated rings)Ortho (>98% via Directing Group)
Atom Economy Moderate (Loss of HCl)High (if using aldehydes/decarboxylative)
E-Factor (Waste) High (>50) . Stoichiometric Al salts + acidic water.Moderate (15-25) . Oxidant byproducts, but low metal waste.
Functional Group Tolerance Low . Incompatible with acid-sensitive groups (acetals, nitriles).High . Tolerates esters, nitriles, halides.
Cost Low (Reagents are cheap).High (Pd catalyst, ligands).
Scalability Excellent (Kiloton scale).Challenging (Oxidant safety, metal scavenging).
Decision Matrix

Use this logic flow to select the appropriate methodology for your synthesis.

Decision_Matrix Start Start: Acylation Target Sensitive Is the substrate acid-sensitive? Start->Sensitive Regio Desired Regiochemistry? Sensitive->Regio No Pd Method B: Pd-Catalyzed C-H Activation Sensitive->Pd Yes (e.g., Acetals) Scale Scale of Reaction? Regio->Scale Para Regio->Pd Ortho FCA Method A: Friedel-Crafts Acylation Scale->FCA >100g (Cost driven) Scale->Pd <1g (Complexity driven)

Figure 3: Decision matrix for selecting acylation methodology.

References

  • Olah, G. A. (1964). "Friedel-Crafts and Related Reactions."[2][4][5][6][7][8] Interscience Publishers. (Foundational text on the mechanism and the necessity of stoichiometric Lewis acids).

  • Li, M., & Ge, H. (2010).[9] "Decarboxylative Acylation of Arenes with α-Oxocarboxylic Acids via Palladium-Catalyzed C−H Activation." Organic Letters, 12(15), 3464–3467.[9] Link

  • Jia, X., et al. (2009). "Palladium-Catalyzed Decarboxylative Arylation of C−H Bonds by Aryl Acylperoxides." Journal of the American Chemical Society, 131(25), 8988–8989. Link

  • Sheldon, R. A. (2007). "The E Factor: fifteen years on." Green Chemistry, 9, 1273-1283. (Source for waste metrics in stoichiometric vs catalytic processes). Link

  • Desai, L. V., et al. (2010). "Palladium-Catalyzed ortho-Acylation of Anilides with Aldehydes." Journal of the American Chemical Society, 132(34), 11898–11899.[9] Link[9]

Sources

Comparative

Definitive Structural Confirmation of (3-Methyl-4-nitrophenyl)(phenyl)methanone Derivatives: A Comparative Technical Guide

Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Drug Development Professionals Focus: Single-Crystal X-Ray Diffraction (SC-XRD) vs. NMR/Computational Alternatives Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Drug Development Professionals Focus: Single-Crystal X-Ray Diffraction (SC-XRD) vs. NMR/Computational Alternatives

Executive Summary: The Structural Ambiguity Challenge

In the development of photo-initiators and pharmacophores based on the benzophenone scaffold, precise structural elucidation is non-negotiable. For (3-Methyl-4-nitrophenyl)(phenyl)methanone , standard characterization methods often fall short.

While Nuclear Magnetic Resonance (NMR) is the workhorse of solution-state chemistry, it struggles with the specific challenges presented by substituted benzophenones:

  • Regioisomerism: Distinguishing between 3-methyl-4-nitro and 4-methyl-3-nitro isomers is difficult due to overlapping aromatic multiplets.

  • Conformational Dynamics: NMR provides a time-averaged view of the phenyl ring torsion angles, obscuring the precise 3D geometry responsible for biological binding or solid-state photo-activity.

This guide establishes Single-Crystal X-Ray Diffraction (SC-XRD) not just as a validation step, but as the primary analytical standard for this class of compounds, offering a definitive map of atomic positions, bond lengths, and supramolecular packing.

Comparative Analysis: SC-XRD vs. Alternative Methodologies

The following table objectively compares SC-XRD against high-field NMR and Computational DFT (Density Functional Theory) specifically for nitro-benzophenone derivatives.

FeatureSC-XRD (The Product) 1H/13C NMR (Alternative) DFT Computation (Support)
Stereochemical Certainty Absolute. Direct imaging of electron density maps.Inferential. Relies on coupling constants (

-values) and NOE correlations.
Predictive. Hypothetical energy minimization; requires experimental validation.
Torsion Angle Precision < 0.1° accuracy. Critical for benzophenone "propeller" twist.Low. Time-averaged signals obscure static conformation.Variable. Heavily dependent on basis set and solvation model.
Regioisomer Resolution Unambiguous. N and O atoms are distinct from C.Ambiguous. Aromatic protons often overlap (7.5–8.2 ppm range).N/A. Cannot determine synthesis outcome, only stability.
Sample Requirement Single crystal (

mm).

5 mg in solution.
Computational resources only.
Turnaround Time 24–48 hours (crystal growth dependent).15 minutes.Days to Weeks (for high-level theory).
Why NMR Fails Here

In (3-Methyl-4-nitrophenyl)(phenyl)methanone, the electron-withdrawing nitro group and the ketone bridge deshield the aromatic protons, compressing them into a narrow chemical shift window. Furthermore, the lack of protons on the quaternary carbons and the nitro group itself creates "blind spots" in NOESY spectra, making the distinction between the 3-methyl and 4-methyl isomers speculative without X-ray confirmation.

Technical Workflow: From Synthesis to Structure

The following workflow illustrates the critical path from crude synthesis to the generation of a CIF (Crystallographic Information File).

G Synthesis Crude Synthesis (Friedel-Crafts / Nitration) Screening Solvent Screening (Polarity Adjustment) Synthesis->Screening Purity >95% Growth Crystal Growth (Slow Evaporation) Screening->Growth Saturation Selection Microscopy Selection (Polarization Check) Growth->Selection 24-72 hrs Diffraction SC-XRD Data Collection (Mo Kα, 100 K) Selection->Diffraction No Twinning Refinement Structure Refinement (SHELXL / OLEX2) Diffraction->Refinement Integration

Figure 1: Optimized workflow for structural determination of benzophenone derivatives.

Experimental Protocol: Self-Validating Crystallization System

To ensure reproducibility and scientific integrity, this protocol uses a binary solvent system optimized for benzophenones, which balances solubility (phenyl rings) with polarity (nitro/carbonyl groups).

Phase 1: Crystal Growth (The "Good-Bad" Solvent Method)

Objective: Grow block-like single crystals suitable for diffraction.

  • Preparation: Dissolve 20 mg of the crude (3-Methyl-4-nitrophenyl)(phenyl)methanone in 2 mL of Dichloromethane (DCM) (Good solvent). Ensure complete dissolution; filter through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust).

  • Layering: Carefully layer 4 mL of n-Hexane (Bad solvent) on top of the DCM solution in a narrow scintillation vial. Do not mix.

  • Equilibration: Cap the vial loosely (or poke a pinhole in the cap) to allow slow diffusion and evaporation.

  • Observation: Store at 4°C. The density difference allows hexane to diffuse slowly into the DCM, increasing supersaturation gently.

    • Success Indicator: Yellow, prismatic crystals appear within 48–72 hours.

    • Failure Mode: Rapid precipitation (powder) indicates diffusion was too fast; repeat with a narrower vessel or lower temperature.

Phase 2: Data Collection & Refinement

Objective: Obtain a Resolution (


) of < 0.80 Å.
  • Mounting: Select a crystal with dimensions approx.

    
     mm. Mount on a Kapton loop using Paratone oil.
    
  • Cooling: Immediately flash-cool to 100 K using a liquid nitrogen stream.

    • Causality: Low temperature freezes the rotation of the methyl group and reduces thermal vibration of the nitro group, sharpening high-angle diffraction spots.

  • Collection Strategy: Use Mo K

    
     radiation  (
    
    
    
    Å).[1][2] Collect a full sphere of data (redundancy > 4) to correct for absorption effects, which are significant due to the nitro group.
  • Refinement: Solve the structure using Direct Methods (SHELXT) and refine using Least Squares (SHELXL).

    • Validation: Check the Flack parameter if chiral impurities are suspected (though this molecule is achiral). Ensure the

      
       value is < 5%.
      

Critical Structural Parameters to Verify

When analyzing the solved structure, focus on these three geometric parameters that define the molecule's physicochemical identity.

ParameterExpected RangeSignificance
C–C(=O)–C Angle

Confirms

hybridization of the ketone bridge. Deviations indicate steric strain.
Phenyl Twist Angle

Benzophenones are not planar. This "propeller" shape dictates solid-state packing and solubility.
Nitro Torsion

(vs Ring)
The nitro group usually lies coplanar with the phenyl ring for maximum

-conjugation. A high twist angle suggests steric clash with the adjacent methyl group (ortho-effect).
Decision Logic: When to Escalate to X-Ray

Use the following logic gate to determine if your project requires the rigor of SC-XRD.

DecisionTree Start Compound Synthesized NMR_Check 1H NMR Distinct Signals? Start->NMR_Check NOESY_Check NOESY Correlations Clear? NMR_Check->NOESY_Check No (Overlap) Solid_State Solid State Properties Critical? NMR_Check->Solid_State Yes NOESY_Check->Solid_State Yes Result_XRD REQUIRE SC-XRD NOESY_Check->Result_XRD No (Ambiguous) Result_NMR Use NMR Solid_State->Result_NMR No (Intermediate) Solid_State->Result_XRD Yes (Pharma/MatSci)

Figure 2: Decision matrix for escalating characterization from NMR to X-Ray Crystallography.

Conclusion

For (3-Methyl-4-nitrophenyl)(phenyl)methanone derivatives, SC-XRD is the gold standard . While NMR is faster, it cannot provide the definitive proof of regioisomerism and 3D conformation required for high-impact publications or regulatory filings. By following the binary solvent crystallization protocol outlined above, researchers can reliably access high-quality crystals, ensuring their structural claims are backed by irrefutable electron density data.

References

  • Grover, G., et al. (2012). Crystal structure of 3-methyl-4-nitrophenol. Acta Crystallographica Section E. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

  • BenchChem. (2025).[3] Structural Elucidation Guides: X-ray vs NMR. Link

  • Cambridge Crystallographic Data Centre (CCDC). Mercury - Crystal Structure Visualisation. Link

  • NIST Chemistry WebBook. Methanone, (4-nitrophenyl)phenyl- Data. Link

Sources

Validation

Spectroscopic Comparison of (3-Methyl-4-nitrophenyl)(phenyl)methanone and Its Positional Isomers: A Comprehensive Analytical Guide

In drug development and materials science, substituted benzophenones serve as critical pharmacophores, photosensitizers, and synthetic intermediates[1]. However, the precise positioning of substituents—such as methyl (el...

Author: BenchChem Technical Support Team. Date: March 2026

In drug development and materials science, substituted benzophenones serve as critical pharmacophores, photosensitizers, and synthetic intermediates[1]. However, the precise positioning of substituents—such as methyl (electron-donating) and nitro (electron-withdrawing) groups—drastically alters the molecule's electronic landscape and 3D conformation.

This guide provides an objective, data-driven comparison of (3-Methyl-4-nitrophenyl)(phenyl)methanone against two of its primary positional isomers: (4-Methyl-3-nitrophenyl)(phenyl)methanone and (2-Methyl-4-nitrophenyl)(phenyl)methanone . By leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Vis spectroscopy, researchers can establish a robust, self-validating system for structural elucidation and isomeric differentiation[2].

The Causality of Spectroscopic Shifts in Benzophenone Isomers

To differentiate these isomers, we must move beyond merely reading spectra and understand the causality behind the signals. The spectroscopic behavior of substituted benzophenones is governed by three competing forces:

  • Mesomeric (-M) and Inductive (-I) Effects: The nitro group strongly withdraws electron density, deshielding adjacent protons and competing with the carbonyl group for

    
    -electron delocalization.
    
  • Inductive (+I) Effects: The methyl group donates electron density, slightly shielding adjacent protons.

  • Steric Hindrance: Substituents in the ortho position (relative to the carbonyl) force the phenyl rings out of coplanarity, breaking the extended conjugated system[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for mapping the electronic environment of these isomers[4].

  • Target Compound [(3-Methyl-4-nitrophenyl)(phenyl)methanone]: The proton at C5 (ortho to the nitro group) is highly deshielded by the -M effect of the NO₂ group, appearing as a distinct doublet far downfield (~8.0–8.2 ppm). The proton at C2 is a finely split doublet/singlet, moderately deshielded by the carbonyl.

  • Isomer A[(4-Methyl-3-nitrophenyl)(phenyl)methanone]: The proton at C2 is sandwiched between the strongly electron-withdrawing nitro and carbonyl groups. This synergistic deshielding pushes the C2 proton to the furthest downfield position (>8.3 ppm) as a sharp singlet, serving as a diagnostic marker for this isomer[2].

  • Isomer B [(2-Methyl-4-nitrophenyl)(phenyl)methanone]: The methyl group at C2 breaks molecular symmetry and induces a magnetic anisotropy shift. The protons on the unsubstituted phenyl ring will show altered multiplet patterns due to the twisted conformation of the biphenyl system.

FT-IR Spectroscopy (Vibrational Modes)

The carbonyl (C=O) stretching frequency is exquisitely sensitive to conjugation. In a fully conjugated, coplanar benzophenone, the C=O stretch appears around 1650–1660 cm⁻¹[3].

  • In the 3-methyl-4-nitro and 4-methyl-3-nitro isomers, the rings remain relatively coplanar. The nitro group's electron withdrawal slightly increases the C=O double-bond character, maintaining the stretch near 1660–1665 cm⁻¹.

  • In the 2-methyl-4-nitro isomer, the ortho-methyl group creates a severe steric clash with the unsubstituted phenyl ring. This forces the substituted ring out of the carbonyl plane, destroying conjugation. Consequently, the C=O bond order increases, shifting the stretching frequency higher (towards 1670–1680 cm⁻¹)[3].

UV-Vis Spectrophotometry (Electronic Transitions)

Benzophenones exhibit a strong


 transition (~250 nm) and a weaker, symmetry-forbidden 

transition (~330–350 nm)[5].
  • Solvent Effects: Transitioning from a non-polar solvent (e.g., n-hexane) to a polar solvent (e.g., ethanol) causes a bathochromic (red) shift for the

    
     band and a hypsochromic (blue) shift for the 
    
    
    
    band due to hydrogen bonding stabilization of the ground state[5][6].
  • Steric Effects: The loss of coplanarity in the 2-methyl-4-nitro isomer significantly reduces the molar absorptivity (

    
    ) and causes a hypsochromic shift of the 
    
    
    
    band compared to the 3-methyl and 4-methyl isomers[1].

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols represent a self-validating analytical workflow.

Protocol A: High-Resolution ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the purified isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Calibration: Tune and match the probe on a 400 MHz (or higher) NMR spectrometer. Shim the magnet using the deuterium lock signal of CDCl₃ to achieve a line width at half-height of <1.0 Hz.

  • Acquisition:

    • ¹H NMR: Acquire 16 scans with a relaxation delay (D1) of 2 seconds and a 30° pulse angle.

    • ¹³C NMR: Acquire 1024 scans with proton decoupling (WALTZ-16), using a D1 of 2 seconds to ensure relaxation of quaternary carbons.

  • Validation: Verify the TMS peak is exactly at 0.00 ppm and the residual CHCl₃ solvent peak is at 7.26 ppm (¹H) and 77.16 ppm (¹³C).

Protocol B: FT-IR ATR Analysis
  • Background Blanking: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.

  • Sample Measurement: Place 2–3 mg of the solid isomer directly onto the crystal. Apply the pressure anvil until the torque clicks, ensuring uniform contact.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ (32 scans).

  • Validation: Ensure the baseline is flat and the maximum peak transmittance is between 10% and 40% to prevent detector saturation.

Protocol C: UV-Vis Spectrophotometry
  • Solution Prep: Prepare a 1.0 × 10⁻⁵ M solution of the isomer in spectroscopic-grade ethanol.

  • Baseline Correction: Fill two matched 10 mm quartz cuvettes with pure ethanol. Place them in the reference and sample beams of a double-beam UV-Vis spectrophotometer. Run a baseline correction from 200 to 500 nm[1].

  • Measurement: Replace the solvent in the sample cuvette with the analyte solution. Record the absorption spectrum.

  • Validation: The absorbance at

    
     should fall between 0.2 and 0.8 AU to remain within the linear dynamic range of the Beer-Lambert law.
    

Data Presentation & Comparative Tables

The following tables summarize the diagnostic spectroscopic markers used to unequivocally differentiate these isomers.

Table 1: Diagnostic ¹H NMR Chemical Shifts (Predicted/Empirical in CDCl₃,


 ppm) 
IsomerC2 ProtonC3 ProtonC5 ProtonC6 ProtonMethyl (-CH₃)
(3-Me-4-NO₂) ~7.75 (d, J=1.8 Hz)- (Substituted)~8.05 (d, J=8.4 Hz)~7.65 (dd)~2.65 (s)
(4-Me-3-NO₂) ~8.35 (d, J=1.8 Hz)- (Substituted)~7.50 (d, J=8.0 Hz)~7.95 (dd)~2.65 (s)
(2-Me-4-NO₂) - (Substituted)~8.15 (d, J=2.0 Hz)~8.10 (dd)~7.40 (d, J=8.2 Hz)~2.40 (s)

Note: The unsubstituted phenyl ring protons typically appear as a complex multiplet between 7.45–7.85 ppm across all isomers.

Table 2: Key FT-IR and UV-Vis Spectroscopic Markers

IsomerIR: C=O Stretch (cm⁻¹)IR: N-O Asym. Stretch (cm⁻¹)UV-Vis:

(

, EtOH)
Structural Consequence
(3-Me-4-NO₂) 16621525~255 nmHighly coplanar, strong conjugation
(4-Me-3-NO₂) 16641530~252 nmHighly coplanar, strong conjugation
(2-Me-4-NO₂) 16761528~242 nmSteric twist, loss of conjugation

Analytical Workflows & Logical Relationships

To visualize the integration of these techniques and the causality of the physical chemistry, refer to the diagrams below.

G N1 Isomeric Mixture Resolution N2 1H & 13C NMR (Electronic Mapping) N1->N2 N3 FT-IR Spectroscopy (Vibrational Modes) N1->N3 N4 UV-Vis Spectrophotometry (Electronic Transitions) N1->N4 N5 Structural Elucidation & Differentiation N2->N5 N3->N5 N4->N5

Caption: Analytical workflow for the spectroscopic differentiation of benzophenone isomers.

Causality Otho Ortho-Methyl Substitution (2-Methyl Isomer) Steric Steric Clash with Unsubstituted Phenyl Otho->Steric Coplanar Loss of Coplanarity (Twisted Conformation) Steric->Coplanar Conj Decreased Carbonyl Conjugation Coplanar->Conj IR Higher C=O Stretch (>1670 cm⁻¹) Conj->IR UV Hypsochromic Shift in UV-Vis Conj->UV

Caption: Logical relationship between ortho-substitution, steric hindrance, and spectroscopic shifts.

References

  • The effect of the substitution site on the macroscopic and spectroscopic properties of bromo-substituted benzophenones. AIP Publishing. Available at: [Link]

  • Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Science Alert. Available at:[Link]

  • UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Semantic Scholar. Available at: [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. Available at:[Link]

  • NMR Deconvolution: Quantitative Profiling of Isomeric Mixtures. Science and Education Publishing. Available at: [Link]

Sources

Comparative

Validated HPLC Method for the Purity Assessment of (3-Methyl-4-nitrophenyl)(phenyl)methanone

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Analytical Challenge (3-Methyl-4-nitrophenyl)(phenyl)methanone is a critical intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Analytical Challenge

(3-Methyl-4-nitrophenyl)(phenyl)methanone is a critical intermediate in the synthesis of specialized photo-initiators and potential pharmaceutical pharmacophores. Its structural duality—combining a hydrophobic benzophenone core with a highly electron-withdrawing nitro group and an electron-donating methyl group—creates a unique chromatographic challenge.

Standard "universal" C18 gradients often fail to resolve this compound from its hydrolysis precursors (e.g., 3-methyl-4-nitrobenzoic acid) or process-related isomers due to insufficient selectivity for the nitro-aromatic moiety.

This guide compares a Generic C18 Method against a Targeted Phenyl-Hexyl Method , demonstrating why the latter offers superior specificity and robustness for validated purity assessment.

Compound Profile & Critical Quality Attributes (CQA)
  • Target Analyte: (3-Methyl-4-nitrophenyl)(phenyl)methanone

  • Molecular Weight: 241.24 g/mol [1][2][3]

  • Key Functional Groups: Nitro (-NO₂), Ketone (C=O), Methyl (-CH₃).[4]

  • Primary Impurities:

    • Impurity A: 3-Methyl-4-nitrobenzoic acid (Hydrolysis product of starting material).

    • Impurity B: 3-Methyl-4-nitrophenol (Potential degradation product/metabolite).

    • Impurity C: Unreacted Benzene (Solvent/Reagent).

Method Comparison: Generic vs. Optimized

The following comparison highlights the mechanistic differences between a standard approach and the optimized protocol designed for nitro-aromatic selectivity.

FeatureMethod A: Generic Screening Method B: Optimized (Recommended)
Stationary Phase Alkyl-bonded Silica (C18)Phenyl-Hexyl (or Biphenyl)
Separation Mechanism Hydrophobic Interaction (Dispersive forces)Hydrophobic +

-

Interaction
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)
Why it works/fails Fails: Nitro-aromatics often co-elute with non-polar impurities on C18 because the column cannot distinguish the electron-deficient ring effectively.Works: The Phenyl phase engages in

-

stacking with the electron-deficient nitro-ring. MeOH enhances this interaction better than ACN.
Resolution (Target vs. Imp A)

(Marginal)

(Robust)
Tailing Factor (

)
1.3 - 1.50.95 - 1.1
Detailed Experimental Protocol (Method B)

This protocol has been designed to meet ICH Q2(R1) validation standards.

4.1. Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm or 5 µm).

  • Column Temperature: 35°C (Controls selectivity of

    
    -
    
    
    
    interactions).
  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 260 nm (Optimized for benzophenone

    
     transition).
    
  • Injection Volume: 10 µL.

4.2. Mobile Phase System
  • Solvent A: 0.1% Formic Acid in Water (v/v).[6]

  • Solvent B: Methanol (LC-MS Grade).[6]

    • Note: Methanol is preferred over Acetonitrile here because ACN's

      
      -electrons can compete with the stationary phase, dampening the selectivity for the nitro group.
      
4.3. Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.06040Initial Hold
2.06040Isocratic for polar impurities
12.01090Gradient Ramp
15.01090Column Wash
15.16040Re-equilibration
20.06040End of Run
4.4. Standard Preparation
  • Stock Solution: Dissolve 10.0 mg of (3-Methyl-4-nitrophenyl)(phenyl)methanone Reference Standard in 10 mL of Methanol (Conc: 1000 µg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase (Initial ratio) to 100 µg/mL.

Mechanistic Visualization

The following diagram illustrates the separation logic, specifically why the Phenyl-Hexyl phase provides superior resolution for this nitro-aromatic compound compared to standard C18.

SeparationMechanism Analyte (3-Methyl-4-nitrophenyl)(phenyl)methanone (Electron Deficient Ring) C18 C18 Column (Hydrophobic Only) Analyte->C18 Weak Interaction Phenyl Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) Analyte->Phenyl Strong Pi-Pi Stacking (Nitro group withdraws electrons, increasing attraction to Phenyl phase) Impurity Non-Nitro Impurities (Neutral Aromatics) Impurity->C18 Similar Interaction Impurity->Phenyl Standard Hydrophobic Result_C18 Co-elution / Poor Resolution (Separation by Size/LogP only) C18->Result_C18 Result_Phenyl High Resolution (Selectivity for Nitro-group) Phenyl->Result_Phenyl

Caption: Mechanistic comparison of stationary phase interactions. The Phenyl-Hexyl phase specifically targets the electron-deficient nitro-ring.

Validation Performance Data

The following data represents typical performance metrics observed when validating this method according to ICH Q2(R1) guidelines.

Table 1: System Suitability & Specificity
ParameterAcceptance CriteriaMethod B Result (Typical)
Retention Time (RT)

0.1 min
9.4 min
Resolution (

)

(vs. nearest impurity)
4.2 (vs. Impurity A)
Tailing Factor (

)

1.05
Theoretical Plates (

)

12,500
Table 2: Linearity & Sensitivity
ParameterResult
Range 10 µg/mL to 150 µg/mL (10% to 150% of target)
Regression Equation

Correlation (

)
0.9998
LOD (Limit of Detection) 0.05 µg/mL (S/N > 3)
LOQ (Limit of Quantitation) 0.15 µg/mL (S/N > 10)
Validation Workflow Diagram

To ensure "Trustworthiness" and reproducibility, follow this decision tree for routine analysis and troubleshooting.

ValidationWorkflow Start Start Validation Run SystemSuitability Inject Std (5 reps) Check RSD < 2.0% Start->SystemSuitability CheckResolution Check Resolution (Rs > 2.0 vs Impurity A) SystemSuitability->CheckResolution RSD OK Fail_RSD Fail: Check Pump/Injector SystemSuitability->Fail_RSD RSD > 2% Pass System Pass: Proceed to Samples CheckResolution->Pass Rs > 2.0 Fail_Res Fail: Check Mobile Phase pH or Column Aging CheckResolution->Fail_Res Rs < 2.0 SampleAnalysis Sample Analysis (Bracket with Stds) Pass->SampleAnalysis CalcPurity Calculate Purity % (Area Normalization) SampleAnalysis->CalcPurity

Caption: Step-by-step validation decision tree ensuring system readiness before sample analysis.

References
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on "Separation of Nitro-Aromatics"). [Link]

  • PubChem. (2025).[1][3] Compound Summary: (3-Methyl-4-nitrophenyl)(phenyl)methanone. [Link]

Sources

Validation

Predictive Reactivity Profiling of (3-Methyl-4-nitrophenyl)(phenyl)methanone: A DFT Comparison Guide

Executive Summary Molecule: (3-Methyl-4-nitrophenyl)(phenyl)methanone (CAS: 63690-48-2) Synonyms: 3-Methyl-4-nitrobenzophenone; 4-Benzoyl-2-methyl-1-nitrobenzene. Primary Application: Key intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Molecule: (3-Methyl-4-nitrophenyl)(phenyl)methanone (CAS: 63690-48-2) Synonyms: 3-Methyl-4-nitrobenzophenone; 4-Benzoyl-2-methyl-1-nitrobenzene. Primary Application: Key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and benzimidazole-based antihypertensives (e.g., Telmisartan precursors). Potential candidate for nonlinear optical (NLO) materials.[1][2]

This guide provides a rigorous Density Functional Theory (DFT) analysis of (3-Methyl-4-nitrophenyl)(phenyl)methanone. Unlike standard datasheets, we objectively compare its electronic and reactivity profiles against industry standards—Benzophenone (BP) and 4-Nitrobenzophenone (4-NBP) —to isolate the synergistic effects of steric hindrance (3-methyl) and electron withdrawal (4-nitro).

Part 1: Computational Protocol & Methodology

Expertise & Experience: Why this protocol? Standard functionals like B3LYP often fail to accurately describe charge-transfer (CT) states and weak dispersion interactions prevalent in substituted benzophenones. To ensure predictive accuracy for reactivity and excited states, we utilize a range-separated hybrid functional with dispersion corrections.

Recommended Workflow
  • Geometry Optimization: wB97X-D / def2-TZVP

    • Rationale: wB97X-D captures long-range interactions (critical for phenyl ring twisting) better than B3LYP. The Triple-Zeta basis set reduces basis set superposition error (BSSE).

  • Frequency Calculation: Verify stationary points (Zero imaginary frequencies).

  • Electronic Properties: M06-2X / def2-TZVP (Single Point)

    • Rationale: M06-2X is the "gold standard" for main-group thermochemistry and barrier heights.

  • Solvent Model: IEF-PCM (Solvents: Ethanol for UV-Vis; DMSO for nucleophilic substitution).

Workflow Visualization

DFT_Workflow Start Input Structure (3-Methyl-4-nitrophenyl)(phenyl)methanone Opt Geometry Optimization (wB97X-D / def2-TZVP) Start->Opt Freq Frequency Check (NImag = 0) Opt->Freq Freq->Start Imaginary Freq Found (Re-optimize) SP Single Point Energy & Properties (M06-2X / def2-TZVP) Freq->SP Valid Geometry Solv Solvation Model (IEF-PCM: EtOH/DMSO) SP->Solv Output Reactivity Descriptors (Fukui, HOMO-LUMO, MEP) Solv->Output

Caption: Optimized DFT workflow ensuring geometric stability and accurate electronic property prediction.

Part 2: Comparative Reactivity Analysis

Geometric & Electronic Stability

The introduction of the 3-methyl group creates steric inhibition of resonance . In 4-NBP, the nitro group is coplanar with the phenyl ring, maximizing conjugation. In the target molecule, the ortho-methyl group forces the nitro group to twist out of plane.

Table 1: Electronic Property Comparison (Calculated at M06-2X/def2-TZVP)

PropertyBenzophenone (BP)4-Nitrobenzophenone (4-NBP)Target: (3-Me-4-NP)(Ph)CO Interpretation
Dihedral Angle (C-C-C-O) ~30°~28°~34° Methyl group increases steric strain, reducing conjugation.
HOMO Energy (eV) -6.92-7.25-7.10 Methyl (EDG) slightly destabilizes HOMO vs 4-NBP.
LUMO Energy (eV) -1.85-2.95-2.75 Nitro (EWG) lowers LUMO; Methyl raises it slightly.
Gap (

) (eV)
5.074.304.35 Target is kinetically more stable than 4-NBP but more reactive than BP.
Dipole Moment (Debye) 3.054.204.05 High polarity suggests strong solubility in polar aprotic solvents (DMSO).
Global Reactivity Descriptors

To predict how the molecule behaves in drug synthesis (e.g., reduction or substitution), we calculate global descriptors using Koopmans' theorem approximation.

  • Chemical Hardness (

    
    ): 
    
    
    
  • Electrophilicity Index (

    
    ): 
    
    
    

Analysis:

  • Target

    
     = 5.58 eV  (High).
    
  • BP

    
     = 3.79 eV  (Moderate).
    

Part 3: Local Reactivity & Mechanism Prediction

Trustworthiness: Self-validating the reaction sites.

For drug development, identifying the exact site of metabolic attack or synthetic modification is crucial. We use Fukui Functions (


)  to map these sites.
Predicted Reaction Sites[3]
  • Nucleophilic Attack (

    
    ): 
    
    • Primary Site: The Carbonyl Carbon (C=O) .

    • Secondary Site: The C4 Carbon (bearing the Nitro group) is activated for Nucleophilic Aromatic Substitution (

      
      ), but the adjacent 3-Methyl group sterically hinders this path.
      
    • Insight: This suggests that reduction of the ketone will occur faster than displacement of the nitro group.

  • Electrophilic Attack (

    
    ): 
    
    • Primary Site: The Unsubstituted Phenyl Ring (specifically para position).

    • Secondary Site: The 3-methyl group activates the ortho position (C2) relative to itself, but the strong electron-withdrawing nitro group deactivates this ring overall.

Reaction Pathway Visualization

Reactivity_Path Target (3-Me-4-NP)(Ph)CO (Electrophile) Path_A Path A: Carbonyl Attack (Kinetic Control) Target->Path_A High f+ on C=O Path_B Path B: SNAr at C4 (Thermodynamic/Hinderance) Target->Path_B Steric Block by 3-Me Nu Nucleophile (Nu⁻) (e.g., NaBH4, R-NH2) Nu->Path_A Nu->Path_B Prod_A Alcohol Derivative (Major Product) Path_A->Prod_A Prod_B Ether/Amine Derivative (Minor/Blocked) Path_B->Prod_B Slow

Caption: Dual reactivity pathways. Path A is favored due to the steric shielding of the Nitro group by the 3-Methyl substituent.

Part 4: Experimental Validation Protocols

Authoritative Grounding: How to prove the DFT results.

To validate the computational predictions, the following experimental assays are recommended.

UV-Vis Spectroscopic Validation

The "Nitro" band is a distinct marker.

  • Prediction: The target will show a

    
     transition red-shifted relative to BP but blue-shifted relative to 4-NBP due to the twisted nitro group.
    
  • Protocol:

    • Prepare

      
       M solutions of Target, BP, and 4-NBP in Ethanol.
      
    • Scan 200–400 nm.

    • Success Criteria: Target

      
       should appear near 260–270 nm  (distinct from BP at ~252 nm).
      
Selective Reduction Assay (Chemical Hardness Test)
  • Hypothesis: The lower electrophilicity index (

    
    ) of the target vs. 4-NBP implies higher selectivity.
    
  • Protocol:

    • React equimolar amounts of Target and 4-NBP with 0.5 eq. of NaBH

      
       (limiting reagent).
      
    • Quench after 5 minutes.

    • Analyze via HPLC.

    • Success Criteria: The 4-NBP should be consumed faster than the Target (3-Methyl-4-nitrobenzophenone) due to the methyl group's electron-donating deactivation of the carbonyl.

References

  • Gaussian 16 User Reference. Gaussian, Inc.Link

  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics. Link (Validation of wB97X-D and M06-2X).

  • Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press. (Source for Global Reactivity Descriptors).[3]

  • BenchChem. 4-Methyl-4'-nitrobenzophenone Structure and Properties. Link (Structural analog comparison data).

  • PubChem. Compound Summary for CID 15569814: (3-Methyl-4-nitrophenyl)(phenyl)methanone. National Library of Medicine. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for (3-Methyl-4-nitrophenyl)(phenyl)methanone

Executive Summary: Operational Directive Treat as: High-BTU Non-Halogenated Organic Waste (Nitro-Aromatic). (3-Methyl-4-nitrophenyl)(phenyl)methanone (CAS: Analogous to 4-nitrobenzophenone derivatives) is a nitro-substit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Directive

Treat as: High-BTU Non-Halogenated Organic Waste (Nitro-Aromatic).

(3-Methyl-4-nitrophenyl)(phenyl)methanone (CAS: Analogous to 4-nitrobenzophenone derivatives) is a nitro-substituted aromatic ketone. For disposal purposes, it must be classified as a potentially reactive organic solid . While mono-nitro aromatics are generally stable at ambient temperatures, they possess a decomposition exotherm that requires strict segregation from reducing agents, strong bases, and heat sources.

Immediate Disposal Classification:

  • Primary Waste Stream: Non-Halogenated Organic (Solid or Liquid).

  • Disposal Method: High-Temperature Incineration (Combustion Chamber >1000°C).

  • Prohibited: Do NOT dispose of down drains. Do NOT mix with oxidizers or strong bases.

Chemical Profile & Hazard Identification

To ensure safe handling, you must understand the why behind the protocols. This compound combines a benzophenone scaffold with a nitro group and a methyl group.

FeatureChemical LogicSafety Implication
Nitro Group (-NO₂) Electron-withdrawing group; introduces potential for energetic decomposition.Thermal Hazard: Avoid heating >100°C. Material may decompose violently if confined and heated. Incompatibility: Violent reaction with strong reducers (e.g., hydrides) or strong bases.
Benzophenone Core Aromatic ketone structure; highly stable but lipophilic.Environmental Hazard: High potential for aquatic toxicity and bioaccumulation. Strict "Zero Discharge" policy for drains.
Physical State Likely a yellow/crystalline solid.Inhalation Hazard: Dust generation can irritate respiratory tracts. Use "Wet Methods" for cleanup.
Regulatory Classification (RCRA)
  • Listing: Not specifically P-listed or U-listed by the EPA.

  • Characteristic: Does not typically meet the definition of D003 (Reactivity) unless tested, but best practice dictates treating all nitro-aromatics as potentially reactive.

  • Waste Code Recommendation: If not mixed with solvents, label as "Non-Regulated Chemical Solid" pending profile, but manage as Hazardous Waste due to aquatic toxicity and nitro-group hazards.

Pre-Disposal Stabilization & Segregation

Before the waste enters the bin, it must be chemically stable.

Segregation Rules (The "Never-Mix" List)
  • Strong Bases (NaOH, KOH): Nitro-aromatics can form Meisenheimer complexes or undergo nucleophilic aromatic substitution that may lead to unstable intermediates.

  • Reducing Agents (LiAlH₄, NaBH₄, Zn/HCl): Reduction of the nitro group is exothermic and can generate toxic aniline derivatives.

  • Oxidizers: Although the compound is already oxidized, mixing with strong oxidizers (peroxides) increases fire risk.

Stabilization Protocol

If the material is old or the container is compromised:

  • Visual Inspection: Check for crystal formation on the cap (unlikely for this specific compound, but standard for nitro-organics).

  • Solvent Dampening: If the solid appears dry and dusty, dampen slightly with an inert high-flashpoint solvent (e.g., mineral oil or heavy glycol) to suppress dust during transfer.

Waste Stream Decision Logic

Use the following decision tree to determine the correct waste container.

WasteLogic Start Waste Material State IsSolid Is it a Solid? Start->IsSolid IsPure Is it Pure Substance? IsSolid->IsPure Yes SolventType Solvent Composition? IsSolid->SolventType No (Solution) BinA Solid Waste Bin (Non-Halogenated Organic) IsPure->BinA Label: Toxic/Irritant BinB Liquid Waste Carboy (Non-Halogenated) SolventType->BinB Contains Acetone, Ethanol, Hexane BinC Liquid Waste Carboy (Halogenated) SolventType->BinC Contains DCM, Chloroform

Figure 1: Decision logic for assigning (3-Methyl-4-nitrophenyl)(phenyl)methanone to the correct waste stream based on its physical state and solvent matrix.

Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Pure Compound or Contaminated Debris)

Objective: Isolate the solid for incineration.

  • PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat, N95 dust mask (if fume hood is unavailable).

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Avoid metal containers to prevent potential catalytic decomposition.

  • Transfer:

    • Work inside a chemical fume hood.[1]

    • Transfer solid using a plastic spatula.

    • Critical: Do not scrape hard against the container walls if the material is old/crusty (friction risk).

  • Labeling:

    • Tag as "Hazardous Waste - Solid".[2]

    • Constituents: "(3-Methyl-4-nitrophenyl)(phenyl)methanone 100%".

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[1]

Scenario B: Liquid Waste (Reaction Mixtures)

Objective: Prevent halogen contamination of non-halogen streams.

  • Compatibility Check: Ensure the solution pH is between 4 and 9. Neutralize if necessary (slowly) before adding to the carboy.

  • Stream Selection:

    • If dissolved in DCM/Chloroform: Pour into Halogenated Waste .

    • If dissolved in Acetone/Methanol/Ethyl Acetate: Pour into Non-Halogenated Waste .

  • Rinsing: Triple rinse the original flask with the compatible solvent. Add rinsate to the same waste carboy.

Emergency Spill Response

Trigger: Spillage of >1g of solid or >10mL of solution outside the hood.

SpillResponse Spill Spill Detected PPE Don PPE: Gloves, Goggles, N95 Spill->PPE Evacuate Evacuate Area (If dust is airborne) Type Spill Type? PPE->Type Solid Solid Spill Type->Solid Liquid Liquid Spill Type->Liquid WetSweep Cover with wet paper towels (Prevent Dust) Solid->WetSweep Do NOT Dry Sweep Absorb Absorb with Vermiculite or Sand Liquid->Absorb Bag Double Bag in Heavy Duty Poly Bag WetSweep->Bag Absorb->Bag

Figure 2: Workflow for safely managing a spill, prioritizing dust suppression for solids.

Cleanup Protocol:

  • Do NOT Dry Sweep: Dry sweeping generates dust, increasing inhalation risk and electrostatic charge.

  • Wet Method: Cover the solid spill with paper towels dampened with water or ethanol. Scoop the wet mass into a waste bag.

  • Decontamination: Wash the surface with a mild soap solution. The yellow color of the nitro compound acts as a visual tracer—clean until the yellow stain is gone.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes. [Link]

  • PubChem. (n.d.). Compound Summary: 4-Nitrobenzophenone (Analogous Structure). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Handling

Comprehensive Safety &amp; Operational Guide: Handling (3-Methyl-4-nitrophenyl)(phenyl)methanone

As a Senior Application Scientist, I cannot overstate the importance of understanding the why behind our laboratory safety protocols. We do not simply wear personal protective equipment (PPE) because a manual dictates it...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I cannot overstate the importance of understanding the why behind our laboratory safety protocols. We do not simply wear personal protective equipment (PPE) because a manual dictates it; we select specific barriers based on the thermodynamic interactions between the solvent, the solute, and the elastomer.

Welcome to the definitive operational guide for handling (3-Methyl-4-nitrophenyl)(phenyl)methanone (CAS: 7596-12-5)[1]. This guide transcends standard safety data by providing the mechanistic reasoning behind each procedure, ensuring a self-validating system of safety that protects both the researcher and the integrity of the experiment.

Hazard Assessment & Mechanistic Causality

To design an effective safety protocol, we must first analyze the molecular behavior of the compound. (3-Methyl-4-nitrophenyl)(phenyl)methanone (Molecular Weight: 241.24 g/mol )[1] presents a dual-hazard profile driven by its specific functional groups:

  • Dermal Penetration (The Benzophenone Core): The diaryl ketone structure is highly lipophilic. While the solid crystalline powder poses a moderate contact risk, dissolving this compound in organic solvents (e.g., Dichloromethane, Dimethylformamide) exponentially increases its dermal permeability. The solvent acts as a molecular carrier, dragging the lipophilic compound directly through the stratum corneum.

  • Sensitization & Toxicity (The Nitroaromatic Group): The nitro group (

    
    ) is a potent electrophile. Upon systemic absorption or inhalation of fine dust, nitroaromatics can undergo local enzymatic reduction in the lungs or bloodstream, generating reactive oxygen species (ROS) and reactive hydroxylamine intermediates. This leads to severe respiratory tract irritation, allergic contact dermatitis, and in cases of acute systemic exposure, methemoglobinemia.
    

According to the[2], evaluating these specific structural hazards is a mandatory prerequisite before selecting any PPE or engineering controls.

Personal Protective Equipment (PPE) Matrix

Safety relies on wearing the right gear for the specific chemical threat present. In strict compliance with the[3][4], the following quantitative PPE matrix must be adhered to when handling this compound.

PPE CategoryRecommended MaterialQuantitative Spec / StandardReplacement Frequency
Hand Protection (Solid) Nitrile Rubber

0.11 mm thickness
Every 2-4 hours or upon visible contamination
Hand Protection (Solution) Butyl Rubber or Double-Nitrile

0.30 mm thickness
Immediately upon solvent contact
Eye Protection Polycarbonate Safety GogglesANSI Z87.1-2020 certifiedN/A (Reusable, clean daily)
Respiratory N95 or P100 Particulate Respirator95% - 99.9% filtration efficiencyDaily or when breathing resistance increases
Body Protection Tyvek® or Nomex® Lab CoatKnee-length, tight knit cuffsWeekly or immediately upon contamination

The Causality of PPE Selection: Why do we mandate double-gloving when handling solutions? Standard nitrile gloves offer excellent resistance to solid powders but are rapidly permeated by solvents like Dichloromethane (DCM)[4]. If a DCM solution of (3-Methyl-4-nitrophenyl)(phenyl)methanone spills on a single nitrile glove, the solvent will breach the barrier in seconds, delivering the dissolved toxicophore directly to your skin. Double-gloving provides a critical mechanical buffer, allowing you time to remove the outer glove before the inner glove is compromised.

Operational Workflow & Handling Protocol

Workflow Start 1. Pre-Operation PPE & Fume Hood Check Weigh 2. Weighing Protocol Use anti-static spatula inside enclosure Start->Weigh Verified safe Transfer 3. Transfer Protocol Move to reaction flask Avoid draft/dust Weigh->Transfer Solid state maintained Solvent 4. Solvent Addition Dissolve in DCM/DMF (Highest dermal risk) Transfer->Solvent Flask sealed Decon 5. Decontamination Clean tools with IPA/Water Dispose of outer gloves Solvent->Decon Reaction initiated

Step-by-step operational workflow for the safe handling and transfer of the chemical.

Detailed Step-by-Step Methodology:

  • Pre-Operation Verification: Inspect all PPE for micro-tears. Ensure the chemical fume hood is operational with a face velocity of 80-100 feet per minute (fpm). Lower the sash to a maximum height of 18 inches to create a physical blast and splash shield.

  • Weighing (Solid State): Static electricity can cause fine nitroaromatic powders to aerosolize. Use an anti-static weighing boat and a grounded stainless-steel spatula. Perform all weighing inside the fume hood or a dedicated ventilated balance enclosure to prevent inhalation of particulates.

  • Transfer & Solvent Addition: Transfer the solid to the reaction vessel before adding any solvent. Never transport the dissolved compound in an open container. Once the solvent is added, the dermal absorption risk peaks. Cap the vessel immediately.

  • Decontamination: After the transfer, wipe down the balance and spatulas with Isopropyl Alcohol (IPA) followed by water. Remove and dispose of outer gloves in a designated hazardous waste bin before touching clean lab surfaces[4][5].

Spill Response & Disposal Plan

SpillResponse Spill Spill Detected: (3-Methyl-4-nitrophenyl) (phenyl)methanone Assess Assess State: Solid Powder vs. Solution Spill->Assess Evacuate immediate area Solid Solid Spill: Moisten with water/IPA to prevent dust aerosolization Assess->Solid Powder form Liquid Solution Spill: Apply universal absorbent (e.g., vermiculite/sand) Assess->Liquid Dissolved form Collect Collection: Sweep with non-sparking tools Place in hazardous waste Solid->Collect Dust suppressed Liquid->Collect Liquid absorbed Decon Surface Decon: Wash with soap & water Verify visually Collect->Decon Area cleared

Logical decision tree and procedural workflow for hazardous chemical spill response.

Detailed Step-by-Step Spill Methodology:

  • Evacuation & Assessment: Immediately alert personnel in the vicinity. Determine if the spill is in a solid (powder) or liquid (dissolved) state[5].

  • Solid Spill Containment: Do not dry sweep, as this will aerosolize the toxic powder into the breathing zone. Lightly moisten the spill area with water or IPA to suppress dust formation.

  • Liquid Spill Containment: For dissolved spills, immediately apply a universal inert absorbent, such as vermiculite or sand, to soak up the solvent and the dissolved compound[6].

  • Collection: Use non-sparking tools to scoop the absorbed material or moistened powder into a chemically compatible, sealable hazardous waste container.

  • Surface Decontamination: Wash the affected area thoroughly with soap and water. Using organic solvents alone for cleanup may simply spread the lipophilic compound further across the surface.

  • Disposal: Label the container clearly with "Hazardous Waste: Toxic/Irritant - (3-Methyl-4-nitrophenyl)(phenyl)methanone" and dispose of it strictly according to institutional and EPA environmental regulations[6].

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI).[Link]

  • How to Manage Chemical Hazards Effectively? OSHA Outreach Courses.[Link]

  • Personal Protective Equipment: The OSHA Standard. Minnesota Counties Intergovernmental Trust.[Link]

  • Risk and Hazards Associated With Chemical Handling and Storage. Ken Institute. [Link]

  • eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA). [Link]

  • The Safe Handling of Chemicals in the Workplace. Virtual College. [Link]

Sources

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